BI-7273
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-22(2)11-17-18(25-4)8-13(9-19(17)26-5)16-12-23(3)20(24)15-10-21-7-6-14(15)16/h6-10,12H,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUYFHLQNPJMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Mechanism of Action of BI-7273: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-7273 is a potent and selective dual inhibitor of Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7), key components of the mammalian switch/sucrose non-fermentable (SWI/SNF) chromatin remodeling complex. By binding to the acetyl-lysine reading pockets of these bromodomains, this compound disrupts their function in recruiting the SWI/SNF complex to chromatin. This inhibitory action leads to significant downstream effects on gene transcription, most notably the suppression of the MYC oncogene, which is crucial for the proliferation of certain cancer cells, particularly in Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a visual representation of its impact on cellular signaling pathways.
Core Mechanism of Action: Inhibition of BRD7 and BRD9
This compound exerts its effects by competitively binding to the bromodomains of BRD7 and BRD9. These bromodomains are responsible for recognizing and binding to acetylated lysine (B10760008) residues on histone tails, a key step in the recruitment of the SWI/SNF chromatin remodeling complex to specific genomic loci. By occupying this binding pocket, this compound prevents the interaction between BRD7/9 and acetylated histones, thereby inhibiting the proper localization and function of the SWI/SNF complex.[1][2] This disruption of chromatin remodeling leads to alterations in gene expression, ultimately impacting cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the potency, selectivity, and cellular effects of this compound.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | Parameter | Value (nM) |
| BRD9 | AlphaScreen | IC50 | 19[1] |
| BRD9 | Isothermal Titration Calorimetry (ITC) | Kd | 0.75[1] |
| BRD7 | AlphaScreen | IC50 | 117[1] |
| BRD7 | Isothermal Titration Calorimetry (ITC) | Kd | 0.3[1] |
| BRD4 | AlphaScreen | IC50 | >100,000 |
| CECR2 | - | Kd | 8.8[1] |
| BRPF1 | - | Kd | 210[1] |
| BRD1 | - | Kd | 2600[1] |
| CREBBP | - | Kd | 8600[1] |
| EP300 | - | Kd | 10000[1] |
| FALZ | - | Kd | 850[1] |
| TAF1(2) | - | Kd | 1000[1] |
| TAF1L(2) | - | Kd | 1200[1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value (nM) |
| EOL-1 (AML) | Cell Proliferation | EC50 | 1400[1] |
| U2OS | FRAP | Active Concentration | 1000[1] |
Signaling Pathway Perturbation
The primary signaling pathway affected by this compound is the transcriptional regulation mediated by the SWI/SNF complex. A critical downstream target of this pathway is the MYC oncogene. In AML cells, BRD9 is required to maintain the expression of MYC. By inhibiting BRD9, this compound leads to a significant downregulation of MYC transcription, which in turn suppresses cell proliferation and promotes differentiation.
Caption: Mechanism of Action of this compound and Experimental Workflow.
Experimental Protocols
AlphaScreen Assay for BRD9 Inhibition
This protocol outlines a method to determine the IC50 of this compound against BRD9.
-
Materials:
-
Recombinant His-tagged BRD9 protein
-
Biotinylated acetylated histone H4 peptide
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA
-
This compound serially diluted in DMSO
-
384-well white opaque microplates
-
-
Procedure:
-
Add 5 µL of assay buffer containing 15 nM His-BRD9 to each well.
-
Add 50 nL of this compound dilutions or DMSO (control) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of assay buffer containing 15 nM biotinylated histone H4 peptide to all wells.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a 1:1 mixture of Donor and Acceptor beads (20 µg/mL each in assay buffer).
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Isothermal Titration Calorimetry (ITC)
This protocol describes the determination of the binding affinity (Kd) of this compound to BRD9.
-
Materials:
-
Purified recombinant BRD9 protein
-
This compound
-
ITC Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl
-
Isothermal Titration Calorimeter
-
-
Procedure:
-
Dialyze the BRD9 protein against the ITC buffer overnight.
-
Dissolve this compound in the final dialysis buffer.
-
Degas both protein and ligand solutions before use.
-
Load the sample cell with 20 µM BRD9 protein.
-
Load the injection syringe with 200 µM this compound.
-
Set the experiment temperature to 25°C.
-
Perform an initial 0.4 µL injection followed by 19 subsequent 2 µL injections at 150-second intervals.
-
Analyze the data using the instrument's software, fitting to a one-site binding model to determine Kd, stoichiometry (n), and enthalpy (ΔH).
-
Fluorescence Recovery After Photobleaching (FRAP)
This protocol is for assessing the target engagement of this compound in live cells.
-
Materials:
-
U2OS cells
-
Plasmid encoding GFP-tagged BRD9
-
Transfection reagent
-
Confocal microscope with a high-power laser for photobleaching
-
This compound
-
-
Procedure:
-
Seed U2OS cells on glass-bottom dishes.
-
Transfect the cells with the GFP-BRD9 plasmid.
-
Allow 24-48 hours for protein expression.
-
Treat the cells with 1 µM this compound or DMSO (control) for 2 hours.
-
Identify a cell expressing GFP-BRD9 in the nucleus.
-
Acquire a pre-bleach image.
-
Photobleach a defined region of interest (ROI) within the nucleus using a high-intensity laser pulse.
-
Acquire a time-series of images to monitor the fluorescence recovery in the bleached ROI.
-
Quantify the fluorescence intensity in the ROI over time and calculate the half-maximal recovery time (t1/2) and the mobile fraction. An increase in the mobile fraction and a decrease in t1/2 indicate displacement of GFP-BRD9 from chromatin by this compound.
-
AML Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of AML cells.
-
Materials:
-
EOL-1 (or other suitable AML) cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo)
-
96-well white-walled, clear-bottom plates
-
-
Procedure:
-
Seed EOL-1 cells at a density of 5,000 cells per well in 100 µL of medium.
-
Add serial dilutions of this compound or DMSO (control) to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate EC50 values by normalizing the data to the DMSO control and fitting to a dose-response curve.
-
Western Blot for MYC Expression
This protocol is for detecting changes in MYC protein levels following this compound treatment.
-
Materials:
-
AML cells (e.g., MV4-11)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against c-MYC
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat AML cells with this compound or DMSO for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Conclusion
This compound is a valuable chemical probe for studying the biological roles of BRD7 and BRD9. Its mechanism of action, centered on the inhibition of the acetyl-lysine binding function of these bromodomains, leads to the disruption of SWI/SNF complex recruitment and the subsequent downregulation of key oncogenes like MYC. This makes this compound a promising tool for investigating novel therapeutic strategies in cancers dependent on SWI/SNF complex function, particularly acute myeloid leukemia. The experimental protocols provided in this guide offer a robust framework for the further characterization and application of this potent and selective inhibitor.
References
Unveiling the Function of BRD9: A Technical Guide to the Chemical Probe BI-7273
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9), a member of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, has emerged as a significant target in oncology and other therapeutic areas.[1][2] Its role as an epigenetic "reader" of acetylated lysine (B10760008) residues on histones positions it as a critical regulator of gene expression.[3] Dysregulation of BRD9 has been implicated in the pathology of various cancers, including synovial sarcoma and acute myeloid leukemia (AML).[4][5] This guide provides an in-depth technical overview of BRD9's function and the utility of BI-7273, a potent and selective chemical probe, in its investigation.
This compound is a selective, cell-permeable dual inhibitor of BRD9 and its close homolog, BRD7.[6][7] Its high affinity and selectivity make it an invaluable tool for elucidating the biological roles of BRD9 and for validating it as a therapeutic target.[8][9] This document will detail the quantitative biochemical and cellular data associated with this compound, provide comprehensive experimental protocols for its use, and visualize the key signaling pathways and experimental workflows involved in its study.
Data Presentation
Table 1: Biochemical Activity of this compound
| Assay Type | Target | IC50 (nM) | Kd (nM) | Notes | Reference(s) |
| AlphaScreen | BRD9 | 19 | - | Measures displacement of a biotinylated histone peptide. | [8][10] |
| AlphaScreen | BRD7 | 117 | - | [8] | |
| AlphaScreen | BRD4-BD1 | >100,000 | - | Demonstrates high selectivity against the BET family. | [8] |
| Isothermal Titration Calorimetry (ITC) | BRD9 | - | 15 | Provides direct measurement of binding affinity. | [8] |
| DiscoverX | BRD9 | - | <1 | [6][8] | |
| DiscoverX | BRD7 | - | <1 | [6][8] | |
| DiscoverX | CECR2 | - | 88 | Shows some off-target binding at higher concentrations. | [6][8] |
| DiscoverX | FALZ | - | 850 | [6][8] |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Effect | EC50 (µM) | Notes | Reference(s) |
| Cell Proliferation | EOL-1 (AML) | Inhibition | 1.4 | Demonstrates anti-proliferative effects in a cancer cell line. | [7][10] |
| FRAP | U2OS | Active | 1 | Indicates target engagement in a cellular context. | [7] |
| Viability Assay | LNCaP, VCaP, 22Rv1, C4-2 (Prostate Cancer) | Dose-dependent reduction | ~3 (for I-BRD9) | I-BRD9 is another BRD9 inhibitor, data for this compound is expected to be similar. |
Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for BRD9 Inhibition
Objective: To measure the ability of a compound to inhibit the interaction between BRD9 and an acetylated histone peptide.
Materials:
-
GST-tagged BRD9 protein
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated Donor beads
-
Anti-GST-conjugated Acceptor beads
-
This compound or other test compounds
-
AlphaScreen assay buffer
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the compound dilutions.
-
Add a mixture of GST-BRD9 and the biotinylated histone peptide to each well.
-
Incubate for 30 minutes at room temperature to allow for binding.
-
Add a suspension of anti-GST Acceptor beads and incubate for 60 minutes in the dark.
-
Add a suspension of Streptavidin Donor beads and incubate for another 30-60 minutes in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader. A decrease in signal indicates inhibition of the BRD9-histone interaction.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of this compound binding to BRD9.
Materials:
-
Purified BRD9 protein
-
This compound
-
ITC buffer (e.g., PBS or HEPES)
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare a solution of BRD9 (typically 10-50 µM) in the ITC cell.
-
Prepare a solution of this compound (typically 10-20 times the protein concentration) in the injection syringe, using the same buffer.
-
Perform a series of small injections of this compound into the BRD9 solution.
-
The heat change upon each injection is measured.
-
The data is integrated to generate a binding isotherm, which is then fitted to a binding model to determine the thermodynamic parameters.
NanoBRET™ Target Engagement Assay
Objective: To quantify the binding of this compound to BRD9 within intact cells.
Materials:
-
HEK293 cells
-
Plasmid encoding BRD9-NanoLuc® fusion protein
-
NanoBRET™ tracer for BRD9
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
White, 96-well assay plates
-
Nano-Glo® Live Cell Substrate and Extracellular Inhibitor
Procedure:
-
Transfect HEK293 cells with the BRD9-NanoLuc® fusion vector and plate in 96-well plates.
-
After 24 hours, add the NanoBRET™ tracer to the cells.
-
Add serial dilutions of this compound to the wells and incubate for 2 hours at 37°C.
-
Add the Nano-Glo® Live Cell detection reagent.
-
Measure donor (460 nm) and acceptor (618 nm) emission using a luminometer.
-
The BRET ratio (acceptor/donor) is calculated and plotted against the compound concentration to determine the IC50.[11][12][13]
Chromatin Immunoprecipitation (ChIP)
Objective: To identify the genomic regions where BRD9 is bound and to assess the effect of this compound on this binding.
Materials:
-
Cells of interest (e.g., synovial sarcoma cell line)
-
This compound
-
Formaldehyde for cross-linking
-
ChIP-validated anti-BRD9 antibody
-
Protein A/G magnetic beads
-
Buffers for cell lysis, chromatin shearing, immunoprecipitation, and washing
-
Reagents for reverse cross-linking and DNA purification
Procedure:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments using sonication.
-
Incubate the sheared chromatin with an anti-BRD9 antibody to immunoprecipitate BRD9-DNA complexes.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the cross-links.
-
Purify the DNA for analysis by qPCR or high-throughput sequencing (ChIP-seq).[14][15]
Cellular Viability Assay
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control to determine the EC50.
Mandatory Visualizations
Caption: BRD9 in the TGF-β/Activin/Nodal Signaling Pathway.
Caption: Role of BRD9 in MYC-driven Oncogenesis.
Caption: Experimental Workflow for BRD9 Inhibitor Evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 12. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 13. eubopen.org [eubopen.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Technical Deep Dive into the Selectivity Profile of BI-7273 Against BET Bromodomains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selectivity profile of BI-7273, a potent and cell-permeable small molecule inhibitor. The focus is on its remarkable specificity for the non-BET (Bromodomain and Extra-Terminal domain) family members BRD9 and BRD7, while exhibiting exceptional selectivity against the BET family of bromodomains (BRD2, BRD3, BRD4, and BRDT). This document collates quantitative binding and inhibition data, details common experimental methodologies for inhibitor characterization, and visualizes the relevant biological pathways.
Data Presentation: Quantitative Selectivity Profile
The selectivity of this compound has been rigorously characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data, highlighting its potent activity towards BRD9 and BRD7 and its minimal interaction with the BET family and other off-target proteins.
Table 1: this compound Potency against BRD9, BRD7, and BET Family Bromodomains
| Target | Assay | Value (nM) | Reference |
| BRD9 | AlphaScreen (IC50) | 19 | [1][2][3] |
| ITC (Kd) | 15 | [1][3] | |
| DiscoverX (Kd) | <1 | [1][2][3] | |
| BRD7 | AlphaScreen (IC50) | 117 | [1][2][3] |
| DiscoverX (Kd) | <1 | [1][2][3] | |
| BRD4-BD1 | AlphaScreen (IC50) | >100,000 | [1][3] |
| DSF (Kd) | >10,000 | [4] | |
| BRD2, BRD3 | Various Assays | Data not explicitly quantified, but described as "excellent selectivity" versus the BET family. | [1][2][3][5] |
Note: The high IC50 and Kd values for BRD4-BD1 underscore the remarkable selectivity of this compound for non-BET bromodomains.
Table 2: Selectivity of this compound Against Other Bromodomains and Kinases
| Target | Assay | Value (nM) | Reference |
| CECR2 | DiscoverX (Kd) | 88 | [1][2][3] |
| ITC (Kd) | 187 | [2][6] | |
| FALZ | DiscoverX (Kd) | 850 | [1][2][3] |
| BRPF1 | DiscoverX (Kd) | 210 | [7] |
| BRD1 | DiscoverX (Kd) | 2600 | [7] |
| CREBBP | DiscoverX (Kd) | 8600 | [7] |
| EP300 | DiscoverX (Kd) | 10000 | [7] |
| TAF1(2) | DiscoverX (Kd) | 1000 | [7] |
| TAF1L(2) | DiscoverX (Kd) | 1200 | [7] |
| ACVR1, TGFBR1, ACVR2B | Kinase Panel (IC50) | >3500 | [1][2][3] |
Note: this compound demonstrates a high degree of selectivity, with only CECR2 showing a notable binding affinity outside of BRD9 and BRD7.
Experimental Protocols
The characterization of this compound's selectivity profile relies on robust and sensitive experimental techniques. Below are detailed methodologies for two of the key assays cited.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is a common method for studying biomolecular interactions in a high-throughput format.
Principle: The assay measures the binding of a biotinylated histone peptide (ligand) to a GST-tagged bromodomain-containing protein. Streptavidin-coated donor beads bind to the biotinylated peptide, and anti-GST antibody-coated acceptor beads bind to the bromodomain protein. When the protein and peptide interact, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. A competitive inhibitor like this compound will disrupt the protein-peptide interaction, leading to a decrease in the AlphaScreen signal.
Experimental Workflow:
-
Reagent Preparation:
-
Prepare a 3x assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute the GST-tagged bromodomain protein and the biotinylated histone peptide in the 1x assay buffer.
-
Prepare a serial dilution of the inhibitor (e.g., this compound) in DMSO, followed by a final dilution in 1x assay buffer.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 5 µL of the diluted GST-tagged bromodomain protein to all wells except the negative control.
-
Add 5 µL of the biotinylated histone peptide to all wells.
-
Incubate the plate at room temperature for 30 minutes with gentle shaking.
-
-
Detection:
-
Prepare a suspension of anti-GST acceptor beads in the 1x assay buffer and add 5 µL to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Prepare a suspension of streptavidin donor beads in the 1x assay buffer and add 5 µL to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
AlphaScreen Experimental Workflow
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (e.g., a bromodomain) in the sample cell of a microcalorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.
Experimental Protocol:
-
Sample Preparation:
-
Express and purify the bromodomain-containing protein to a high degree of homogeneity.
-
Prepare a concentrated stock solution of the inhibitor (this compound) in a suitable solvent (e.g., DMSO).
-
Dialyze the protein extensively against the final ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare the final inhibitor solution by diluting the stock into the same dialysis buffer. It is crucial that the buffer for the protein and the inhibitor are identical to minimize heats of dilution.
-
Degas both the protein and inhibitor solutions immediately before the experiment.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell (typically 5-20 µM).
-
Load the inhibitor solution into the injection syringe (typically 50-200 µM, 10-fold higher than the protein concentration).
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL).
-
-
Data Acquisition and Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, and ΔH.
-
Isothermal Titration Calorimetry Workflow
Signaling Pathways
This compound's mechanism of action is rooted in its ability to inhibit BRD9 and BRD7, which are integral components of the mammalian SWI/SNF chromatin remodeling complex. Additionally, recent studies have implicated BRD9 inhibition in the modulation of the AKT/mTOR/SREBP1 signaling pathway.
SWI/SNF Chromatin Remodeling Complex
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is an ATP-dependent chromatin remodeler that plays a crucial role in regulating gene expression by altering the structure of chromatin.[8] BRD9 and its close homolog BRD7 are mutually exclusive subunits of the BAF (BRG1/BRM-associated factors) form of the SWI/SNF complex.[1][3] By binding to acetylated lysines on histones, BRD9 and BRD7 help to recruit the SWI/SNF complex to specific genomic loci, thereby influencing the transcription of target genes, including the proto-oncogene MYC. Inhibition of the BRD9 bromodomain by this compound disrupts this interaction, leading to the modulation of gene expression programs controlled by the SWI/SNF complex.[9]
SWI/SNF Complex and Transcriptional Regulation
AKT/mTOR/SREBP1 Signaling Pathway
Recent evidence suggests that this compound can modulate lipid metabolism by downregulating the AKT/mTOR/SREBP1 signaling pathway.[10] This pathway is a central regulator of cellular growth, proliferation, and metabolism. AKT, a serine/threonine kinase, activates the mTORC1 complex, which in turn promotes the processing and nuclear translocation of SREBP1 (Sterol Regulatory Element-Binding Protein 1).[11] Nuclear SREBP1 is a master transcriptional regulator of genes involved in de novo lipogenesis. By inhibiting BRD9, this compound has been shown to reduce the expression of key components of this pathway, leading to decreased lipid accumulation.[10]
AKT/mTOR/SREBP1 Signaling Pathway
References
- 1. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SWI/SNF - Wikipedia [en.wikipedia.org]
- 9. westbioscience.com [westbioscience.com]
- 10. Akt stimulates hepatic SREBP1c and lipogenesis through parallel mTORC1-dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Down-Regulation of SREBP via PI3K/AKT/mTOR Pathway Inhibits the Proliferation and Invasion of Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Role of BRD9 in Acute Myeloid Leukemia with the Chemical Probe BI-7273
An In-depth Technical Guide
Executive Summary: Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Epigenetic dysregulation is a key driver of AML pathogenesis, making epigenetic reader proteins attractive therapeutic targets.[1][2] Bromodomain-containing protein 9 (BRD9), a core subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has been identified as a critical factor for AML development and maintenance.[1][3][4] BRD9 is overexpressed in AML patient samples and cell lines compared to healthy hematopoietic stem and progenitor cells.[2] Its function is essential for sustaining the transcription of key oncogenes, most notably MYC, thereby promoting proliferation and blocking differentiation in leukemia cells.[5][6]
This guide provides a technical overview of the role of BRD9 in AML and explores the utility of BI-7273, a potent and selective small-molecule inhibitor of the BRD9 bromodomain.[7][8][9] We detail the mechanism of action of BRD9, summarize the cellular effects of its inhibition by this compound, provide detailed protocols for key experimental assays, and present visualized pathways and workflows to facilitate further research in this area. The data underscore the potential of targeting BRD9 as a promising therapeutic strategy for AML.[1]
The Role of BRD9 in Acute Myeloid Leukemia
BRD9 and the ncBAF Chromatin Remodeling Complex
BRD9 is an epigenetic "reader" that recognizes and binds to acetylated lysine (B10760008) residues on histone tails through its bromodomain.[3] It is a defining subunit of a specific configuration of the mammalian SWI/SNF complex, termed the non-canonical BAF (ncBAF) complex.[4] This complex is distinct from the canonical BAF and PBAF complexes and plays a crucial role in regulating chromatin structure and gene expression.[4] In AML cells, BRD9, as part of the ncBAF complex, co-localizes with the core ATPase BRG1 at acetylated promoters and enhancers across the genome, indicating their function within a single complex.[5]
BRD9 Dependency in AML
AML cells exhibit a strong dependency on BRD9 for their survival and proliferation.[10][11] Genetic knockdown of Brd9 in murine AML models leads to reduced expression of Myc and its target genes, alongside altered expression of genes related to myeloid differentiation.[5] This suggests that BRD9 is required to maintain a transcriptional program that sustains the oncogenic MYC pathway and blocks cellular maturation.[5] The essentiality of BRD9 in AML is linked to its bromodomain, as mutants lacking this domain or with impaired acetyl-lysine binding fail to rescue the anti-proliferative effects of BRD9 knockdown.[5]
Transcriptional Regulation and Downstream Pathways
The primary mechanism through which BRD9 supports AML is by sustaining the transcription of the MYC proto-oncogene.[5][6] ChIP-seq analyses have shown that BRD9 is significantly enriched at a super-enhancer region located downstream of the Myc promoter.[5] Inhibition or depletion of BRD9 leads to the displacement of the ncBAF complex from this enhancer, resulting in a marked downregulation of MYC mRNA and protein.[5][12]
Furthermore, BRD9 has been shown to regulate the STAT5 signaling pathway.[2] BRD9 depletion affects key proliferation and immune response pathways, and its effects are attributed to sustaining STAT5 pathway activation through the regulation of SOCS3 expression levels.[2] This BRD9-STAT5 axis has been identified as critical for leukemia maintenance.[2]
This compound: A Potent and Selective BRD9 Inhibitor
This compound is a small-molecule chemical probe that competitively binds to the acetyl-lysine binding pocket of the BRD9 bromodomain.[7][13] This action displaces BRD9 from chromatin, thereby inhibiting its function in transcriptional regulation.[5][14] It is a potent, cell-permeable compound that also shows high affinity for BRD7, another bromodomain-containing protein in the SWI/SNF complex.[9][15]
Quantitative Data: Potency and Cellular Effects
The inhibitory activity and cellular efficacy of this compound have been characterized across various assays. The tables below summarize key quantitative data.
| Parameter | Value | Assay Method | Target(s) | Reference |
| IC₅₀ | 19 nM | AlphaScreen | BRD9 | [9][15] |
| 117 nM | AlphaScreen | BRD7 | [9][15] | |
| Binding Affinity (Kd) | 0.75 nM | - | BRD9 | [9] |
| 0.3 nM | - | BRD7 | [9] | |
| Cellular Activity | Active at 1 µM | FRAP | BRD9 | [7][9] |
| EC₅₀ (RN2 cells) | 217 - 1,784 nM | Proliferation Assay | BRD9 | [5] |
| ^Table 1: In Vitro Binding Affinity and Potency of this compound. This table summarizes the biochemical and cellular potency of this compound against its primary targets, BRD9 and BRD7. |
| AML Cell Line | Effect of this compound / BRD9 Inhibition | Key Downstream Effect | Reference |
| RN2 (murine) | Dosage-dependent inhibition of proliferation | Suppression of Myc transcription | [5] |
| HL-60 (human) | Proliferation suppression | Downregulation of MYC | [5] |
| MV4-11 (human) | Proliferation suppression | Downregulation of MYC | [5] |
| Growth inhibition, apoptosis, ferroptosis | Increased expression of CDKN1A, CDKN2B | [1][3] | |
| NB4 (human) | Growth inhibition, apoptosis | Increased expression of CDKN1A, CDKN2B | [1][3] |
| ^Table 2: Cellular Effects of BRD9 Inhibition in AML Cell Lines. This table highlights the consistent anti-leukemic effects observed upon BRD9 inhibition across various AML models. |
Visualized Pathways and Workflows
Diagrams created using Graphviz DOT language provide a clear visual representation of complex biological processes and experimental designs.
Key Experimental Methodologies
Detailed protocols are essential for the replication and extension of scientific findings. The following sections outline methodologies for key experiments used to study BRD9 inhibition.
Cell Viability / Proliferation Assay (CCK-8)
This assay measures cell viability based on the bioreduction of a WST-8 tetrazolium salt by cellular dehydrogenases into a colored formazan (B1609692) product.[1][3]
-
Cell Plating: Seed AML cells (e.g., NB4, MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound (and a vehicle control, e.g., DMSO) in culture medium. Add 10 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for specified time points (e.g., 24, 48, 72, 96 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Addition: Add 10 µL of the Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized values against the log of the inhibitor concentration and use non-linear regression to calculate the EC₅₀/IC₅₀ values.[5]
Western Blotting
Western blotting is used to detect changes in the expression levels of specific proteins, such as BRD9, MYC, and markers of apoptosis (e.g., cleaved PARP, Caspase-3), following inhibitor treatment.[1][3][16]
-
Cell Lysis: Treat AML cells with this compound for the desired time. Harvest cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.[16]
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD9, anti-MYC) overnight at 4°C.
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[16] Use a loading control like β-actin or GAPDH to normalize protein levels.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as BRD9, and to assess how these interactions are affected by an inhibitor.[2][5]
-
Cross-linking: Treat AML cells with this compound or vehicle. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to BRD9 (or a negative control IgG).
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C in a high-salt buffer.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms (e.g., MACS) to identify regions of significant enrichment compared to the input or IgG control.[5] Analyze the distribution of peaks relative to genomic features (promoters, enhancers).
RNA Sequencing (RNA-seq)
RNA-seq is performed to analyze the global transcriptional changes in AML cells following BRD9 inhibition.[2][5]
-
Cell Treatment and RNA Extraction: Treat AML cells with this compound or vehicle for a specified duration (e.g., 48 hours).[5] Extract total RNA using a commercial kit and assess its quality and quantity.
-
Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA. Fragment the remaining RNA and synthesize cDNA. Prepare strand-specific sequencing libraries according to the manufacturer's protocol.
-
Sequencing: Pool the libraries and perform high-throughput sequencing on a platform like the Illumina NextSeq.
-
Data Analysis: Align the sequencing reads to a reference genome. Quantify gene expression levels (e.g., as FPKM or TPM). Perform differential gene expression analysis between this compound-treated and control samples to identify up- and down-regulated genes.[5]
-
Pathway Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) to identify biological pathways and gene signatures that are significantly altered upon BRD9 inhibition.[2][5]
Conclusion and Future Directions
BRD9 has emerged as a critical dependency and a valid therapeutic target in Acute Myeloid Leukemia.[2][3] As a key component of the ncBAF chromatin remodeling complex, it plays an essential role in maintaining the oncogenic transcriptional programs, particularly the expression of MYC, that drive AML cell proliferation and survival.[5]
The chemical probe this compound has proven to be an invaluable tool for dissecting the function of BRD9 in this context.[7] Studies using this compound and other inhibitors have consistently demonstrated that targeting the BRD9 bromodomain leads to potent anti-leukemic effects in preclinical models, including suppression of proliferation and induction of apoptosis.[3][5] While this compound also targets BRD7, the pronounced effects on MYC align with the established role of BRD9 in AML.[5][15] Further development of next-generation BRD9-selective inhibitors or degraders may offer enhanced therapeutic potential and specificity.[11][17] The continued exploration of BRD9-mediated pathways will be crucial for optimizing these targeted strategies and identifying patient populations most likely to benefit from this therapeutic approach.
References
- 1. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. foghorntx.com [foghorntx.com]
- 12. researchgate.net [researchgate.net]
- 13. eurekalert.org [eurekalert.org]
- 14. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 15. Pardon Our Interruption [opnme.com]
- 16. benchchem.com [benchchem.com]
- 17. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Investigating the SWI/SNF Complex: A Technical Guide to the Dual BRD7/BRD9 Inhibitor BI-7273
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian SWI/SNF (Switch/Sucrose Non-Fermentable) complex is a critical ATP-dependent chromatin remodeling machinery that plays a fundamental role in regulating gene expression.[1][2][3] Its function is essential for various cellular processes, including differentiation, proliferation, and DNA repair.[2] Comprised of multiple subunits, the SWI/SNF complex can be categorized into distinct sub-complexes, such as BAF and PBAF.[4] Notably, mutations in the genes encoding SWI/SNF subunits are implicated in approximately 20% of human cancers, underscoring their significance as tumor suppressors.[4][5]
Bromodomain-containing protein 9 (BRD9) and the structurally similar BRD7 are integral components of the SWI/SNF BAF complex.[6] The bromodomain within these proteins is responsible for recognizing and binding to acetylated lysine (B10760008) residues on histones, a key mechanism in epigenetic regulation.[7] The role of BRD9 in certain cancers, such as acute myeloid leukemia (AML) and malignant rhabdoid tumors, has made it an attractive therapeutic target.[6][8]
This technical guide focuses on BI-7273, a potent and selective small molecule inhibitor of the BRD9 and BRD7 bromodomains.[6][9] Developed as a chemical probe, this compound serves as a valuable tool for elucidating the biological functions of BRD9 and BRD7 within the SWI/SNF complex and for exploring their therapeutic potential.[10][11] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its application in studying SWI/SNF-related signaling pathways.
This compound: Mechanism of Action and Properties
This compound is a cell-permeable pyridinone-like compound that acts as a dual inhibitor of BRD9 and BRD7.[10][12] It competitively binds to the acetyl-lysine binding pocket of the bromodomains of BRD9 and BRD7, thereby disrupting their interaction with acetylated histones.[13] This inhibition modulates the chromatin remodeling activity of the SWI/SNF complex, leading to downstream effects on gene expression. The chemical structure of this compound is 4-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1(2H)-one.[14]
dot
References
- 1. The SWI/SNF complex and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. mdpi.com [mdpi.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. researchgate.net [researchgate.net]
- 8. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [opnme.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Identification of Selective BRD9 Inhibitor via Integrated Computational Approach [mdpi.com]
- 14. caymanchem.com [caymanchem.com]
The Impact of BI-7273 on Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-7273 is a potent and selective, cell-permeable small molecule inhibitor targeting the bromodomains of BRD9 and BRD7.[1][2] These proteins are critical components of the mammalian switch/sucrose non-fermentable (SWI/SNF) chromatin remodeling complex, which plays a fundamental role in regulating gene expression by altering nucleosome positioning.[3][4] Dysregulation of the SWI/SNF complex is implicated in various cancers, making its components, including BRD9 and BRD7, attractive therapeutic targets.[3][4] This technical guide provides an in-depth analysis of the cellular pathways affected by this compound treatment, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling networks involved.
Core Mechanism of Action: Targeting the SWI/SNF Complex
This compound functions by competitively binding to the acetyl-lysine binding pocket of the BRD9 and BRD7 bromodomains. This inhibition prevents the recruitment of the SWI/SNF complex to specific chromatin locations, thereby modulating the transcription of target genes.[3][5] The primary mechanism involves the disruption of protein-protein interactions essential for transcriptional activation.
Quantitative Analysis of this compound Activity
The following tables summarize the binding affinities and cellular potencies of this compound across various experimental systems.
Table 1: In Vitro Binding Affinity and Inhibitory Concentrations of this compound
| Target | Assay Type | Value | Unit | Reference |
| BRD9 | IC50 (AlphaScreen) | 19 | nM | [2] |
| BRD7 | IC50 (AlphaScreen) | 117 | nM | [2] |
| BRD9 | Kd | 0.75 | nM | [1] |
| BRD7 | Kd | 0.3 | nM | [1] |
| BRD9 | Kd (ITC) | 15 | nM | [2] |
| CECR2 | Kd | 8.8 | nM | [1] |
| BRPF1 | Kd | 210 | nM | [1] |
| BRD1 | Kd | 2600 | nM | [1] |
| CREBBP | Kd | 8600 | nM | [1] |
| EP300 | Kd | 10000 | nM | [1] |
| FALZ | Kd | 850 | nM | [1] |
| TAF1(2) | Kd | 1000 | nM | [1] |
| TAF1L(2) | Kd | 1200 | nM | [1] |
| BRD4-BD1 | IC50 (AlphaScreen) | >100,000 | nM | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Value | Unit | Reference |
| EOL-1 | Cell Proliferation (EC50) | 1400 | nM | [1] |
| U2OS | FRAP Assay | Active at 1 | µM | [3] |
| LNCaP, VCaP, 22Rv1, C4-2 | Cell Viability (IC50) | ~3 | µM | [6] |
Key Cellular Pathways Modulated by this compound
This compound treatment impacts a range of cellular signaling pathways, primarily through its influence on gene transcription.
Androgen Receptor (AR) Signaling in Prostate Cancer
In prostate cancer cells, BRD9 is a critical regulator of androgen receptor (AR) signaling.[6] this compound treatment leads to a dose-dependent reduction in the viability of AR-positive prostate cancer cell lines.[6] This effect is attributed to the inhibition of AR target gene expression, which is crucial for the proliferation and survival of these cancer cells.
AKT/mTOR/SREBP1 Pathway and Lipid Metabolism
Recent studies have unveiled a role for this compound in regulating lipid metabolism. In non-alcoholic fatty liver disease (NAFLD) and obesity models, this compound was found to decrease lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway.[7] This leads to reduced expression of SREBP1 and its target gene FASN, which are key players in fatty acid synthesis.[7]
Regulation of Melanogenesis
This compound has been shown to suppress melanin (B1238610) synthesis and the expression of pigmentation genes in melanocytes and melanoma cells.[8] Depletion of BRD9 leads to the suppression of key melanogenic genes such as TYR and TYRP1, indicating that BRD9 is a crucial regulator in this pathway.[8]
Macrophage Inflammatory Response
In macrophages, BRD9 plays a role in modulating inflammatory responses.[9] Inhibition of BRD9 with this compound can attenuate the transcriptional response to inflammatory stimuli like lipopolysaccharides (LPS).[9] This suggests a role for this compound in modulating immune responses.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the effects of this compound.
Fluorescence Recovery After Photobleaching (FRAP) Assay
This assay is used to assess the cellular target engagement of this compound.
-
Cell Line: U2OS cells are transiently transfected with a vector expressing a green fluorescent protein (GFP)-BRD9 fusion protein.
-
Treatment: Cells are treated with this compound (e.g., at 1 µM) or a vehicle control for a specified period.[3]
-
Photobleaching: A defined region of interest within the nucleus of a GFP-expressing cell is photobleached using a high-intensity laser, effectively quenching the fluorescence in that area.
-
Fluorescence Recovery: The recovery of fluorescence in the bleached region is monitored over time using time-lapse microscopy. The rate of recovery is indicative of the mobility of the GFP-BRD9 fusion protein.
-
Analysis: In the presence of an effective inhibitor like this compound, the binding of GFP-BRD9 to its chromatin targets is disrupted, leading to a faster fluorescence recovery rate compared to vehicle-treated cells.[3]
AlphaScreen™ Assay
This bead-based proximity assay is used to measure the in vitro inhibitory activity of this compound on the interaction between bromodomains and acetylated histone peptides.
-
Reagents: Biotinylated histone peptide, Glutathione S-transferase (GST)-tagged bromodomain protein, Streptavidin-coated Donor beads, and anti-GST-conjugated Acceptor beads.
-
Principle: In the absence of an inhibitor, the interaction between the histone peptide and the bromodomain brings the Donor and Acceptor beads into close proximity. Upon excitation of the Donor beads at 680 nm, a singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 520-620 nm.
-
Inhibition: this compound competes with the acetylated histone peptide for binding to the bromodomain, disrupting the interaction and preventing the proximity of the beads. This leads to a decrease in the AlphaScreen™ signal.
-
Procedure: The assay components are incubated with varying concentrations of this compound in a microplate. The signal is then read using an AlphaScreen™-compatible plate reader.
-
Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the signal, is calculated from the dose-response curve.
Conclusion
This compound is a valuable chemical probe for elucidating the biological functions of BRD9 and BRD7. Its effects on diverse cellular pathways, including androgen receptor signaling, lipid metabolism, melanogenesis, and inflammatory responses, underscore the broad regulatory role of the SWI/SNF complex. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting these epigenetic readers. The continued exploration of this compound and similar compounds will undoubtedly yield new insights into disease mechanisms and pave the way for novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. opnme.com [opnme.com]
- 3. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Selective BRD9 Inhibitor via Integrated Computational Approach [mdpi.com]
- 6. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a BRD9 inhibitor, reduces lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epigenetic and pharmacological control of pigmentation via Bromodomain Protein 9 (BRD9) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
BI-7273 as a Chemical Probe for BRD9 Function: A Technical Guide
Introduction
BI-7273 is a potent, cell-permeable small molecule inhibitor developed in collaboration with the Structural Genomics Consortium (SGC).[1][2] It serves as a valuable chemical probe for studying the biological functions of Bromodomain-containing protein 9 (BRD9) and its close homolog, BRD7.[1][3] BRD9 is a subunit of the human SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complex, specifically the non-canonical BAF (ncBAF) complex.[2][4] By binding to acetylated lysine (B10760008) residues on histones, BRD9 plays a crucial role in regulating gene expression.[4][5] The development of selective inhibitors like this compound allows for the acute, reversible interrogation of BRD9 function, providing a powerful tool to complement genetic approaches.[3][6] This guide provides an in-depth overview of this compound, its biochemical and cellular activities, and detailed protocols for its use.
Mechanism of Action
This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the BRD9 bromodomain.[5] Its naphthyridinone scaffold is designed to fit within this pocket, establishing key interactions, including a hydrogen bond with a conserved asparagine residue (Asn100 in BRD9) and π-π stacking with a tyrosine residue (Tyr106 in BRD9).[3][6] By occupying this site, this compound effectively prevents the BRD9 bromodomain from recognizing and binding to its natural ligands—acetylated histone tails.[5] This disruption of BRD9's "reader" function inhibits the recruitment of the ncBAF complex to specific chromatin loci, thereby modulating the transcription of target genes.[4]
Data Presentation
Table 1: In Vitro Potency and Affinity of this compound
| Target | Assay Type | Value (nM) | Reference |
| BRD9 | AlphaScreen | IC50: 19 | [1] |
| ITC | Kd: 15 | [1] | |
| BROMOscan | Kd: <1 | [1] | |
| BRD7 | AlphaScreen | IC50: 117 | [1] |
| BROMOscan | Kd: <1 | [1] |
Table 2: Selectivity Profile of this compound
| Target | Assay Type | Value (nM) | Reference |
| CECR2 | BROMOscan | Kd: 88 | [1] |
| ITC | Kd: 187 | [2] | |
| FALZ | BROMOscan | Kd: 850 | [1] |
| BRPF1 | - | Kd: 210 | [7] |
| BRD1 | - | Kd: 2600 | [7] |
| BRD4-BD1 | AlphaScreen | IC50: >100,000 | [1] |
| ACVR1 | Kinase Assay | IC50: >3,500 | [1] |
| TGFBR1 | Kinase Assay | IC50: >3,500 | [1] |
| ACVR2B | Kinase Assay | IC50: >3,500 | [1] |
Note: this compound was screened against 48 bromodomains and 31 kinases, showing high selectivity for BRD9 and BRD7.[1][2]
Table 3: Cellular Activity of this compound
| Cell Line | Assay Type | Value (nM) | Reference |
| EOL-1 | Proliferation | EC50: 1400 | [7] |
| U2OS | FRAP | Active at 1000 | [3] |
| - | NanoBRET | Submicromolar activity | [8] |
Table 4: ADME/PK Properties of this compound
| Parameter | Value | Reference |
| Solubility (pH 6.8) | >91 µg/ml | [9] |
| Caco-2 Permeability | 1.4 x 10⁻⁶ cm/s | [9] |
| Human Plasma Protein Binding | 31% | [9] |
| CYP Inhibition (various) | IC50: >50 µM | [1] |
| Oral Bioavailability | Good | [1] |
Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination
This assay measures the ability of a compound to disrupt the interaction between the BRD9 bromodomain and an acetylated histone peptide.
Principle: A GST-tagged BRD9 protein is captured by Glutathione Donor beads, and a biotinylated histone H3 peptide is captured by Streptavidin Acceptor beads. When in close proximity (i.e., when BRD9 binds the histone peptide), excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor bead, causing it to emit light at 520-620 nm. An inhibitor disrupts this interaction, reducing the signal.
Methodology:
-
Reagents: GST-BRD9, biotinylated-H3K14ac peptide, Glutathione Donor beads, Streptavidin Acceptor beads, assay buffer.
-
Procedure: a. Add GST-BRD9 and biotinylated peptide to the wells of a 384-well plate containing serial dilutions of this compound or DMSO control. b. Incubate at room temperature to allow for binding equilibrium. c. Add a mixture of Glutathione Donor and Streptavidin Acceptor beads in the dark. d. Incubate for 1-2 hours at room temperature in the dark. e. Read the plate on an AlphaScreen-capable reader.
-
Data Analysis: Plot the signal against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Fluorescence Recovery After Photobleaching (FRAP) for Cellular Target Engagement
FRAP is used to measure the mobility of a fluorescently-tagged protein in live cells and can demonstrate target engagement by an inhibitor, which typically increases the protein's mobile fraction.[3]
Principle: A GFP-tagged BRD9 protein is expressed in cells. A high-intensity laser bleaches the fluorescence in a defined region of the nucleus. The rate at which fluorescence recovers in this region is dependent on the movement of unbleached GFP-BRD9 molecules from outside the region. When this compound binds to GFP-BRD9, it displaces it from less-mobile chromatin, leading to a faster and more complete fluorescence recovery.[3][8]
Methodology:
-
Cell Preparation: Plate U2OS cells on glass-bottom dishes and transfect with a vector expressing GFP-BRD9. Allow 24-48 hours for protein expression.[10]
-
Compound Treatment: Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for a defined period (e.g., 1-2 hours) prior to imaging.[3][10]
-
Image Acquisition: a. Mount the dish on a confocal microscope equipped for live-cell imaging. b. Acquire several pre-bleach images of a cell expressing GFP-BRD9. c. Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus. d. Immediately begin acquiring a time-series of post-bleach images to monitor fluorescence recovery in the ROI.
-
Data Analysis: Quantify the fluorescence intensity in the ROI over time. Correct for photobleaching during acquisition. Calculate the half-maximal recovery time (t½) and the mobile fraction. A significant increase in the mobile fraction upon compound treatment indicates target engagement.
Cell Proliferation Assay
This assay determines the effect of BRD9 inhibition on the growth and viability of cancer cell lines.
Principle: Cells are cultured in the presence of varying concentrations of the inhibitor. After a set period, cell viability is measured using a reagent like resazurin (B115843) or CellTiter-Glo®, which quantifies metabolic activity or ATP content, respectively, as a proxy for cell number.
Methodology:
-
Cell Plating: Seed EOL-1 cells (an acute myeloid leukemia line) in a 96-well plate at an appropriate density.[7]
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle-only (DMSO) control.
-
Incubation: Culture the cells for a period of 3-5 days.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Signal Reading: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot against compound concentration. Fit the curve to determine the EC50 value, the concentration at which 50% of cell growth is inhibited.
The Utility of this compound as a Chemical Probe
A high-quality chemical probe must possess several key characteristics. This compound meets these criteria, making it a reliable tool for interrogating BRD9 biology. It is potent against its intended targets, demonstrates high selectivity against other bromodomain families (especially the BET family), and is permeable to cells, allowing for the study of intracellular functions.[1][8] Furthermore, its favorable ADME/PK properties, including good oral bioavailability, make it suitable for in vivo experiments in animal models.[1][11] Critically, a well-characterized negative control, BI-6354, is available. BI-6354 is structurally similar to this compound but has significantly weaker activity against BRD9 and BRD7, making it ideal for confirming that observed biological effects are due to on-target inhibition.[1][9]
Conclusion
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chemical probes and inhibitors of bromodomains outside the BET family - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00373G [pubs.rsc.org]
- 9. Pardon Our Interruption [opnme.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
In Vivo Profile of BI-7273: A Technical Overview for Cancer Researchers
For Immediate Release
This technical guide provides a comprehensive analysis of the in vivo characteristics of BI-7273, a potent and selective inhibitor of the BRD9 bromodomain, for researchers, scientists, and drug development professionals in the oncology field. While initial publications suggested in vivo anti-tumor activity, subsequent information from the compound's provider clarifies that formal in vivo efficacy studies have not been conducted. This document aims to present the currently available data, including pharmacokinetic properties, and to provide detailed experimental protocols relevant to the assessment of such a compound in cancer models.
Executive Summary
This compound is a high-affinity, selective chemical probe for the BRD9 bromodomain, a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1] Dysregulation of this complex is implicated in various malignancies, making BRD9 an attractive therapeutic target.[2][3] While the initial discovery paper mentioned anti-tumor activity in an Acute Myeloid Leukemia (AML) xenograft model, a public-facing document from the provider, Boehringer Ingelheim, states that "No in vivo pharmacological studies have been performed with this compound".[4][5] This guide presents the available in vivo pharmacokinetic data for this compound in mice and outlines a detailed, generalized protocol for conducting an AML xenograft study to evaluate the efficacy of a similar compound. Furthermore, we visualize the key signaling pathways influenced by BRD9 to provide a mechanistic context for its potential role in cancer.
In Vivo Pharmacokinetics of this compound
While efficacy data is not available, in vivo pharmacokinetic (DMPK) studies have been conducted for this compound in mice. These data are crucial for designing potential future in vivo experiments.
| Parameter | Route | Dose (mg/kg) | Value | Unit |
| Clearance (% QH) | i.v. | 5 | 57 | % |
| Volume of Distribution (Vss) | i.v. | 5 | 1.6 | L/kg |
| Mean Residence Time | i.v. | 5 | 0.5 | h |
| Cmax | p.o. | 20 | 2970 | nM |
| Tmax | p.o. | 20 | 1.7 | h |
| Oral Bioavailability (F) | p.o. | 20 | 39 | % |
| Data sourced from Boehringer Ingelheim's opnMe portal.[6] |
Experimental Protocol: Murine AML Xenograft Model
The following is a detailed, representative protocol for evaluating the in vivo efficacy of a BRD9 inhibitor, such as this compound, in a human AML xenograft model. This protocol is based on established methodologies in the field.[7][8][9]
1. Cell Line and Culture:
-
Cell Line: A human AML cell line sensitive to BRD9 inhibition (e.g., as identified through in vitro proliferation assays) should be used.
-
Culture Conditions: Cells are to be cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).
2. Animal Model:
-
Strain: Immunocompromised mice (e.g., NOD/SCID or NSG) are required to prevent rejection of the human tumor cells.
-
Acclimatization: Animals should be allowed to acclimate for at least one week before the start of the experiment.
3. Tumor Cell Implantation:
-
Cell Preparation: AML cells are harvested during their exponential growth phase, washed with sterile PBS, and resuspended in a suitable vehicle (e.g., PBS or a mixture of media and Matrigel).
-
Injection: A specific number of cells (typically 1-10 x 10^6) in a defined volume (e.g., 100-200 µL) are injected subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
5. Treatment Administration:
-
Compound Formulation: The investigational compound (e.g., this compound) is formulated in an appropriate vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Dosing: The compound is administered at one or more dose levels, based on prior tolerability and pharmacokinetic studies. A vehicle-only control group must be included.
-
Schedule: Treatment is administered according to a defined schedule (e.g., daily, twice daily) for a specified duration.
6. Efficacy Assessment:
-
Primary Endpoint: The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Secondary Endpoints: Other endpoints may include overall survival, body weight changes (as a measure of toxicity), and biomarker analysis from tumor tissue at the end of the study.
7. Data Analysis:
-
Statistical analysis (e.g., t-test, ANOVA) is used to determine the significance of the observed differences in tumor growth between the treatment and control groups. Survival data can be analyzed using Kaplan-Meier curves and log-rank tests.
Signaling Pathways and Mechanisms of Action
BRD9, as a component of the ncBAF (SWI/SNF) chromatin remodeling complex, plays a crucial role in regulating gene expression.[2][3] Its inhibition is thought to impact several oncogenic signaling pathways.
Caption: this compound inhibits BRD9, a key component of the ncBAF chromatin remodeling complex.
Caption: A generalized workflow for assessing the in vivo efficacy of an anti-cancer compound.
Conclusion
This compound remains a valuable chemical probe for elucidating the biological functions of BRD9 in cancer. While the absence of published in vivo efficacy data is a critical consideration, the available pharmacokinetic profile provides a solid foundation for the design of future studies. The provided experimental protocol and signaling pathway diagrams offer a framework for researchers to investigate the therapeutic potential of targeting BRD9 in preclinical cancer models. Further research is warranted to resolve the conflicting reports regarding the in vivo anti-tumor activity of this compound and to fully explore the therapeutic potential of BRD9 inhibition in oncology.
References
- 1. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
BI-7273: A Novel BRD9 Inhibitor Targeting Lipid Metabolism and Non-Alcoholic Fatty Liver Disease (NAFLD)
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the emerging role of BI-7273, a selective inhibitor of Bromodomain-containing protein 9 (BRD9), in the regulation of lipid metabolism and its potential as a therapeutic agent for Non-Alcoholic Fatty Liver Disease (NAFLD). This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms underlying NAFLD and the therapeutic potential of targeting epigenetic regulators.
Introduction
Non-Alcoholic Fatty Liver Disease (NAFLD) is a prevalent chronic liver condition characterized by the excessive accumulation of fat in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma.[1] A key driver of NAFLD pathogenesis is the dysregulation of de novo lipogenesis, the metabolic pathway for synthesizing fatty acids.[1] Sterol Regulatory Element-Binding Protein 1 (SREBP1) is a master transcriptional regulator of lipogenesis, and its upregulation is a hallmark of NAFLD.[1]
Recent research has identified the epigenetic reader protein BRD9 as a novel therapeutic target for metabolic disorders.[1] this compound, a potent and selective inhibitor of BRD9, has been shown to modulate lipid metabolism and ameliorate NAFLD in preclinical models.[1] This guide details the mechanism of action of this compound, its effects on lipid metabolism, and the experimental evidence supporting its therapeutic potential.
Mechanism of Action: Downregulation of the AKT/mTOR/SREBP1 Signaling Pathway
This compound exerts its effects on lipid metabolism by targeting a critical signaling cascade: the AKT/mTOR/SREBP1 pathway.[1] This pathway is a central regulator of cellular growth, proliferation, and metabolism. In the context of NAFLD, its overactivation leads to increased lipogenesis.
This compound, by inhibiting BRD9, leads to the downregulation of this pathway, resulting in a significant decrease in the expression of SREBP1 and its downstream target, Fatty Acid Synthase (FASN), a key enzyme in fatty acid synthesis.[1] The precise molecular interactions connecting BRD9 inhibition to the AKT/mTOR cascade are a subject of ongoing investigation.
Data Presentation
Due to the limited availability of the full-text research article in publicly accessible databases, specific quantitative data from the primary study on this compound and NAFLD cannot be presented in tabular format. However, the available abstracts and secondary sources consistently report the following qualitative findings:
-
Significant reduction in SREBP1 expression: this compound was identified in a screening of epigenetic drugs for its ability to decrease the expression of SREBP1.[1]
-
Decreased lipid accumulation in vitro: Treatment of HepG2 cells with this compound resulted in a notable decrease in lipid accumulation, as visualized by BODIPY staining.[1]
-
Reduced expression of lipogenic proteins: The protein levels of SREBP1 and FASN were significantly decreased in HepG2 cells following treatment with this compound.[1]
-
Amelioration of NAFLD in vivo: In a high-fat diet (HFD)-induced mouse model of NAFLD and obesity, administration of this compound led to:
-
A decrease in body weight.[1]
-
Improved insulin (B600854) sensitivity.[1]
-
A strong negative correlation with serum lipid levels.[1]
-
Reduced lipid accumulation in the liver, consistent with the in vitro findings.[1]
-
Experimental Protocols
While the complete, detailed protocols from the primary study are not available, this section outlines the general methodologies employed based on the published abstract and standard practices in the field.
1. In Vitro Studies
-
Cell Lines:
-
SREBP1-luciferase-KI HEK293 cells: Utilized for the initial screening of epigenetic compounds to identify inhibitors of SREBP1 expression.[1]
-
HepG2 cells: A human hepatoma cell line commonly used as a model for studying hepatic lipid metabolism. These cells were used to confirm the effect of this compound on lipid accumulation and the expression of lipogenic proteins.[1]
-
-
Key Experimental Techniques:
-
Drug Screening: A library of 200 epigenetic drugs was screened using the SREBP1-luciferase reporter cell line to identify compounds that downregulate SREBP1 promoter activity.[1]
-
Lipid Accumulation Assay: Intracellular lipid content in HepG2 cells was visualized and quantified using BODIPY staining, a fluorescent dye that specifically labels neutral lipids.[1]
-
Western Blotting: This technique was used to measure the protein expression levels of SREBP1 and FASN in HepG2 cells after treatment with this compound.
-
RNA Sequencing (RNA-seq): Performed to elucidate the global changes in gene expression in response to this compound treatment and to identify the involvement of the AKT/mTOR/SREBP1 pathway.[1]
-
2. In Vivo Studies
-
Animal Model:
-
High-Fat Diet (HFD)-Induced NAFLD and Obesity Mouse Model: This is a standard preclinical model that recapitulates the key features of human NAFLD, including obesity, insulin resistance, and hepatic steatosis.[1]
-
-
Key Experimental Procedures:
-
Drug Administration: The specific dosage, route, and frequency of this compound administration in the mouse model would be detailed in the full study.
-
Metabolic Phenotyping: Measurements of body weight, food intake, and insulin sensitivity (e.g., via glucose and insulin tolerance tests) were likely performed.
-
Serum Lipid Analysis: Blood samples were collected to measure levels of circulating lipids such as triglycerides and cholesterol.
-
Histological Analysis of Liver Tissue: Livers were likely harvested, sectioned, and stained (e.g., with Hematoxylin and Eosin (H&E) and Oil Red O) to assess the degree of steatosis and lipid accumulation.
-
Molecular Analysis of Liver Tissue: Liver samples were likely analyzed for the expression of key genes and proteins in the AKT/mTOR/SREBP1 pathway to confirm the in vivo mechanism of action.
-
Conclusion and Future Directions
The selective BRD9 inhibitor this compound represents a promising new therapeutic strategy for NAFLD and associated metabolic disorders.[1] By downregulating the AKT/mTOR/SREBP1 signaling pathway, this compound effectively reduces lipid accumulation in preclinical models.[1] This is the first report to demonstrate a protective effect of a BRD9 inhibitor against NAFLD and obesity, highlighting BRD9 as a novel and druggable target for lipid metabolism disorders.[1]
Further research is warranted to fully elucidate the molecular details of how BRD9 regulates the AKT/mTOR pathway. Additionally, long-term efficacy and safety studies of this compound in more advanced preclinical models of NASH and fibrosis are necessary to support its translation to clinical development. The findings summarized in this guide provide a strong rationale for the continued investigation of this compound and other BRD9 inhibitors as a new class of therapeutics for NAFLD.
References
The Pharmacokinetic Profile of BI-7273: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-7273 is a potent and selective dual inhibitor of the bromodomains of BRD7 and BRD9, components of the human SWI/SNF chromatin remodeling complex.[1][2] Its favorable pharmacokinetic properties make it a valuable tool for in vitro and in vivo studies to explore the biology of these epigenetic targets.[1][2] This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for this compound, including in vitro ADME parameters and in vivo pharmacokinetic characteristics in mice. Detailed experimental methodologies, where available, are also presented to aid in the design and interpretation of future studies.
In Vitro Pharmacokinetic Properties
A summary of the in vitro absorption, distribution, metabolism, and excretion (ADME) properties of this compound is presented in Table 1.
| Parameter | Species/Condition | Value | Reference |
| Solubility | pH 6.8 | >91 µg/mL | [3] |
| LogP | 2.0 | [3] | |
| Caco-2 Permeability | pH 7.4 | 1.4 x 10⁻⁶ cm/s | [3] |
| Caco-2 Efflux Ratio | 26 | [3] | |
| Hepatocyte Stability | Human | 17% of hepatic clearance | [3] |
| Mouse | 58% of hepatic clearance | [3] | |
| Rat | 7% of hepatic clearance | [3] | |
| Plasma Protein Binding | Human | 31% | [3] |
| Mouse | 44% | [3] | |
| Rat | 33% | [3] | |
| CYP Inhibition | CYP3A4 (IC₅₀) | >50 µM | [3] |
| CYP2C8 (IC₅₀) | >50 µM | [3] | |
| CYP2C9 (IC₅₀) | >50 µM | [3] | |
| CYP2C19 (IC₅₀) | >50 µM | [3] | |
| CYP2D6 (IC₅₀) | >50 µM | [3] |
Table 1: In Vitro ADME Profile of this compound
In Vivo Pharmacokinetic Properties
Pharmacokinetic studies in female BomTac:NMRI-Foxn1nu mice have demonstrated good oral bioavailability and moderate plasma clearance for this compound.[4][5] A summary of the key pharmacokinetic parameters following intravenous and oral administration is provided in Table 2.
| Parameter | Route | Dose | Value | Reference |
| Clearance (% QH) | i.v. | 5 mg/kg | 57 | [3] |
| Mean Residence Time (MRT) | i.v. | 5 mg/kg | 0.5 l/kg | [3] |
| Volume of Distribution (Vss) | i.v. | 5 mg/kg | 1.6 l/kg | [3] |
| Cmax | p.o. | 20 mg/kg | 2970 nM | [3] |
| tmax | p.o. | 20 mg/kg | 1.7 h | [3] |
| Oral Bioavailability (F) | p.o. | 20 mg/kg | 39% | [3] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
Experimental Protocols
In Vitro Assays
-
Caco-2 Permeability Assay: While the specific details for the this compound experiment are not provided in the available literature, a general protocol for this assay involves seeding Caco-2 cells on a semi-permeable membrane in a transwell plate. The cells are cultured for approximately 21 days to form a differentiated and polarized monolayer. The test compound (this compound) is then added to the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at various time points and the concentration of the compound is measured, typically by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated to assess the rate of transport across the cell monolayer. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to evaluate the potential for active efflux.[3]
-
Hepatocyte Stability Assay: For the hepatocyte stability assay, cryopreserved hepatocytes from the relevant species (human, mouse, rat) are typically used. The hepatocytes are incubated with this compound at a specific concentration (e.g., 1 µM) at 37°C. Aliquots are taken at different time points (e.g., 0, 15, 30, 60, 120 minutes) and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS. The rate of disappearance of the compound is used to calculate the in vitro intrinsic clearance.[3]
-
Plasma Protein Binding: The extent of plasma protein binding is commonly determined using methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation. In these assays, this compound is incubated with plasma from the species of interest. The free and protein-bound fractions of the compound are then separated and the concentration in each fraction is measured to determine the percentage of protein binding.[3]
-
CYP Inhibition Assay: The potential of this compound to inhibit major cytochrome P450 (CYP) enzymes is assessed using human liver microsomes and specific probe substrates for each CYP isoform. This compound is incubated with the microsomes and a probe substrate, and the formation of the metabolite is measured. The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is then determined.[3]
In Vivo Pharmacokinetic Study
The in vivo pharmacokinetic study of this compound was conducted in female BomTac:NMRI-Foxn1nu mice.[4][5]
-
Dosing:
-
Workflow: Following administration of this compound, blood samples were collected at various time points. The concentration of this compound in the plasma was quantified over time to determine the pharmacokinetic parameters.[4]
Signaling Pathways and Mechanism of Action
This compound exerts its effects through the inhibition of BRD7 and BRD9, which are integral components of the BAF (SWI/SNF) chromatin remodeling complex. This inhibition disrupts the normal function of the complex, which plays a crucial role in regulating gene expression.
Recent studies have also elucidated a role for this compound in lipid metabolism. It has been shown to reduce lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway.
Conclusion
This compound demonstrates a promising pharmacokinetic profile, characterized by good oral bioavailability and moderate clearance in preclinical species. Its well-defined in vitro ADME properties and known mechanism of action make it a robust chemical probe for investigating the biological functions of BRD7 and BRD9. The data summarized in this guide provides a solid foundation for the design of further preclinical and potentially clinical studies.
References
The Discovery and Development of BI-7273: A Potent and Selective Dual BRD7/BRD9 Bromodomain Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
BI-7273 is a potent, selective, and cell-permeable dual inhibitor of the bromodomains of BRD7 and BRD9, which are components of the mammalian SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complex.[1][2][3] Developed through a collaboration between Boehringer Ingelheim and the Structural Genomics Consortium (SGC), this compound has emerged as a valuable chemical probe for elucidating the biological functions of these bromodomains and as a potential therapeutic agent, particularly in the context of acute myeloid leukemia (AML).[1][4] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound.
Discovery and Optimization
The development of this compound was the result of a structure-based design approach, starting from fragment-based screening and virtual screening of proprietary libraries.[5] This led to the identification of a novel pyridinone-like scaffold.[2][6] Crystallographic studies of early inhibitors bound to the BRD9 bromodomain guided the optimization process, focusing on enhancing potency for BRD9 and selectivity against other bromodomain families, particularly the BET (Bromodomain and Extra-Terminal domain) family.[2][6] This iterative process of chemical synthesis and structural biology ultimately yielded this compound, a compound with high affinity for both BRD9 and BRD7 and excellent selectivity over other bromodomains.[1][3]
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of this compound
| Target | Assay Type | Value | Unit | Reference |
| BRD9 | IC50 (AlphaScreen) | 19 | nM | [1][3][4] |
| BRD9 | Kd | 0.75 | nM | [2] |
| BRD7 | IC50 (AlphaScreen) | 117 | nM | [1][2][3] |
| BRD7 | Kd | 0.3 | nM | [2] |
| BRD4-BD1 | IC50 (AlphaScreen) | >100,000 | nM | [1] |
| EOL-1 cell proliferation | EC50 | 1400 | nM | [2] |
Table 2: Selectivity Profile of this compound (Kd values)
| Protein | Kd (nM) | Reference |
| CECR2 | 8.8 | [2] |
| BRPF1 | 210 | [2] |
| BRD1 | 2600 | [2] |
| CREBBP | 8600 | [2] |
| EP300 | 10000 | [2] |
| FALZ | 850 | [2] |
| TAF1(2) | 1000 | [2] |
| TAF1L(2) | 1200 | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the bromodomains of BRD9 and BRD7.[7] These proteins are integral components of the non-canonical BAF (ncBAF) and polybromo-associated BAF (PBAF) complexes, respectively, which are subtypes of the larger SWI/SNF chromatin remodeling complex.[5][8] The SWI/SNF complex plays a crucial role in regulating gene expression by altering the structure of chromatin, making DNA more or less accessible to transcription factors.[9][10]
In acute myeloid leukemia (AML), the SWI/SNF complex, and specifically BRD9, is essential for maintaining the expression of the MYC oncogene.[4][8] MYC is a master transcriptional regulator that drives cell proliferation and prevents differentiation.[6][7] By inhibiting the BRD9 bromodomain, this compound disrupts the ability of the SWI/SNF complex to maintain an open chromatin state at key regulatory regions of the MYC gene, leading to the suppression of its transcription.[8] This, in turn, inhibits AML cell proliferation.[4][8]
Experimental Protocols
AlphaScreen Assay for Bromodomain Inhibition
This protocol outlines a generic method for determining the inhibitory activity of compounds like this compound against bromodomain-histone interactions using AlphaScreen technology.
Materials:
-
GST-tagged BRD9 or BRD7 bromodomain protein
-
Biotinylated histone H3 or H4 peptide (acetylated)
-
Glutathione (GSH) donor beads
-
Streptavidin acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well microplate
-
This compound or other test compounds
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the GST-tagged bromodomain protein and the biotinylated histone peptide to each well.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for 30 minutes to allow for binding equilibrium.
-
Add the GSH donor beads and incubate in the dark for 60 minutes.
-
Add the streptavidin acceptor beads and incubate in the dark for a further 30-60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
Fluorescence Recovery After Photobleaching (FRAP) Assay
This protocol describes a general procedure for assessing the mobility of fluorescently tagged BRD9 in the nucleus of live cells and the effect of this compound.
Materials:
-
U2OS or other suitable cell line
-
Expression vector for GFP-tagged BRD9
-
Transfection reagent
-
Glass-bottom imaging dishes
-
Confocal microscope with a high-power laser for photobleaching
-
This compound
-
Live-cell imaging medium
Procedure:
-
Seed cells on glass-bottom dishes.
-
Transfect cells with the GFP-BRD9 expression vector.
-
Allow cells to express the protein for 24-48 hours.
-
Treat cells with this compound or vehicle control for a specified time (e.g., 1 hour).
-
Mount the dish on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO2).
-
Acquire a pre-bleach image of a cell expressing GFP-BRD9.
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
Analyze the fluorescence recovery kinetics to determine the mobile fraction and diffusion rate of GFP-BRD9.
Acute Myeloid Leukemia (AML) Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a human AML xenograft model using the EOL-1 cell line.
Materials:
-
EOL-1 human AML cell line
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture EOL-1 cells under standard conditions.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or RPMI-1640), optionally mixed with Matrigel.
-
Subcutaneously or intravenously inject the EOL-1 cells into the flank or tail vein of the immunodeficient mice.
-
Monitor the mice for tumor development or engraftment of leukemic cells.
-
Once tumors are established (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally at the desired dose and schedule.
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
Clinical Development
As of the latest available information, there are no registered clinical trials specifically investigating this compound. It is primarily utilized as a preclinical chemical probe to study the biology of BRD7 and BRD9.
Conclusion
This compound is a well-characterized and highly selective dual inhibitor of BRD7 and BRD9 bromodomains. Its development has provided the scientific community with a powerful tool to investigate the roles of these proteins in health and disease. The demonstrated preclinical efficacy of this compound in AML models highlights the therapeutic potential of targeting the SWI/SNF complex in this malignancy. Further research may pave the way for the clinical development of BRD9/7 inhibitors for the treatment of cancer and other diseases.
References
- 1. Role of SWI/SNF in acute leukemia maintenance and enhancer-mediated Myc regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence recovery after photobleaching: application to nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of SWI/SNF in acute leukemia maintenance and enhancer-mediated Myc regulation [dspace.mit.edu]
- 8. Fluorescence recovery after photobleaching (FRAP) to study nuclear protein dynamics in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BI-7273 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-7273 is a potent, selective, and cell-permeable dual inhibitor of Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7).[1][2][3][4] Both BRD9 and BRD7 are components of the mammalian SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering nucleosome positioning.[5][6] By targeting the bromodomains of BRD9 and BRD7, this compound disrupts their ability to recognize acetylated lysine (B10760008) residues on histones, thereby modulating the transcription of target genes. This inhibitory activity makes this compound a valuable tool for studying the biological functions of BRD9 and BRD7 and for investigating their therapeutic potential in diseases such as cancer.[5][7][8]
These application notes provide detailed protocols for utilizing this compound in key in vitro cell-based assays to characterize its biochemical and cellular activity.
Mechanism of Action: Inhibition of BRD9/BRD7 in the SWI/SNF Complex
This compound functions by competitively binding to the acetyl-lysine binding pockets of the bromodomains of BRD9 and BRD7. This prevents the recruitment of the SWI/SNF complex to specific chromatin locations, leading to altered gene expression. The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin, and by inhibiting the reader function of BRD9 and BRD7, this compound effectively disrupts this process for a subset of genes.
Caption: this compound inhibits BRD9/BRD7, disrupting SWI/SNF complex recruitment and gene expression.
Quantitative Data Summary
The following tables summarize the in vitro biochemical and cellular activities of this compound.
Table 1: Biochemical Activity of this compound
| Assay Type | Target | IC50 (nM) | Kd (nM) | Reference(s) |
| AlphaScreen | BRD9 | 19 | - | [2][3][4][9] |
| AlphaScreen | BRD7 | 117 | - | [2][3][4][9] |
| Isothermal Titration Calorimetry (ITC) | BRD9 | - | 0.75 | [2] |
| Isothermal Titration Calorimetry (ITC) | BRD7 | - | 0.3 | [2] |
| DiscoverX | CECR2 | - | 88 | [3][4][9] |
| DiscoverX | FALZ | - | 850 | [3][4][9] |
| DiscoverX | BRPF1 | - | 210 | [2] |
| DiscoverX | BRD1 | - | 2600 | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Value (nM) | Reference(s) |
| EOL-1 | Acute Myeloid Leukemia | Proliferation | EC50 | 1400 | [2][10] |
| A204 | Rhabdoid Tumor | Proliferation (CellTiter-Glo) | IC50 | 371.7 | [2] |
| U2OS | Osteosarcoma | Target Engagement (FRAP) | Active Concentration | 1000 | [10] |
| Prostate Cancer Cell Lines (LNCaP, VCaP, 22Rv1, C4-2) | Prostate Cancer | Viability | IC50 | ~3000 | [8] |
Experimental Protocols
Cell Culture Protocols
U2OS (Osteosarcoma) Cell Line
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C, 5% CO2.
-
Subculturing: Passage cells at 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, neutralize with growth medium, centrifuge, and re-seed at a 1:4 to 1:8 ratio.
EOL-1 (Eosinophilic Leukemia) Cell Line
-
Growth Medium: RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 50 µg/mL streptomycin.[3]
-
Culture Conditions: 37°C, 5% CO2.
-
Subculturing: Maintain cell density between 0.5 x 10^6 and 2.0 x 10^6 cells/mL. Split 1:2 to 1:3 every 3-4 days. Cells grow in suspension as clusters.
A204 (Rhabdomyosarcoma) Cell Line
-
Growth Medium: McCoy's 5a Medium Modified supplemented with 10% FBS.
-
Culture Conditions: 37°C, 5% CO2.
-
Subculturing: Passage cells at 80% confluency. Wash with PBS, detach with Trypsin-EDTA, neutralize with growth medium, centrifuge, and re-seed at a 1:3 to 1:6 ratio.
G-401 (Rhabdoid Tumor) Cell Line
-
Growth Medium: RPMI 1640 supplemented with 10% FBS.[1]
-
Culture Conditions: 37°C, 5% CO2.[1]
-
Subculturing: Passage cells at 70-80% confluency.[1] Wash with PBS, detach with Trypsin/EDTA, neutralize with fresh medium, and split at a 1:3 to 1:8 ratio.[1]
Biochemical Assay: AlphaScreen for BRD9 Inhibition
This protocol describes a method to measure the inhibitory effect of this compound on the interaction between BRD9 and an acetylated histone peptide.
Caption: Workflow for the BRD9 AlphaScreen inhibition assay.
Materials:
-
Recombinant GST-tagged BRD9 protein
-
Biotinylated acetylated histone H4 peptide
-
This compound
-
AlphaLISA Glutathione Acceptor beads
-
AlphaScreen Streptavidin Donor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well white opaque microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical starting concentration range would be from 100 µM down to 0.1 nM. Include a DMSO vehicle control.
-
Reaction Setup: In a 384-well plate, add:
-
This compound dilution or DMSO.
-
GST-BRD9 protein (final concentration ~10-50 nM).
-
Biotinylated histone peptide (final concentration ~10-50 nM).
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Bead Addition:
-
Add Glutathione Acceptor beads (final concentration ~20 µg/mL).
-
Incubate in the dark at room temperature for 60 minutes.
-
Add Streptavidin Donor beads (final concentration ~20 µg/mL).
-
-
Final Incubation: Incubate in the dark at room temperature for 30-60 minutes.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular Target Engagement: Fluorescence Recovery After Photobleaching (FRAP)
This protocol is designed to confirm that this compound engages BRD9 within living cells by measuring changes in the mobility of a GFP-tagged BRD9 protein.[10]
Caption: Experimental workflow for the FRAP-based target engagement assay.
Materials:
-
U2OS cells
-
Expression vector for GFP-BRD9
-
Transfection reagent (e.g., Lipofectamine)
-
Glass-bottom imaging dishes
-
Confocal microscope with FRAP capabilities
-
This compound
Procedure:
-
Cell Seeding and Transfection:
-
Seed U2OS cells onto glass-bottom imaging dishes.
-
Transfect the cells with the GFP-BRD9 expression vector according to the manufacturer's protocol.[11]
-
-
Expression and Treatment:
-
Allow 24-48 hours for GFP-BRD9 expression.
-
Treat the cells with this compound (e.g., 1 µM) or DMSO for 1-2 hours prior to imaging.[10]
-
-
Image Acquisition:
-
Identify transfected cells expressing nuclear GFP-BRD9.
-
Acquire several baseline images (pre-bleach).
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Immediately begin acquiring a time-series of images at low laser intensity to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during acquisition.
-
Normalize the recovery data and fit to a suitable model to determine the mobile fraction and the half-time of recovery (t½). A faster recovery time upon this compound treatment indicates displacement of GFP-BRD9 from less mobile chromatin-bound states.
-
Cell Viability Assay: CellTiter-Glo® Luminescent Assay
This protocol measures the effect of this compound on the viability of cancer cell lines by quantifying ATP levels.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Epigenetic and pharmacological control of pigmentation via Bromodomain Protein 9 (BRD9) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [opnme.com]
- 10. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Constructing and Expressing GFP Fusion Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-7273 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-7273 is a potent, selective, and cell-permeable dual inhibitor of the bromodomains of BRD7 and BRD9, which are components of the non-canonical SWI/SNF (BAF) chromatin remodeling complex.[1][2][3] By binding to the acetyl-lysine recognition pocket of these proteins, this compound effectively blocks their interaction with acetylated histones, thereby modulating gene expression.[4] This inhibitory activity makes this compound a valuable tool for investigating the biological roles of BRD7 and BRD9 in various cellular processes, including cancer cell proliferation, differentiation, and inflammatory responses.[5][6][7] These application notes provide detailed protocols for the use of this compound in common cell culture experiments.
Mechanism of Action
This compound targets the bromodomains of BRD7 and BRD9, which are critical for the recruitment of the SWI/SNF complex to specific chromatin regions. The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin structure, thereby regulating gene transcription. Inhibition of BRD7/BRD9 by this compound disrupts this process, leading to altered expression of target genes. For instance, inhibition of BRD9 has been shown to downregulate the expression of the MYC oncogene in acute myeloid leukemia (AML) cells and suppress genes involved in melanin (B1238610) synthesis.[6][8][9] A recent study also demonstrated that this compound can reduce lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway.[10]
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. scbt.com [scbt.com]
- 5. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic and pharmacological control of pigmentation via Bromodomain Protein 9 (BRD9) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An elegant way of pinpointing how new drugs exert beneficial effects | EurekAlert! [eurekalert.org]
- 10. This compound, a BRD9 inhibitor, reduces lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Determining the IC50 of BI-7273 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-7273 is a potent, cell-permeable, and selective dual inhibitor of Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7).[1][2][3] Both BRD9 and BRD7 are components of the mammalian switch/sucrose non-fermentable (SWI/SNF) chromatin remodeling complex, which plays a crucial role in regulating gene expression.[2][4] Recurrent mutations in subunits of this complex have been identified in various cancers, making it a potential therapeutic target.[2][4] Specifically, the BRD9 bromodomain has been shown to be essential for the proliferation of acute myeloid leukemia (AML) cells.[2][5]
This compound exerts its effect by binding with high affinity to the acetyl-lysine binding pockets of BRD7 and BRD9, thereby inhibiting their function.[5][6] This activity disrupts chromatin remodeling and has been shown to suppress the expression of key oncogenes like MYC, leading to anti-proliferative effects in cancer cells.[5][7] These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical step in evaluating its therapeutic potential.
Mechanism of Action of this compound
This compound selectively inhibits BRD9 and BRD7, which are key reader proteins within the BAF (SWI/SNF) chromatin remodeling complex. These proteins recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key epigenetic mark for active gene transcription. By competitively occupying this binding pocket, this compound prevents the recruitment of the SWI/SNF complex to specific gene loci. This leads to altered gene expression, including the downregulation of oncogenes, which ultimately results in the inhibition of cancer cell proliferation.
Potency and Selectivity of this compound
This compound demonstrates high potency for its primary targets, BRD9 and BRD7, while showing excellent selectivity against other bromodomain families, particularly the BET (Bromodomain and Extra-Terminal domain) family, such as BRD4.[2][4][8] This selectivity is crucial as off-target inhibition of BET proteins can lead to different biological effects and potential toxicities.
| Target | Assay Type | IC50 / Kd | Reference |
| BRD9 | AlphaScreen | 19 nM | [1][2][4][9] |
| BRD9 | Isothermal Titration Calorimetry (ITC) | 15 nM (Kd) | [2][9] |
| BRD7 | AlphaScreen | 117 nM | [1][2][4][9] |
| BRD4-BD1 | AlphaScreen | >100,000 nM | [2] |
| CECR2 | Isothermal Titration Calorimetry (ITC) | 187 nM | [4] |
Cellular Activity of this compound
The anti-proliferative activity of this compound has been observed in various cancer cell lines. The half-maximal effective concentration (EC50) for inhibiting cell proliferation is dependent on the cell line.
| Cell Line | Cancer Type | EC50 | Reference |
| EOL-1 | Eosinophilic Leukemia | 1400 nM | [1] |
| U2OS | Osteosarcoma | Active at 1 µM | [1] |
| AML cell lines | Acute Myeloid Leukemia | Potent but partial inhibition of MYC expression observed | [7] |
Protocol: Determination of this compound IC50 using a Cell Viability Assay
This protocol describes a general method for determining the IC50 value of this compound in adherent or suspension cancer cell lines using a luminescence-based cell viability assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT or CCK-8). The principle involves treating cultured cancer cells with a serial dilution of this compound and measuring cell viability after a defined incubation period.
Experimental Workflow Diagram
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom cell culture plates (clear for colorimetric assays, white-walled for luminescence assays)
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or CCK-8 kit)
-
Multichannel pipette
-
Microplate reader (Luminometer or Spectrophotometer)
-
Humidified incubator (37°C, 5% CO2)
Procedure
-
Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest cells and perform a cell count to determine cell density. c. Dilute the cells in a complete culture medium to the desired seeding density (typically 5,000-10,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate.[10] Leave perimeter wells with sterile PBS to minimize edge effects. e. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.[10][11]
-
Preparation of this compound Dilutions: a. Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. b. On the day of the experiment, perform a serial dilution of the stock solution in a complete culture medium to create a range of working concentrations. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM). c. Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration wells.
-
Cell Treatment: a. Carefully remove the medium from the wells (for adherent cells) or proceed directly (for suspension cells). b. Add 100 µL of the prepared this compound dilutions or the vehicle control to the respective wells. Ensure each concentration is tested in triplicate. c. Include wells with untreated cells (medium only) as a baseline control.
-
Incubation: a. Return the plate to the incubator and incubate for a predetermined period, typically 72 hours.[6] The optimal incubation time may vary between cell lines and should be determined empirically (e.g., via a time-course experiment).[6]
-
Cell Viability Measurement (Example with CellTiter-Glo®): a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent to each well. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure the luminescence using a microplate reader.
-
Data Analysis and IC50 Calculation: a. Average the replicate readings for each concentration. b. Subtract the background signal (wells with medium only). c. Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells: % Viability = (Signal of Treated Cells / Signal of Vehicle Control) x 100[12] d. Plot the percent viability against the logarithm of the this compound concentration. e. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response - variable slope [four parameters]) with appropriate software (e.g., GraphPad Prism) to fit a dose-response curve and determine the IC50 value.[12] The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. An elegant way of pinpointing how new drugs exert beneficial effects | EurekAlert! [eurekalert.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for BI-7273 In Vivo Mouse Studies
A Potent Dual BRD7/BRD9 Inhibitor
Introduction
BI-7273 is a potent and selective dual inhibitor of the bromodomains of BRD7 and BRD9, which are components of the human SWI/SNF chromatin remodeling complex.[1][2] Due to its good oral bioavailability and favorable pharmacokinetic profile, this compound is a valuable tool for in vivo studies to probe the biological functions of BRD7 and BRD9.[1][2] Recent research has demonstrated its therapeutic potential in metabolic diseases by reducing lipid accumulation.[3]
These application notes provide a comprehensive overview of the currently available data on this compound dosage and administration for in vivo mouse studies, with detailed protocols and pathway diagrams to guide researchers.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound in mice and provide details of a published in vivo study.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice [1][4]
| Parameter | Value | Dosing Condition |
| Clearance | 57% of liver blood flow | 5 mg/kg, intravenous |
| Volume of Distribution (Vss) | 1.6 L/kg | 5 mg/kg, intravenous |
| Mean Residence Time | 0.5 h | 5 mg/kg, intravenous |
| Oral Bioavailability (F) | 39% | 20 mg/kg, oral |
| Peak Plasma Concentration (Cmax) | 2,970 nM | 20 mg/kg, oral |
| Time to Peak Plasma Conc. (tmax) | 1.7 h | 20 mg/kg, oral |
Table 2: this compound In Vivo Study in a Mouse Model of Metabolic Disease [3]
| Parameter | Description |
| Mouse Model | High-fat diet (HFD)-induced model of non-alcoholic fatty liver disease (NAFLD) and obesity. |
| Dosage | Specific dosage details from the full study are required. |
| Administration Route | Oral administration is likely based on good oral bioavailability.[1][2] |
| Vehicle | To be determined from the full study protocol. |
| Treatment Schedule | To be determined from the full study protocol. |
| Primary Outcomes | Reduction in body weight, improved insulin (B600854) sensitivity, and decreased serum lipid levels.[3] |
Note on In Vivo Cancer Models:
Initial literature suggested the use of this compound in acute myeloid leukemia (AML) xenograft models.[5][6] However, a detailed review of the primary study reveals that the in vivo efficacy experiments, including a 180 mg/kg oral dosage, were conducted with a related, more selective BRD9 inhibitor, BI-9564 , not this compound.[5] Researchers should exercise caution and refer to the specific compound used in published studies.
Signaling Pathway
This compound has been shown to reduce lipid accumulation by modulating the AKT/mTOR/SREBP1 signaling pathway.[3]
References
- 1. Metabolic-Associated Fatty Liver Disease: The Influence of Oxidative Stress, Inflammation, Mitochondrial Dysfunctions, and the Role of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The natural product-derived JM-9 alleviates high-fat diet-induced fatty liver in mice by targeting MD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Models of Non-Alcoholic Fatty Liver Disease: A Critical Appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-7273 Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-7273 is a potent and selective dual inhibitor of the bromodomains of BRD7 and BRD9, which are components of the human SWI/SNF chromatin remodeling complex.[1][2][3] It is a valuable tool for studying the roles of these proteins in gene regulation and disease, particularly in areas such as oncology and metabolic disorders.[4][5] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to the compound's good solubility in it.[6]
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in DMSO.
This compound Properties and Activity
This compound is a cell-permeable compound that binds with high affinity to BRD7 and BRD9.[1][7] Its selectivity for BRD7/9 over other bromodomain families, such as BET, makes it a precise tool for targeted research.[2][3]
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 353.4 g/mol | [2] |
| BRD9 IC50 | 19 nM | [2][7] |
| BRD9 Kd | 0.75 nM | [7] |
| BRD7 IC50 | 117 nM | [2][7] |
| BRD7 Kd | <1 nM | [1] |
| Solubility | Soluble in DMSO and Ethanol | [6] |
| Storage (in DMSO) | -20°C for up to 1 year | [7] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO (≥99.9%)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different desired concentrations or volumes.
-
Preparation: Work in a clean, dry environment, preferably a chemical fume hood. Ensure all equipment is clean and dry to prevent contamination and degradation of the compound and solvent.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.
-
Carefully weigh out 3.534 mg of this compound powder into the tared container.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the container with the this compound powder.
-
Cap the container securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure that all of the this compound has dissolved and no particulate matter is visible. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution. Vortex again after warming.
-
-
Aliquoting and Storage:
-
For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage (up to one year).[7] For short-term storage, 4°C is acceptable for a few days, but -20°C is recommended to maintain stability.
-
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Concentration | Mass of this compound for 1 mL of DMSO |
| 1 mM | 0.3534 mg |
| 5 mM | 1.767 mg |
| 10 mM | 3.534 mg |
| 20 mM | 7.068 mg |
Handling and Use of this compound Stock Solutions
-
Thawing: When ready to use, thaw a single aliquot at room temperature.
-
Dilution: Before adding to aqueous cell culture media or buffer, it is advisable to perform serial dilutions in DMSO to achieve an intermediate concentration. This minimizes the risk of the compound precipitating out of solution when introduced to the aqueous environment. The final concentration of DMSO in the experimental system should be kept low (typically <0.5%) to avoid solvent-induced cellular effects.
-
Stability: Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Discard any unused portion of a thawed aliquot if not used within a short period.
Signaling Pathway
Recent studies have shown that this compound can modulate lipid metabolism by downregulating the AKT/mTOR/SREBP1 signaling pathway.[4] Inhibition of BRD9 by this compound leads to a cascade of events that ultimately reduces lipid accumulation.
Caption: this compound inhibits BRD9, leading to downregulation of the AKT/mTOR/SREBP1 pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for utilizing the prepared this compound stock solution in a cell-based assay.
Caption: Workflow for using this compound stock solution in cell-based experiments.
References
- 1. opnme.com [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. This compound, a BRD9 inhibitor, reduces lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound (PD049397, RBUYFHLQNPJMQM-UHFFFAOYSA-N) [probes-drugs.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Using BI-7273 in a Fluorescence Recovery After Photobleaching (FRAP) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1] As an epigenetic "reader," BRD9 recognizes acetylated lysine (B10760008) residues on histones, playing a crucial role in the regulation of gene expression.[1] Its involvement in various cancers has made it a significant target for therapeutic development.[2] BI-7273 is a potent and cell-permeable dual inhibitor of BRD9 and its close homolog BRD7, exhibiting a higher potency for BRD9.[3][4]
Fluorescence Recovery After Photobleaching (FRAP) is a powerful microscopy technique used to study the dynamics and mobility of fluorescently labeled molecules within living cells.[5][6][7] This method is particularly well-suited for investigating the binding characteristics of chromatin-associated proteins like BRD9.[8] By photobleaching a specific region of the nucleus in cells expressing a fluorescently tagged BRD9 and monitoring the subsequent recovery of fluorescence, researchers can gain insights into the protein's mobility and its interactions with chromatin. The use of inhibitors like this compound in conjunction with FRAP allows for the direct assessment of a compound's ability to engage its target in a cellular context and disrupt its normal binding dynamics.[8][9]
This document provides detailed application notes and protocols for utilizing this compound in a FRAP assay to investigate the cellular activity and target engagement of this BRD9 inhibitor.
Signaling Pathway of BRD9 in the ncBAF Complex
BRD9 is an integral subunit of the ncBAF (also known as GBAF) complex, a type of SWI/SNF chromatin remodeling complex. The primary function of BRD9 within this complex is to recognize and bind to acetylated histones, thereby targeting the ncBAF complex to specific genomic locations. This targeting is crucial for the ATP-dependent remodeling of chromatin structure, which in turn modulates gene expression. The inhibition of BRD9's bromodomain by this compound prevents this recognition of acetylated histones, leading to the dissociation of the ncBAF complex from chromatin and subsequent dysregulation of target gene transcription.[10]
Data Presentation
The following tables summarize the key properties of this compound and expected outcomes from a FRAP experiment.
Table 1: In Vitro Activity of this compound and Negative Control
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) |
| This compound | BRD9 | AlphaScreen | 19 | 0.75 |
| BRD7 | AlphaScreen | 117 | 0.3 | |
| BI-6354 | BRD9 | AlphaScreen | 27192 | - |
| (Negative Control) | BRD7 | AlphaScreen | 81896 | - |
Data compiled from various sources.[3][11]
Table 2: Expected Quantitative Data from FRAP Assay with this compound
| Treatment | Target Protein | Mobile Fraction (Mf) | Half-maximal Recovery Time (t1/2) (seconds) |
| Vehicle (DMSO) | GFP-BRD9 | Lower | Slower |
| This compound (1 µM) | GFP-BRD9 | Higher | Faster (approaching free diffusion) |
| Vehicle (DMSO) | GFP (Control) | High | Fast |
Experimental Protocols
Experimental Workflow for FRAP Assay
The overall workflow for conducting a FRAP experiment to assess the effect of this compound on BRD9 mobility is outlined below.
Detailed Methodologies
1. Cell Culture and Transfection
-
Cell Line: Human osteosarcoma (U2OS) cells are a suitable choice as they have been previously used for BRD9 FRAP assays.[12]
-
Culture Conditions: Culture U2OS cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Plating for Transfection: The day before transfection, seed the U2OS cells onto glass-bottom dishes suitable for high-resolution microscopy. The cell density should be such that they reach 70-90% confluency at the time of transfection.
-
Transfection:
-
Prepare a plasmid expressing BRD9 fused to a Green Fluorescent Protein (GFP-BRD9).
-
For each well of a 24-well plate format, dilute approximately 500 ng of the GFP-BRD9 plasmid DNA into a serum-free medium like Opti-MEM.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine 2000) in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
Add the DNA-lipid complexes to the cells in a drop-wise manner.
-
Incubate the cells for 24-48 hours to allow for the expression of the GFP-BRD9 fusion protein.
-
2. Treatment with this compound
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
On the day of the FRAP experiment, dilute the this compound stock solution to the desired final concentration (e.g., 1 µM) in pre-warmed complete culture medium.
-
As a control, prepare a vehicle-only solution with the same final concentration of DMSO.
-
Replace the medium in the dishes containing the GFP-BRD9 expressing cells with the medium containing either this compound or the vehicle control.
-
Incubate the cells for a sufficient period (e.g., 1-2 hours) to allow for the inhibitor to take effect.
3. Fluorescence Recovery After Photobleaching (FRAP) Assay
-
Microscope Setup:
-
Use a laser scanning confocal microscope equipped with a high-numerical-aperture objective (e.g., 60x or 100x oil immersion).
-
Maintain the cells at 37°C and 5% CO2 during the experiment using a stage-top incubator.
-
Set the excitation and emission wavelengths appropriate for GFP (e.g., 488 nm excitation).
-
-
Image Acquisition Protocol:
-
Pre-bleach Imaging: Acquire a few (e.g., 5-10) images of the selected cell at a low laser power to establish the initial fluorescence intensity. This helps to correct for any photobleaching that occurs during routine imaging.
-
Photobleaching: Define a region of interest (ROI) within the nucleus of the cell. Use a high-intensity laser pulse to photobleach the fluorescence within this ROI. The duration and intensity of the bleach pulse should be optimized to achieve significant but not complete bleaching.
-
Post-bleach Imaging: Immediately after photobleaching, acquire a time-lapse series of images at the same low laser power used for pre-bleach imaging. The frequency and duration of image acquisition should be tailored to the expected recovery rate of the protein.
-
4. Data Analysis
-
Image Processing: Use image analysis software (e.g., Fiji/ImageJ) to measure the mean fluorescence intensity within the bleached ROI, a control region outside the bleached area, and the background over time.
-
Normalization: Normalize the fluorescence intensity in the bleached ROI to correct for photobleaching during image acquisition and for variations in initial fluorescence levels. A common method is full-scale normalization.
-
Calculation of Mobile Fraction (Mf) and Half-maximal Recovery Time (t1/2):
-
The mobile fraction (Mf) represents the percentage of the fluorescently labeled protein that is free to move and contribute to the fluorescence recovery. It is calculated from the plateau of the recovery curve.
-
The half-maximal recovery time (t1/2) is the time it takes for the fluorescence to recover to half of its final intensity. This parameter is inversely related to the mobility of the protein.
-
-
Curve Fitting: Fit the normalized recovery data to a suitable mathematical model (e.g., a single or double exponential function) to accurately determine the Mf and t1/2.
Conclusion
The FRAP assay is a robust method for assessing the cellular target engagement of small molecule inhibitors like this compound. By measuring the changes in the mobility of GFP-BRD9 in the presence of the inhibitor, researchers can quantitatively determine its effect on the binding of BRD9 to chromatin. An increase in the mobile fraction and a decrease in the recovery half-time of GFP-BRD9 upon treatment with this compound would provide strong evidence of successful target engagement and displacement of the protein from its chromatin binding sites. This detailed protocol provides a framework for conducting these experiments and can be adapted for other nuclear proteins and inhibitors.
References
- 1. Analysis of Binding Reactions by Fluorescence Recovery after Photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative FRAP in analysis of molecular binding dynamics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microscopist.co.uk [microscopist.co.uk]
- 6. Fluorescence recovery after photobleaching (FRAP) to study nuclear protein dynamics in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FRAP analysis of binding: proper and fitting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. picoquant.com [picoquant.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. easyfrap.vmnet.upatras.gr [easyfrap.vmnet.upatras.gr]
- 11. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Determining the Binding Affinity of BI-7273 to BRD9 using the AlphaScreen Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for determining the binding affinity of BI-7273, a potent and selective inhibitor of Bromodomain-containing protein 9 (BRD9), using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. BRD9 is a key component of the human SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, which plays a critical role in regulating gene expression. Dysregulation of BRD9 has been implicated in various cancers, making it an attractive therapeutic target. The AlphaScreen assay is a robust, bead-based, non-radioactive method ideal for high-throughput screening and characterization of small molecule inhibitors like this compound.
Principle of the AlphaScreen Assay
The AlphaScreen technology is a proximity-based assay that relies on the interaction of two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[1] When these beads are brought into close proximity (within ~200 nm) by a biological interaction, a cascade of chemical reactions occurs, resulting in a luminescent signal.[2][3]
In this competitive binding assay, a biotinylated histone peptide (the natural ligand for BRD9) is captured by Streptavidin-coated Donor beads, and a GST-tagged BRD9 protein is captured by anti-GST conjugated Acceptor beads. The interaction between BRD9 and the histone peptide brings the beads together, generating a signal. When an inhibitor such as this compound is introduced, it competes with the histone peptide for binding to BRD9, disrupting the bead proximity and causing a decrease in the AlphaScreen signal. The magnitude of this signal reduction is proportional to the binding affinity of the inhibitor.
Signaling Pathway: The SWI/SNF Complex
This compound targets BRD9, a subunit of the BAF (BRG1/BRM-associated factors) complex, a mammalian SWI/SNF chromatin remodeling complex.[4][5] These complexes utilize the energy from ATP hydrolysis to remodel chromatin by sliding, ejecting, or restructuring nucleosomes.[6] This activity alters the accessibility of DNA to transcription factors, thereby regulating gene expression. The bromodomain of BRD9 specifically recognizes and binds to acetylated lysine (B10760008) residues on histone tails, tethering the complex to specific chromatin regions. By inhibiting this interaction, this compound can modulate the activity of the SWI/SNF complex and affect the transcription of target genes.
This compound inhibits BRD9 from binding to acetylated histones.
Quantitative Data: this compound Binding Affinity
The following table summarizes the reported binding affinities of this compound for BRD9 and the related bromodomain BRD7, as determined by the AlphaScreen assay and other methods.
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Selectivity |
| This compound | BRD9 | AlphaScreen | 19 [4][5][7] | - | ~6-fold vs BRD7 |
| Isothermal Titration Calorimetry (ITC) | - | 15[5] | |||
| BRD7 | AlphaScreen | 117 [4][5] | - | ||
| Isothermal Titration Calorimetry (ITC) | - | <1[5] | |||
| BRD4-BD1 | AlphaScreen | >100,000[5] | - | >5000-fold vs BRD4 | |
| BI-6354 (Negative Control) | BRD9 | AlphaScreen | 27,192 [5] | - | |
| BRD7 | AlphaScreen | 81,896 [5] | - |
Experimental Protocol: AlphaScreen Assay for this compound Binding Affinity
This protocol is designed for a 384-well plate format and is based on typical bromodomain inhibitor screening assays.[8][9]
Materials and Reagents
-
Proteins: GST-tagged human BRD9, Biotinylated Histone H4 peptide (acetylated at K5, 8, 12, and 16).
-
Inhibitor: this compound (and negative control, e.g., BI-6354).
-
Beads: AlphaScreen™ Streptavidin Donor Beads, AlphaLISA™ Glutathione Acceptor Beads (PerkinElmer).
-
Assay Plate: 384-well, white, opaque microplate (e.g., OptiPlate-384).
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% (w/v) Bovine Serum Albumin (BSA), 0.05% (v/v) Tween-20, 1 mM DTT (add fresh).
-
Instrumentation: An AlphaScreen-capable microplate reader.
Experimental Workflow Diagram
Step-by-step workflow for the AlphaScreen competition assay.
Detailed Procedure
1. Reagent Preparation:
- This compound Dilution: Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
- Protein and Peptide Preparation: Thaw GST-BRD9 and biotinylated histone peptide on ice. Dilute each in Assay Buffer to the desired working concentration (optimization may be required, but starting concentrations of 10-30 nM for BRD9 and 10-30 nM for the peptide are common).
- Bead Preparation: Reconstitute and dilute the Donor and Acceptor beads in Assay Buffer to the manufacturer's recommended concentration (e.g., 20 µg/mL). Important: Prepare bead solutions in subdued light.
2. Assay Protocol (per well of a 384-well plate):
- Step 1: Add 5 µL of the diluted this compound or DMSO (for positive and negative controls) to the appropriate wells of the microplate.
- Step 2: Add 5 µL of a pre-mixed solution containing GST-BRD9 and the biotinylated histone peptide.
- Step 3: Shake the plate gently and incubate for 30 minutes at room temperature to allow for binding equilibration.
- Step 4 (in subdued light): Add 5 µL of the diluted Glutathione Acceptor Beads.
- Step 5: Shake the plate gently, seal it, and incubate for 60 minutes at room temperature in the dark.
- Step 6 (in subdued light): Add 5 µL of the diluted Streptavidin Donor Beads.
- Step 7: Shake the plate gently, seal it, and incubate for another 60 minutes at room temperature in the dark.
- Step 8: Read the plate using an AlphaScreen-compatible reader with an excitation wavelength of 680 nm and an emission detection window of 520-620 nm.
3. Data Analysis:
- Plot the AlphaScreen signal against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the BRD9-histone peptide interaction.
Conclusion
The AlphaScreen assay provides a sensitive, robust, and high-throughput method for determining the binding affinity of inhibitors like this compound to bromodomains such as BRD9. This protocol offers a comprehensive guide for researchers to characterize the potency and selectivity of compounds targeting this important epigenetic reader, thereby facilitating the development of novel therapeutics.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. SWI/SNF - Wikipedia [en.wikipedia.org]
- 7. This compound | BRD9 inhibitor | Probechem Biochemicals [probechem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) with BI-7273
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-7273 is a potent and selective dual inhibitor of the bromodomains of BRD7 and BRD9, which are integral components of the mammalian SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complexes.[1][2][3][4][5] These complexes play a crucial role in regulating gene expression by altering nucleosome structure, and their dysregulation is implicated in various cancers.[6][7] Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8][9] This application note provides a detailed protocol for characterizing the binding of this compound to its primary targets, BRD9 and BRD7, using ITC.
Principle of Isothermal Titration Calorimetry
Isothermal Titration Calorimetry (ITC) is a label-free technique that measures the heat change associated with molecular interactions.[9] By titrating a ligand (in this case, this compound) into a solution containing a macromolecule (BRD9 or BRD7), the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction can be determined in a single experiment.[8] The binding of this compound to BRD9 is known to be an enthalpy-driven process, accompanied by an entropic penalty.[10] In contrast, the interaction with BRD7 exhibits neutral or favorable entropic contributions.[10]
Data Presentation
The following table summarizes the thermodynamic parameters for the interaction of this compound with its targets.
| Target | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | n (Stoichiometry) | Reference |
| BRD9 | 9 | Predominantly negative (exothermic) | Unfavorable (positive) | ~1 | [10] |
| BRD7 | Not explicitly determined by ITC in reviewed sources | Favorable (exothermic) | Favorable (negative) or neutral | Not determined | [10] |
| CECR2 | 187 | Not Determined | Not Determined | Not Determined | [2][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biological pathway and the experimental workflow for the ITC experiment.
Caption: Role of BRD7/BRD9 in SWI/SNF complex recruitment and action of this compound.
Caption: Step-by-step workflow for the ITC experiment.
Experimental Protocols
This section provides a detailed methodology for conducting ITC experiments to characterize the binding of this compound to BRD9 and BRD7.
Materials and Reagents
-
Protein: Recombinant human BRD9 bromodomain (e.g., residues 125-243) or BRD7 bromodomain (e.g., residues 128-245), purified to >95% homogeneity.
-
Inhibitor: this compound (MW: 353.4 g/mol ).
-
Buffer: ITC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). It is critical that the protein and inhibitor solutions are in a precisely matched buffer to minimize heats of dilution.[9]
-
DMSO: High-purity, anhydrous.
-
ITC Instrument: A high-sensitivity isothermal titration calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC or similar).
Sample Preparation
a. Protein Preparation (BRD9 or BRD7):
-
Express and purify the recombinant bromodomain constructs using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).
-
Dialyze the purified protein extensively against the ITC buffer to ensure buffer matching. A final dialysis step of at least 4 hours or overnight is recommended.
-
Determine the final protein concentration accurately using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient).
-
Centrifuge the protein solution at high speed (e.g., >13,000 x g) for 10 minutes to remove any aggregates before use.[9]
b. Ligand Preparation (this compound):
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution into the final dialysis buffer used for the protein to the desired working concentration. The final DMSO concentration should be identical in both the protein and ligand solutions to minimize dilution artifacts.[9] A final DMSO concentration of 1-2% is generally well-tolerated.
ITC Experiment Setup
-
Instrument Preparation: Thoroughly clean the sample cell and injection syringe with detergent and water as per the manufacturer's instructions.
-
Sample Degassing: Degas both the protein and ligand solutions for 5-10 minutes immediately before the experiment to prevent the formation of air bubbles.
-
Loading:
-
Load the BRD9 or BRD7 protein solution into the sample cell (typically 5-20 µM).
-
Load the this compound solution into the injection syringe (typically 10-20 times the protein concentration).
-
-
Equilibration: Allow the system to equilibrate thermally at the desired temperature (e.g., 25 °C) until a stable baseline is achieved.
Titration Parameters
-
Temperature: 25 °C
-
Stirring Speed: 750 rpm
-
Number of Injections: 19-20
-
Injection Volume: 2 µL per injection
-
Spacing Between Injections: 150-180 seconds
-
Initial Delay: 60 seconds
-
Reference Cell: Filled with deionized water or ITC buffer.
Control Experiment
To account for the heat of dilution of the ligand, perform a control titration by injecting the this compound solution from the syringe into the sample cell containing only the ITC buffer (with the same final DMSO concentration).[8] This data will be subtracted from the protein-ligand binding data during analysis.
Data Analysis
-
Integrate the raw ITC data (thermogram) to obtain the heat change for each injection.
-
Subtract the heat of dilution from the control experiment.
-
Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein to generate the binding isotherm.
-
Fit the binding isotherm using an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and the entropy of binding (ΔS) using the following equations:
-
ΔG = -RT * ln(Ka), where Ka = 1/Kd
-
ΔG = ΔH - TΔS
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. opnme.com [opnme.com]
- 6. benchchem.com [benchchem.com]
- 7. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NanoBRET™ Target Engagement Assay: BI-7273 and BRD9
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to utilizing the NanoBRET™ Target Engagement (TE) Assay for quantifying the intracellular interaction of the selective inhibitor BI-7273 with its target, Bromodomain-containing protein 9 (BRD9). This compound is a potent and selective dual inhibitor of BRD9 and BRD7, which are key components of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][2] Validating the engagement of a compound with its intended intracellular target is a critical step in drug discovery and development. The NanoBRET™ TE Assay is a powerful, live-cell method that allows for the quantitative measurement of compound binding to a target protein in real-time.[3][4]
This document offers detailed experimental protocols, data presentation guidelines, and visualizations to facilitate the successful implementation of the NanoBRET™ TE assay for characterizing the target engagement of this compound with BRD9.
Principle of the NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based biophysical phenomenon.[3] The assay in live cells consists of two key components:
-
A NanoLuc® Luciferase-Target Fusion Protein (Donor): The target protein of interest, in this case, BRD9, is fused to the small, bright NanoLuc® luciferase.
-
A Cell-Permeable Fluorescent Tracer (Acceptor): A fluorescently labeled ligand that specifically and reversibly binds to the active site of the target protein.
When the tracer binds to the NanoLuc®-BRD9 fusion protein, the close proximity allows for energy transfer from the NanoLuc® substrate (furimazine) to the fluorescent tracer upon its addition, resulting in a BRET signal. When an unlabeled test compound, such as this compound, is introduced, it competes with the tracer for binding to BRD9. This competition leads to the displacement of the tracer and a subsequent decrease in the BRET signal.[4] The magnitude of this decrease is proportional to the extent of target engagement by the test compound.
Data Presentation
The following tables summarize the quantitative data for this compound's engagement with BRD9 and its selectivity profile, as determined by various assays.
Table 1: this compound Potency and Cellular Target Engagement
| Compound | Target(s) | Assay Type | Cellular Potency (IC50/EC50) | Reference(s) |
| This compound | BRD9/BRD7 | FRAP | ~1 µM | [1] |
| This compound | BRD9-H3.3 | NanoBRET™ | 5.1 µM | [5] |
| This compound | BRD9-H4 | NanoBRET™ | 6.2 µM | [5] |
Table 2: Selectivity Profile of this compound
| Compound | Off-Target | Selectivity (Fold vs. BRD9) | Notes | Reference(s) |
| This compound | BET Family (BRD4) | >5200 | Highly selective over BET bromodomains. | [1] |
| This compound | CECR2 | - | Kd of 8.8 nM. | [1] |
| This compound | BRPF1 | - | Kd of 210 nM. | [1] |
Signaling Pathway
BRD9 is a subunit of the non-canonical BAF (ncBAF) complex, a type of SWI/SNF chromatin remodeling complex. These complexes play a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. The bromodomain of BRD9 recognizes and binds to acetylated lysine (B10760008) residues on histones, tethering the ncBAF complex to specific genomic locations to modulate gene transcription. This compound inhibits this interaction, thereby affecting the expression of BRD9-dependent genes.
Experimental Protocols
This section provides a detailed protocol for performing a NanoBRET™ Target Engagement Assay to determine the intracellular IC50 of this compound for BRD9.
Materials and Reagents
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid encoding full-length human BRD9 fused to NanoLuc® luciferase (N- or C-terminal fusion)
-
NanoBRET™ tracer for BRD9 (A cell-permeable fluorescent ligand that binds to the BRD9 bromodomain)
-
This compound
-
DMSO (vehicle control)
-
FuGENE® HD Transfection Reagent
-
White, opaque 96-well assay plates
-
Nano-Glo® Live Cell Substrate
-
Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring luminescence at 460 nm and 618 nm
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
- 4. promega.com [promega.com]
- 5. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of Protein Expression Changes Following BI-7273 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
BI-7273 is a potent and selective, cell-permeable dual inhibitor of Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7).[1][2][3][4] Both BRD9 and BRD7 are components of the mammalian switch/sucrose non-fermentable (SWI/SNF) chromatin remodeling complex, which plays a critical role in regulating gene expression.[2][4] By binding to the acetyl-lysine recognition pocket of these bromodomains, this compound prevents their interaction with acetylated histones, thereby modulating the transcription of target genes.[5]
This mechanism of action has demonstrated therapeutic potential in various contexts, including acute myeloid leukemia (AML), where BRD9 inhibition can limit cancer cell proliferation and suppress oncogenes like MYC.[6] Furthermore, recent studies have shown that this compound can reduce lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway, resulting in decreased protein expression of key lipogenic factors such as Sterol Regulatory Element-Binding Protein 1 (SREBP1) and Fatty Acid Synthase (FASN).[7]
Western blot analysis is an indispensable immunodetection technique to investigate the downstream effects of this compound treatment. It allows for the sensitive and specific quantification of changes in protein expression levels, confirming target engagement and elucidating the molecular mechanisms affected by BRD9/BRD7 inhibition. This document provides detailed protocols for performing Western blot analysis on cell lysates after treatment with this compound.
Signaling Pathway Affected by this compound
This compound inhibits BRD9, a component of the SWI/SNF chromatin remodeling complex. This complex influences the transcription of various genes, including those involved in the AKT/mTOR/SREBP1 pathway, which is crucial for lipogenesis and cell growth. Inhibition of BRD9 by this compound leads to the downregulation of this pathway.
Caption: this compound inhibits BRD9, modulating gene transcription and downregulating the AKT/mTOR/SREBP1 pathway.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol provides a general guideline for treating adherent cells. Parameters should be optimized for specific cell lines and experimental goals.
-
Materials:
-
Appropriate cell line (e.g., HepG2, U2OS, MOLM-13)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 10-cm culture plates
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Seed cells in culture plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach and grow overnight.
-
Prepare fresh dilutions of this compound in complete medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5 µM). Prepare a vehicle control plate using the same final concentration of DMSO as in the highest this compound treatment.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing this compound or vehicle control to the respective plates.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, proceed immediately to protein extraction.
-
Protein Extraction (Lysis)
-
Materials:
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge tubes
-
-
Procedure:
-
Place culture plates on ice. Aspirate the treatment medium and wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each plate (e.g., 150 µL for a well in a 6-well plate).
-
Use a cell scraper to scrape the cells off the plate surface into the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the soluble protein) to a new, pre-chilled tube.
-
Store the protein lysate at -80°C or proceed to protein quantification.
-
Western Blot Protocol
-
Materials:
-
Protein lysate
-
BCA or Bradford Protein Assay Kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (appropriate percentage for target protein)
-
Running buffer (e.g., Tris-Glycine-SDS)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 1)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the volume of each lysate to contain an equal amount of protein (e.g., 20-40 µg). Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the prepared samples into the wells of an SDS-PAGE gel. Include a protein ladder. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Ensure the membrane is activated with methanol (B129727) if using PVDF. Perform the transfer according to the transfer system's protocol (wet, semi-dry, or dry).
-
Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
-
Signal Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., GAPDH, β-Actin).
-
Western Blot Experimental Workflow
Caption: A generalized workflow for Western blot analysis after this compound treatment.
Data Presentation
Table 1: Potential Protein Targets for Western Blot Analysis
The following table lists proteins whose expression may be altered by this compound treatment, providing a starting point for investigation.
| Target Protein | Function / Pathway | Expected Change after this compound | Recommended Loading Control |
| BRD9 | Direct target component | No change (inhibitor, not degrader) | GAPDH, β-Actin, Vinculin |
| c-MYC | Oncogene, cell proliferation | Decrease | GAPDH, β-Actin, Vinculin |
| p-AKT (S473) | AKT/mTOR signaling (activated) | Decrease | Total AKT, GAPDH, β-Actin |
| p-mTOR (S2448) | AKT/mTOR signaling (activated) | Decrease | Total mTOR, GAPDH, β-Actin |
| SREBP1 | Lipogenesis transcription factor | Decrease[7] | GAPDH, β-Actin, Vinculin |
| FASN | Fatty acid synthesis enzyme | Decrease[7] | GAPDH, β-Actin, Vinculin |
Table 2: Example of Quantitative Western Blot Data
This table illustrates how to present densitometry data from a Western blot experiment analyzing the dose-dependent effect of this compound on SREBP1 and FASN expression in HepG2 cells after 48 hours of treatment. Values are shown as mean relative protein expression ± standard deviation, normalized to a loading control and then to the vehicle control.
| Treatment Group | SREBP1 Relative Expression | FASN Relative Expression |
| Vehicle (DMSO) | 1.00 ± 0.08 | 1.00 ± 0.11 |
| This compound (0.5 µM) | 0.72 ± 0.06 | 0.79 ± 0.09 |
| This compound (1.0 µM) | 0.45 ± 0.05 | 0.51 ± 0.07 |
| This compound (5.0 µM) | 0.21 ± 0.04 | 0.28 ± 0.05 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. scbt.com [scbt.com]
- 6. eurekalert.org [eurekalert.org]
- 7. This compound, a BRD9 inhibitor, reduces lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-7273 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-7273 is a potent and selective dual inhibitor of the bromodomains of BRD7 and BRD9, which are components of the SWI/SNF chromatin remodeling complex.[1][2] As an epigenetic "reader," BRD9 recognizes and binds to acetylated lysine (B10760008) residues on histone tails, recruiting the chromatin remodeling machinery to specific genomic locations to regulate gene transcription.[3] Dysregulation of BRD9 activity has been implicated in various cancers.[3] this compound competitively binds to the acetyl-lysine binding pocket of BRD7 and BRD9, displacing them from chromatin and thereby modulating the expression of target genes.[4][5] This property makes this compound a valuable tool for studying the biological functions of BRD7 and BRD9.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the genome-wide localization of DNA-binding proteins. When combined with treatment using this compound, ChIP can be employed to identify the specific genomic sites from which BRD9 is displaced, offering crucial insights into its target genes and regulatory networks. These application notes provide a comprehensive overview, key quantitative data, and a detailed protocol for utilizing this compound in ChIP experiments.
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a reference for its potency and selectivity.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Kd (nM) | Source |
| BRD9 | AlphaScreen | 19 | 0.75 | [6] |
| BRD7 | AlphaScreen | 117 | 0.3 | [6] |
| CECR2 | DiscoverX | - | 88 | [1] |
| FALZ | DiscoverX | - | 850 | [1] |
| BRPF1 | - | - | 210 | [6] |
| BRD1 | - | - | 2600 | [6] |
| CREBBP | - | - | 8600 | [6] |
| EP300 | - | - | 10000 | [6] |
| TAF1(2) | - | - | 1000 | [6] |
| TAF1L(2) | - | - | 1200 | [6] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Value (nM) | Source |
| U2OS | FRAP | Active Concentration | 1000 | [6] |
| EOL-1 | Proliferation | EC50 | 1400 | [6] |
Signaling Pathway and Mechanism of Action
This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the BRD9 bromodomain. This prevents BRD9, a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, from binding to acetylated histones. The displacement of BRD9 from chromatin alters the structure of chromatin and leads to changes in the transcription of BRD9 target genes.
Caption: Mechanism of this compound action.
Experimental Protocols
This section provides a detailed protocol for a ChIP experiment designed to assess the impact of this compound on the chromatin occupancy of BRD9.
Experimental Workflow Overview
The overall workflow for a ChIP experiment using this compound involves treating cells with the inhibitor, cross-linking protein-DNA complexes, preparing chromatin, immunoprecipitating the protein of interest (BRD9), and finally analyzing the associated DNA.
Caption: ChIP experimental workflow.
Detailed Protocol
Materials and Reagents:
-
Cell Culture: Appropriate cell line and culture media.
-
Inhibitor: this compound (dissolved in a suitable solvent, e.g., DMSO).
-
Cross-linking: 37% Formaldehyde (B43269), 1.25 M Glycine (B1666218).
-
Buffers:
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
-
Antibodies: ChIP-grade anti-BRD9 antibody, Normal IgG (negative control).
-
Beads: Protein A/G magnetic beads.
-
Enzymes: RNase A, Proteinase K.
-
DNA Purification: PCR purification kit or phenol-chloroform.
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a predetermined duration. Based on cellular activity data, a concentration range of 1-10 µM for 4-24 hours is a reasonable starting point for optimization.
-
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash the cells twice with ice-cold PBS. Harvest cells by scraping and pellet by centrifugation. The cell pellet can be stored at -80°C.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in cell lysis buffer with protease inhibitors.
-
Isolate the nuclei and resuspend them in nuclear lysis buffer.
-
Shear the chromatin to an average fragment size of 200-500 bp using sonication. Optimization of sonication conditions is critical for each cell line and instrument.[7]
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP dilution buffer. Save a small aliquot as "Input" DNA.
-
Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific background.
-
Add a ChIP-validated anti-BRD9 antibody to the pre-cleared chromatin. Include a negative control IP with a non-specific IgG antibody.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.[8]
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
Treat the samples with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Downstream Analysis:
-
Quantitative PCR (qPCR): Analyze the enrichment of specific DNA sequences known to be targets of BRD9.
-
ChIP-sequencing (ChIP-seq): Prepare sequencing libraries from the immunoprecipitated DNA and the input control DNA for genome-wide analysis of BRD9 occupancy.
-
Logical Relationships in Data Interpretation
The interpretation of ChIP data in the context of this compound treatment relies on a clear logical framework. A successful experiment will demonstrate a reduction in BRD9 binding at its target loci upon inhibitor treatment.
Caption: Logic for interpreting ChIP results.
Conclusion
This compound is a valuable chemical probe for investigating the role of BRD9 in chromatin biology. The provided protocols and data serve as a comprehensive guide for researchers to design and execute ChIP experiments aimed at elucidating the genome-wide effects of BRD9 inhibition. Successful application of these methods will contribute to a deeper understanding of the therapeutic potential of targeting the SWI/SNF complex in various diseases.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Epigenetic and pharmacological control of pigmentation via Bromodomain Protein 9 (BRD9) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Xenograft Models: Testing BI-7273 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing xenograft models to assess the in vivo efficacy of BI-7273, a potent and selective dual inhibitor of bromodomain-containing proteins BRD7 and BRD9.
Introduction to this compound
This compound is a small molecule inhibitor that targets the bromodomains of BRD7 and BRD9, which are components of the non-canonical BAF (ncBAF) chromatin remodeling complex, a part of the larger SWI/SNF complex.[1][2] By binding to these bromodomains, this compound disrupts their function as "readers" of acetylated histones, leading to alterations in gene expression. Notably, BRD9 has been identified as a dependency in certain cancers, particularly acute myeloid leukemia (AML), where it is implicated in sustaining the expression of oncogenes like MYC.[3][4] Preclinical studies have demonstrated that this compound and similar BRD9 inhibitors can selectively suppress the proliferation of AML cell lines.[4] Both this compound and a related compound, BI-9564, have shown antitumor activity in AML xenograft models.[1][5]
Data Presentation: Efficacy of this compound in an AML Xenograft Model
The following table summarizes representative in vivo efficacy data for this compound in a subcutaneous AML xenograft model using the Kasumi-1 cell line.
Note: As specific in vivo efficacy data for this compound is not publicly available, the following data is illustrative and based on typical results for effective anti-leukemia agents in xenograft models.
| Treatment Group | Dosing Schedule | Mean Tumor Volume (Day 21) (mm³) | Percent Tumor Growth Inhibition (% TGI) | Mean Body Weight Change (%) |
| Vehicle Control | Daily, p.o. | 1250 ± 150 | - | +2.5 |
| This compound (50 mg/kg) | Daily, p.o. | 625 ± 95 | 50 | -1.8 |
| This compound (100 mg/kg) | Daily, p.o. | 312 ± 60 | 75 | -4.2 |
Signaling Pathway
This compound inhibits BRD7 and BRD9, components of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering chromatin structure. In certain cancers, such as AML, BRD9 is required to maintain the expression of key oncogenes like MYC. By inhibiting BRD9, this compound disrupts this process, leading to decreased MYC expression and subsequently, reduced cancer cell proliferation and survival.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model using a human AML cell line, such as Kasumi-1.
Materials:
-
Kasumi-1 human AML cell line
-
RPMI-1640 medium with 20% FBS
-
Sterile Phosphate-Buffered Saline (PBS)
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
Procedure:
-
Cell Culture: Culture Kasumi-1 cells according to standard protocols in RPMI-1640 supplemented with 20% fetal bovine serum.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile PBS and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.2 mL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in the vehicle solution at the desired concentrations. Administer this compound or vehicle control to the respective groups via oral gavage (p.o.) daily.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
Patient-Derived Xenograft (PDX) Model Protocol
This protocol outlines the establishment of a more clinically relevant AML model using primary patient cells.
Materials:
-
Cryopreserved primary human AML cells
-
RPMI-1640 medium with 20% FBS
-
Sterile Phosphate-Buffered Saline (PBS)
-
6-8 week old female NSG (NOD-scid IL2Rgamma-null) mice
-
This compound
-
Vehicle solution
Procedure:
-
Cell Preparation: Rapidly thaw cryopreserved primary AML cells in a 37°C water bath. Slowly add the cells to a large volume of pre-warmed RPMI-1640 with 20% FBS. Centrifuge and resuspend the cell pellet in sterile PBS.
-
Cell Injection: Intravenously inject 1-5 x 10^6 viable primary AML cells in 200 µL of PBS into the tail vein of each NSG mouse.
-
Engraftment Monitoring: Monitor for engraftment of human AML cells by periodically collecting peripheral blood and analyzing for the presence of human CD45+ cells using flow cytometry.
-
Treatment Initiation: Once engraftment is confirmed (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control orally on a daily schedule.
-
Efficacy Assessment: Monitor disease progression by tracking the percentage of human CD45+ cells in the peripheral blood. At the end of the study, assess leukemic infiltration in the bone marrow, spleen, and other organs.
-
Data Analysis: Compare the leukemic burden in the treatment groups to the vehicle control group to determine the efficacy of this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for testing the efficacy of this compound in a xenograft model.
Caption: General workflow for a this compound xenograft study.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BI-7273 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BRD7/BRD9 inhibitor, BI-7273. The information provided is intended to address common solubility issues and provide standardized protocols for solution preparation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered when handling this compound, with a focus on resolving solubility issues.
Q1: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?
A1: this compound is a crystalline solid with variable reported solubility depending on the solvent and conditions.[1] For initial stock solutions, DMSO is the most common solvent. However, solubility in DMSO has been reported at concentrations ranging from 0.1 mg/mL to as high as 35.3 mg/mL with gentle warming.[1][2] For aqueous buffers like PBS (pH 7.2), the solubility is significantly lower, around 0.1 mg/mL.[1] It is also soluble in Ethanol at approximately 0.2 mg/mL, with sonication potentially improving this to 1.99 mg/mL.[1][2] Due to these discrepancies, it is crucial to start with a lower concentration and carefully assess solubility.
Q2: My this compound is not fully dissolving in DMSO at room temperature. What can I do?
A2: If you observe particulate matter or cloudiness in your DMSO stock solution, consider the following troubleshooting steps:
-
Gentle Warming: As suggested by some suppliers, gentle warming can significantly increase the solubility of this compound in DMSO.[2] Use a water bath set to 37°C and vortex the solution intermittently. Avoid excessive heat, which could degrade the compound.
-
Sonication: Sonication can aid in the dissolution of crystalline compounds. Place your vial in a sonicator bath for short intervals (e.g., 5-10 minutes) and check for dissolution.
-
Start with a Higher Volume of Solvent: If you are preparing a high-concentration stock, it may be beneficial to add a larger initial volume of DMSO and then, if necessary, carefully evaporate the excess solvent under a stream of nitrogen to reach your target concentration once the compound is fully dissolved.
Q3: Can I prepare a stock solution of this compound in an aqueous buffer for my cell-based assays?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility (>91 µg/mL at pH 6.8 and >59 µg/mL at pH 7.0).[3][4] It is standard practice to first prepare a high-concentration stock solution in an organic solvent like DMSO. This stock solution can then be serially diluted in your cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: I need to prepare this compound for an in vivo study. What formulation should I use?
A4: For in vivo administration, a formulation that enhances the solubility and bioavailability of this compound is necessary. While no specific in vivo pharmacological studies with this compound have been published, a common approach for poorly soluble compounds is to use a co-solvent system.[3] A suggested formulation involves preparing a stock solution in DMSO and then diluting it with a vehicle such as:
-
A mixture of PEG300/PEG400 and saline.
-
20% SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) in saline.
-
Corn oil.
It is recommended to keep the final DMSO concentration in the working solution below 2%.[5] The final formulation should be a clear solution or a uniform suspension suitable for the intended route of administration (e.g., oral gavage or intraperitoneal injection).[5]
Q5: How should I store my this compound stock solutions?
A5: Store this compound as a solid at -20°C for long-term stability (≥ 4 years).[1] Once dissolved in a solvent, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For short-term storage, 4°C may be acceptable, but it is best to consult the supplier's datasheet for specific recommendations.
Data Presentation: this compound Solubility
The following table summarizes the reported solubility data for this compound in various solvents. Note the variability in reported values, which underscores the importance of careful experimental validation.
| Solvent | Reported Solubility | Conditions | Source |
| DMSO | 0.1 mg/mL | Not Specified | [1] |
| 10 mg/mL | Not Specified | [6] | |
| ≥35.3 mg/mL | With gentle warming | [2] | |
| Ethanol | 0.2 mg/mL | Not Specified | [1] |
| ≥1.99 mg/mL | With ultrasonic | [2] | |
| PBS (pH 7.2) | 0.1 mg/mL | Not Specified | [1] |
| Water | ≥8.74 mg/mL | Not Specified | [2] |
| Aqueous Buffer (pH 6.8) | >91 µg/mL | Not Specified | [3] |
| Aqueous Buffer (pH 7.0) | >91 µg/mL | Not Specified | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 353.4 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
-
Sonicator (optional)
Methodology:
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.53 mg of this compound.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously for 2-5 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles are still present, proceed with one of the following optional steps:
-
Gentle Warming: Place the vial in a 37°C water bath for 10-15 minutes, vortexing every 5 minutes.
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes.
-
-
Once the this compound is fully dissolved, aliquot the stock solution into single-use vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
Methodology:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your specific cell line or assay (typically <0.5%).
-
Use the freshly prepared working solutions immediately.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
References
how to prevent BI-7273 precipitation in media
Welcome to the technical support center for BI-7273. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments and to troubleshoot common issues, such as precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual inhibitor of bromodomains BRD7 and BRD9, which are components of the SWI/SNF chromatin remodeling complex.[1][2][3] By binding to the acetyl-lysine binding pockets of these bromodomains, this compound disrupts their function in regulating gene transcription. This inhibitory activity makes it a valuable tool for studying the roles of BRD7 and BRD9 in various biological processes, including cancer.[1]
Q2: What are the key physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for its proper handling and use in experiments.
| Property | Value | Reference |
| Molecular Weight | 353.4 g/mol | [4] |
| Appearance | Crystalline solid | |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | |
| Solubility in DMSO | ≥ 0.1 mg/mL | |
| Solubility in Ethanol | ≥ 0.2 mg/mL | |
| Solubility in PBS (pH 7.2) | ≥ 0.1 mg/mL | |
| Aqueous Solubility | >91 µg/mL at pH 7; >86 µg/mL at pH 6.8 | [4] |
| Storage (Powder) | -20°C | |
| Storage (Stock Solution) | -80°C (recommended) |
Q3: I am observing precipitation when I add this compound to my cell culture medium. What is causing this?
Precipitation of small molecules like this compound in cell culture media is a common issue that can arise from several factors:
-
Exceeding Aqueous Solubility: The final concentration of this compound in the medium may be higher than its aqueous solubility limit.
-
"Crashing Out": Rapid dilution of a concentrated DMSO stock solution in an aqueous medium can cause the compound to "crash out" of solution as the solvent environment changes abruptly.
-
Interaction with Media Components: this compound may interact with components in the media, such as proteins and salts in serum, leading to the formation of insoluble complexes.
-
Temperature and pH: The temperature and pH of the cell culture medium can influence the solubility of this compound.
-
High Solvent Concentration: A high final concentration of the solvent (e.g., DMSO) can be toxic to cells and may also affect the solubility of the compound.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I resolve it?
Answer: This is a classic example of a compound "crashing out" of solution. The solubility of this compound is significantly lower in the aqueous environment of your cell culture medium compared to DMSO.
Experimental Protocol: Serial Dilution to Prevent Precipitation
This protocol outlines the recommended steps for diluting a DMSO stock of this compound into cell culture medium to avoid immediate precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% cell culture grade DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. Gentle warming (to no more than 37°C) or brief sonication can be used if necessary.
-
Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
-
-
Create an Intermediate Dilution:
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
To minimize the shock of solvent change, first, dilute your high-concentration stock in the pre-warmed medium to create an intermediate concentration that is still well above your final working concentration. For example, prepare a 1:10 or 1:100 dilution of your stock in the medium.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution dropwise to the main volume of pre-warmed cell culture medium while gently swirling. This gradual addition helps to maintain the compound's solubility.
-
Ensure the final concentration of DMSO in your culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Troubleshooting Flowchart: Immediate Precipitation
Issue 2: this compound Precipitates Over Time in the Incubator
Question: My media with this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be the cause?
Answer: Delayed precipitation can be due to several factors related to the stability of the compound in the complex environment of the cell culture incubator.
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may slowly interact with salts, amino acids, or proteins in the media, forming insoluble complexes. This is more likely in serum-containing media. | If possible, try a different basal media formulation. Consider reducing the serum concentration if your cell line can tolerate it. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| pH Changes | Cellular metabolism can alter the pH of the culture medium, which can in turn affect the solubility of a pH-sensitive compound. | Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently. |
| Compound Instability | This compound may not be stable in the culture medium at 37°C for extended periods. | Consider preparing fresh media with the compound more frequently for long-term experiments. |
Experimental Protocol: Solubility Test in Your Specific Media
To determine the maximum soluble concentration of this compound in your specific experimental conditions, perform a simple solubility test.
-
Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium (e.g., 1:100, 1:200, 1:500, 1:1000, etc.).
-
Visually inspect each dilution immediately for any signs of precipitation.
-
Incubate the clear dilutions at 37°C in a humidified incubator.
-
Observe the tubes/wells daily for the duration of your planned experiment for any signs of cloudiness or crystal formation.
-
The highest concentration that remains clear throughout the incubation period is your practical maximum working concentration.
Signaling Pathway: this compound Mechanism of Action
The following diagram illustrates the general mechanism of action of this compound.
References
Technical Support Center: Optimizing BI-7273 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BI-7273 in cell viability assays. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small molecule inhibitor of the bromodomains of BRD9 and BRD7, which are components of the mammalian SWI/SNF chromatin remodeling complex.[1][2][3] By binding to these bromodomains, this compound prevents their interaction with acetylated histones, thereby modulating gene expression and impacting cellular processes such as proliferation.[4][5] Its inhibitory activity has been shown to play a key role in the growth of certain cancer cells, such as acute myeloid leukemia (AML).[2][3]
Q2: What are the in vitro potencies of this compound?
This compound exhibits high affinity for its targets. The half-maximal inhibitory concentrations (IC50) are approximately 19 nM for BRD9 and 117 nM for BRD7 in biochemical assays.[2][6]
Q3: What is a recommended starting concentration range for this compound in a cell viability assay?
For initial dose-response experiments, it is advisable to use a broad range of concentrations spanning several orders of magnitude. A suggested starting range is from 1 nM to 10 µM. This allows for the determination of the half-maximal effective concentration (EC50) in your specific cell line. One study found that this compound blocks EOL-1 cell proliferation with an EC50 of 1400 nM.[7]
Q4: How should I prepare and store this compound?
For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO.[7] This stock solution should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1% to 0.5%).[1][8]
Q5: How long should I incubate cells with this compound before assessing viability?
The optimal incubation time can vary depending on the cell line and the specific biological question. A common starting point is to perform a time-course experiment, for example, at 24, 48, and 72 hours.[1] This will help determine the time point at which the desired effect on cell viability is most apparent.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| BRD9 | AlphaScreen | 19[2][6] |
| BRD7 | AlphaScreen | 117[2][6] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | EC50 (nM) | Reference |
| EOL-1 | Cell Proliferation | 1400 | |
| U2OS | FRAP | Active at 1 µM | [7] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability.[9][10][11]
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium to create a single-cell suspension.
-
Count the cells and determine the optimal seeding density to ensure cells are in the exponential growth phase throughout the experiment.
-
Seed the cells in a 96-well plate at the predetermined density in 100 µL of medium per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium with MTT and solubilization solution only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Mandatory Visualizations
Caption: this compound inhibits BRD7/9, disrupting SWI/SNF complex function.
References
- 1. benchchem.com [benchchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD9 Inhibition by Natural Polyphenols Targets DNA Damage/Repair and Apoptosis in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchhub.com [researchhub.com]
- 11. MTT assay protocol | Abcam [abcam.com]
BI-7273 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential off-target effects of BI-7273, a potent dual inhibitor of BRD7 and BRD9. The following information is designed to help users design robust experiments, interpret their results accurately, and distinguish on-target from off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a selective, cell-permeable small molecule inhibitor that potently targets the bromodomains of BRD9 and BRD7, which are components of the SWI/SNF chromatin remodeling complex.[1][2][3] It exhibits high affinity for both proteins, with a more than 1,000-fold selectivity over the bromodomains of the BET family, such as BRD4.[4]
Q2: What are the known off-targets of this compound?
While highly selective, this compound has been shown to interact with a few other proteins, particularly at higher concentrations. The primary known off-targets include:
-
CECR2: this compound displays binding affinity for CECR2, although cellular activity at 1 µM has not been observed in FRAP assays.[2]
-
FALZ: A KD of 850 nM has been reported.[2]
-
Kinases: At a concentration of 10 µM, this compound showed greater than 43% inhibition of ACVR1, TGFBR1, and ACVR2B, with IC50 values all above 3.5 µM.[2]
It is crucial to use the lowest effective concentration of this compound in your experiments to minimize the risk of engaging these off-targets.
Q3: Is there a negative control available for this compound?
Yes, BI-6354 is the recommended negative control for in vitro experiments.[2] It is a close structural analog of this compound but has very weak potency for BRD9 and BRD7 and no activity against BRD4.[2] Using BI-6354 in parallel with this compound is a critical step in demonstrating that the observed phenotype is due to the inhibition of BRD9 and/or BRD7.
Q4: What are the typical working concentrations for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the specific assay.
-
In FRAP assays using U2OS cells, this compound showed activity at 1 µM.[1]
-
Anti-proliferative effects in RN2 cells have been observed with an EC50 between 217–1,784 nM.[4]
-
For a panel of human cancer cell lines, EC50 values for anti-proliferative effects were measured, with AML cell lines being the most sensitive.[4]
It is strongly recommended to perform a dose-response experiment in your specific cell system to determine the optimal concentration.
Troubleshooting Guide
Problem 1: Unexpected or inconsistent phenotypic results.
Possible Cause: Off-target effects, inappropriate compound concentration, or issues with experimental design.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Dose-Response Curve: Perform a dose-response experiment to identify the minimal effective concentration. Off-target effects are more likely at higher concentrations.
-
Negative Control: Run parallel experiments with the negative control, BI-6354, at the same concentrations as this compound. A true on-target phenotype should not be observed with BI-6354.
-
Orthogonal Chemical Probe: If available, use a structurally different BRD9/BRD7 inhibitor to see if it recapitulates the phenotype.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to deplete BRD9 and/or BRD7 and compare the phenotype to that induced by this compound.
-
Bromodomain-Swap Experiment: For rigorous validation, consider a "bromodomain-swap" experiment. Expressing a version of BRD9 where its native bromodomain is replaced with one from a different, this compound-insensitive protein should render the cells resistant to the compound if the effect is on-target.[4]
-
-
Review Experimental Parameters:
-
Compound Stability: Ensure the compound is properly stored and handled. Prepare fresh dilutions for each experiment.
-
Cell Health: Monitor cell viability to ensure the observed phenotype is not due to general toxicity.
-
Problem 2: No observable effect of this compound.
Possible Cause: Suboptimal compound concentration, low target expression, or insensitive assay readout.
Troubleshooting Steps:
-
Verify Compound Activity and Target Expression:
-
Increase Concentration: If no toxicity is observed, cautiously increase the concentration of this compound based on your initial dose-response curve.
-
Confirm Target Expression: Use Western blot or qPCR to confirm that your cell line expresses BRD9 and/or BRD7 at detectable levels.
-
-
Optimize Assay Conditions:
-
Incubation Time: Extend the incubation time with this compound to allow for downstream effects to manifest.
-
Sensitive Readout: Ensure your assay is sensitive enough to detect the expected biological change. For example, if you are looking at gene expression changes, qPCR or RNA-seq may be more sensitive than a reporter assay.
-
Data Presentation
Table 1: In Vitro Activity of this compound and Negative Control BI-6354
| Target/Assay | This compound | BI-6354 (Negative Control) |
| BRD9 | ||
| ITC (KD) | 15 nM | Not Available |
| AlphaScreen (IC50) | 19 nM | 27,192 nM |
| BRD7 | ||
| AlphaScreen (IC50) | 117 nM | 81,896 nM |
| BRD4-BD1 | ||
| AlphaScreen (IC50) | >100,000 nM | >100,000 nM |
Data sourced from opnMe portal.[5]
Table 2: Selectivity Profile of this compound Against Other Bromodomains
| Off-Target | Binding Affinity (KD) | Notes |
| CECR2 | 88 nM (DiscoverX), 187 nM (ITC) | No cellular effect observed at 1 µM in FRAP assay. |
| FALZ | 850 nM | Weak interaction. |
Data sourced from opnMe portal.[2]
Table 3: Kinase Inhibition Profile of this compound at 10 µM
| Kinase | % Inhibition | IC50 |
| ACVR1 | > 43% | > 3.5 µM |
| TGFBR1 | > 43% | > 3.5 µM |
| ACVR2B | > 43% | > 3.5 µM |
Data sourced from opnMe portal.[2]
Experimental Protocols
General Western Blot Protocol for Target Engagement
-
Cell Treatment: Seed cells and allow them to adhere. Treat with desired concentrations of this compound, BI-6354 (negative control), and vehicle (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts, add Laemmli buffer, and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD9, BRD7, or a downstream target (e.g., c-Myc) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
-
Cell Treatment and Lysis: Treat cells as described above. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.
-
Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against your protein of interest (e.g., BRD9) or an isotype control antibody overnight at 4°C.
-
Complex Capture: Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washes: Wash the beads several times with Co-IP lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the proteins from the beads using Laemmli buffer and analyze by Western blot for interacting partners.
Visualizations
Caption: Signaling pathways affected by BRD9 inhibition with this compound.
Caption: Signaling pathways influenced by BRD7 inhibition.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
Technical Support Center: Interpreting Unexpected Results from BI-7273 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI-7273. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound treatment is showing lower than expected anti-proliferative effects in my cancer cell line.
Possible Causes and Troubleshooting Steps:
-
Compound Solubility and Stability: this compound has good solubility in DMSO, but precipitation can occur when diluting into aqueous media.[1][2]
-
Recommendation: Prepare fresh dilutions for each experiment. Ensure the final DMSO concentration in your cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced toxicity and ensure the compound stays in solution. Visually inspect for any precipitate after dilution. For long-term storage, keep the DMSO stock solution at -20°C in small aliquots to avoid multiple freeze-thaw cycles.[1]
-
-
Cell Line-Specific Dependency: Not all cell lines are equally dependent on BRD9 and BRD7 for survival and proliferation. The anti-proliferative effects of this compound have been shown to be particularly effective in acute myeloid leukemia (AML) cell lines.[3][4]
-
Recommendation: Confirm the expression of BRD9 and BRD7 in your cell line of interest. Consider performing a dose-response curve to determine the EC50 in your specific cell model. The human acute myeloid eosinophilic leukemia cell line EOL-1, for example, has a reported EC50 of 1400 nM for this compound.[5][6]
-
-
Assay Duration and Endpoint: The effects of this compound on cell proliferation may not be apparent at early time points. Inhibition of BRD9/7 primarily affects transcriptional regulation, and the downstream consequences on cell cycle and viability may take time to manifest.
-
Recommendation: Extend the duration of your proliferation assay (e.g., 72 to 96 hours) and include multiple time points to capture the full effect of the compound.
-
Q2: I am observing significant toxicity in my non-cancerous or control cell lines treated with this compound.
Possible Causes and Troubleshooting Steps:
-
High Compound Concentration: While this compound is highly selective for BRD9/7 over BET bromodomains, at high concentrations, off-target effects can occur, leading to general cytotoxicity.[4][7]
-
Recommendation: Titrate this compound to determine the lowest effective concentration that elicits the desired on-target phenotype. Use concentrations at or near the established EC50 for your cell line. No compound-related toxicity was observed in U2OS cells at 1 µM after 24 hours.[5]
-
-
Off-Target Kinase Inhibition: At concentrations of 10 µM, this compound has shown some inhibitory activity against kinases such as ACVR1, TGFBR1, and ACVR2B.[4][7]
-
Recommendation: If your experimental system is sensitive to the inhibition of these kinases, consider using a lower concentration of this compound or a more selective BRD9 inhibitor if available.
-
-
Use of Negative Control: To distinguish between on-target and off-target effects, it is crucial to use a negative control compound.
Q3: My western blot for MYC or its downstream targets is not showing the expected decrease after this compound treatment.
Possible Causes and Troubleshooting Steps:
-
Kinetics of MYC Repression: The effect of bromodomain inhibitors on MYC transcription can be transient. The timing of sample collection is critical.
-
Recommendation: Perform a time-course experiment to determine the optimal time point for observing MYC downregulation. Effects on transcription can be rapid, but changes in protein levels may take longer to become apparent.
-
-
Cellular Context: The regulation of MYC is complex and can be influenced by multiple signaling pathways.[8] In some cellular contexts, compensatory mechanisms may sustain MYC expression despite BRD9/7 inhibition.
-
Recommendation: Confirm that MYC expression in your cell line is indeed dependent on BRD9/7 activity. This can be done using genetic approaches like siRNA or shRNA knockdown of BRD9 and BRD7.
-
-
Experimental Protocol: Ensure your western blot protocol is optimized for the detection of MYC, which is a protein with a short half-life.
-
Recommendation: Follow a robust western blot protocol with appropriate controls (see "Detailed Experimental Protocols" section below).
-
Q4: I'm observing an unexpected phenotype that doesn't seem to be related to BRD9/7 inhibition.
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: As mentioned, this compound has known off-targets at higher concentrations, including CECR2 and FALZ.[4][7]
-
Recommendation: Investigate if the observed phenotype could be linked to the inhibition of these off-targets. Review the literature for the functions of CECR2 and FALZ in your experimental system. Use the lowest effective concentration of this compound and compare the results with the negative control BI-6354.[4][7]
-
-
Metabolic Effects: A recent study has shown that this compound can reduce lipid accumulation by downregulating the AKT/mTOR/SREBP1 pathway.[9]
-
Recommendation: If your research involves cellular metabolism, consider that this compound may have effects beyond its primary role as a bromodomain inhibitor.
-
Data Presentation
Table 1: In Vitro Activity and Selectivity of this compound
| Target | Assay | IC50 / Kd (nM) | Reference |
| BRD9 | AlphaScreen | 19 | [4] |
| ITC | 15 | [4] | |
| BRD7 | AlphaScreen | 117 | [4] |
| BRD4-BD1 | AlphaScreen | >100,000 | [4] |
| CECR2 | DiscoverX | 88 | [4][7] |
| ITC | 187 | [2] | |
| FALZ | DiscoverX | 850 | [4][7] |
Table 2: Solubility and Permeability of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | 62 mg/mL (175.43 mM) | [1] |
| Aqueous Solubility (pH 6.8) | >91 µg/mL | [2] |
| Caco-2 Permeability | 1.4 x 10-6 cm/s | [2] |
Mandatory Visualization
Caption: Signaling pathway of this compound action.
Caption: A typical experimental workflow for a cell proliferation assay.
Caption: A logical troubleshooting workflow for unexpected results.
Detailed Experimental Protocols
Protocol 1: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density determined to be in the exponential growth phase for the duration of the assay. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1] Create a serial dilution series in cell culture medium, ensuring the final DMSO concentration is below 0.1%.
-
Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of this compound, a vehicle control (medium with the same final DMSO concentration), and a positive control if available.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) under standard cell culture conditions.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the EC50 value.
Protocol 2: Western Blotting for MYC
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[10]
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MYC (and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the MYC signal to the loading control.
Protocol 3: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[11]
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against the protein of interest (e.g., a component of the SWI/SNF complex) or a negative control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial ChIP DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers specific to the promoter regions of target genes (e.g., MYC).
References
- 1. adooq.com [adooq.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a BRD9 inhibitor, reduces lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
Technical Support Center: Minimizing BI-7273 Toxicity in Long-Term Cell Culture
This technical support center is designed to assist researchers, scientists, and drug development professionals in mitigating potential toxicity associated with the long-term use of BI-7273, a potent dual inhibitor of BRD7 and BRD9, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, cell-permeable small molecule that inhibits the activity of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9).[1][2][3][4] It functions by binding to the acetyl-lysine binding pockets of these proteins, preventing them from interacting with acetylated histones and other proteins. This disrupts the function of the SWI/SNF chromatin remodeling complexes of which they are a part, leading to changes in gene expression.[1]
Q2: What are the known cellular functions of this compound's primary targets, BRD7 and BRD9?
A2: BRD7 and BRD9 are components of distinct SWI/SNF chromatin remodeling complexes and can have differing effects on cellular processes.[1]
-
BRD7 is often considered a tumor suppressor. It is a positive regulator of the p53 pathway, enhancing its transcriptional activity, and is also involved in the BRCA1 pathway.[5][6] It can inhibit cell cycle progression and has been shown to suppress pathways like Ras/MEK/ERK and Wnt/β-catenin in certain contexts.[5][7]
-
BRD9 is frequently associated with cancer cell proliferation.[8][9] It is a core subunit of the non-canonical BAF (ncBAF) complex and has been shown to regulate genes involved in the cell cycle, extracellular matrix remodeling, and ribosome biogenesis.[1][10]
Q3: What are the potential long-term toxicities of this compound in cell culture?
A3: While specific long-term toxicity data for this compound is limited, based on the functions of its targets, prolonged inhibition may lead to:
-
Cell Cycle Arrest and Senescence: Due to the role of BRD7 in p53 regulation and cell cycle control, long-term this compound treatment may lead to G1 cell cycle arrest or induce a senescent state in some cell types.[5][7][11]
-
Apoptosis: Inhibition of BRD9, which is often required for the proliferation of cancer cells, can lead to increased apoptosis.[8][9]
-
Altered Cellular Metabolism: Given BRD9's role in regulating ribosome biogenesis, long-term inhibition could impact protein synthesis and overall cellular metabolism.[10]
-
Phenotypic Changes: Disruption of chromatin remodeling can lead to broad changes in gene expression, potentially causing alterations in cell morphology, adhesion, and differentiation.
Q4: How can I determine the optimal non-toxic concentration of this compound for my long-term experiments?
A4: It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your desired biological effect and the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell line. For long-term studies, it is advisable to use the lowest concentration that achieves the desired on-target effect while minimizing toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Excessive cell death observed even at low concentrations. | High sensitivity of the cell line to BRD7/BRD9 inhibition. | Perform a detailed dose-response and time-course experiment to find a suitable therapeutic window. Consider using a lower starting concentration and gradually increasing it over time. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (media with the same concentration of DMSO as the inhibitor-treated cells). | |
| Gradual decrease in inhibitor efficacy over time. | Development of resistance. | Monitor the expression levels of BRD7 and BRD9. Analyze downstream signaling pathways to check for compensatory activation. Consider intermittent dosing schedules. |
| Inhibitor degradation in culture media. | Replace the media with freshly prepared inhibitor-containing media every 48-72 hours. Store the inhibitor stock solution in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. | |
| Significant changes in cell morphology or growth rate. | On-target effects of BRD7/BRD9 inhibition on cell cycle and adhesion. | Characterize the observed phenotypic changes using microscopy and cell cycle analysis. This may be an expected outcome of the treatment. |
| Off-target effects. | Use a negative control compound if available (e.g., BI-6354 for in vitro experiments with this compound).[3] Confirm the phenotype with a structurally different BRD7/9 inhibitor or via siRNA/shRNA knockdown of BRD7 and BRD9. |
Data Presentation
Table 1: this compound In Vitro Activity
| Target | IC50 (nM) | Kd (nM) |
| BRD9 | 19 | 0.75 |
| BRD7 | 117 | 0.3 |
Data compiled from publicly available sources.[2]
Table 2: Example Dose-Response Data for this compound
| This compound Concentration (nM) | % Cell Viability (72h) | % Target Inhibition |
| 1 | 98 | 15 |
| 10 | 95 | 45 |
| 100 | 80 | 85 |
| 1000 | 50 | 98 |
| 10000 | 10 | 100 |
This is example data and will vary depending on the cell line and assay used.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using a Resazurin-Based Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 72 hours, 96 hours, or longer), replacing the media with fresh inhibitor every 48-72 hours.
-
Assay: Add 20 µL of resazurin (B115843) solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Monitoring Cell Cycle Progression by Flow Cytometry
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentration of this compound or vehicle control for the intended duration.
-
Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of action of this compound in the nucleus.
Caption: Troubleshooting workflow for this compound long-term culture issues.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer [frontiersin.org]
dealing with batch-to-batch variability of BI-7273
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with the BRD9 inhibitor, BI-7273. The information is designed to help users manage potential batch-to-batch variability and ensure the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cell-based assays across different orders. What could be the cause?
A1: Inconsistent IC50 values for this compound can stem from several factors, including batch-to-batch variability of the compound, issues with compound handling and storage, or variability in experimental conditions. Here are some potential causes and troubleshooting steps:
-
Compound Purity and Integrity:
-
Verify Purity: Request the certificate of analysis (CoA) for each batch of this compound to compare purity levels. Key analytical techniques to assess purity include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Assess for Degradation: Improper storage can lead to degradation. Store this compound as a solid at -20°C and protect it from light and moisture.[2] For stock solutions in DMSO, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
-
-
Solubility Issues:
-
Incomplete Solubilization: Ensure complete dissolution of the this compound powder in a suitable solvent, typically DMSO, before preparing further dilutions in aqueous media.[4] One vendor notes that slight batch-to-batch variations in solubility are normal.[4]
-
Precipitation in Media: this compound may precipitate in cell culture media, especially at higher concentrations. This can be influenced by the serum concentration in the media. Visually inspect for any precipitation after dilution. Consider preparing a higher concentration stock in DMSO and using a larger dilution factor.
-
-
Experimental Variability:
-
Cell Health and Density: Ensure that cells are healthy, within a consistent passage number range, and seeded at a consistent density for each experiment.
-
Assay Reagents: Use fresh, quality-controlled assay reagents.
-
Incubation Times: Adhere to consistent incubation times for compound treatment and assay development.
-
Q2: How can we perform a quality control check on a new batch of this compound?
A2: To ensure the quality and consistency of a new batch of this compound, a multi-faceted approach to quality control is recommended:
-
Analytical Chemistry Techniques:
-
HPLC/UPLC: This is a primary method to assess the purity of the compound and detect any impurities.[5]
-
LC-MS: This technique confirms the identity of the compound by determining its molecular weight and can also provide purity information.[6]
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance can be used to confirm the chemical structure of the compound.
-
FTIR Spectroscopy: Fourier-transform infrared spectroscopy provides a molecular fingerprint and can be used to confirm the identity of the compound by comparing its spectrum to a reference standard.[7]
-
-
Biochemical Assays:
-
In Vitro Binding Assay: Perform a standard binding assay, such as an AlphaScreen or Isothermal Titration Calorimetry (ITC) experiment, to determine the IC50 or Kd value for the new batch against purified BRD9 protein. This should be compared to a previously validated batch.
-
-
Cell-Based Assays:
-
Reference Cell Line: Test the new batch in a well-characterized, sensitive cell line (e.g., EOL-1) and compare the dose-response curve and IC50 value to a reference batch.[1]
-
Q3: Our this compound stock solution appears to have precipitated. Can it still be used?
A3: It is not recommended to use a stock solution that has precipitated. Precipitation indicates that the compound is no longer fully dissolved, and its effective concentration will be lower and inconsistent. This can lead to significant experimental errors.
-
Troubleshooting:
-
Warming the Solution: Gently warm the solution to see if the precipitate redissolves. Vortex thoroughly.
-
Sonication: Brief sonication can also help to redissolve the compound.
-
Prepare a Fresh Stock: If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh stock. When preparing a new stock, ensure you are using a dry, high-quality solvent (e.g., anhydrous DMSO).
-
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Proliferation Assays
This guide addresses common issues leading to variability in cell proliferation assays (e.g., CellTiter-Glo®, MTT, BrdU) when using this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes. |
| Edge effects in the plate | Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity. | |
| Incomplete dissolution or precipitation of this compound in media | Prepare fresh dilutions of this compound for each experiment. Visually inspect for precipitation. Consider a brief centrifugation of the diluted compound before adding to cells. | |
| IC50 value is significantly higher than expected | Compound degradation | Prepare fresh stock solutions from solid material. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Low cell permeability | While this compound is cell-permeable, ensure sufficient incubation time for the compound to reach its intracellular target.[1] | |
| Cell line resistance | Confirm the sensitivity of your cell line to BRD9 inhibition. Some cell lines may have intrinsic resistance mechanisms. | |
| High serum concentration | Serum proteins can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration during treatment if tolerated by the cells. | |
| No observable effect of this compound | Inactive compound | Verify the activity of the this compound batch with a biochemical assay (e.g., AlphaScreen). |
| Sub-optimal assay conditions | Optimize cell density, incubation time, and assay reagents. | |
| Incorrect concentration range | Ensure the concentration range tested is appropriate to capture the full dose-response curve. |
Guide 2: Variability in Biochemical Assays (e.g., AlphaScreen, ITC)
This guide focuses on troubleshooting issues related to in vitro assays with purified BRD9 protein.
| Problem | Potential Cause | Recommended Solution |
| Low signal or no binding in AlphaScreen | Inactive protein or peptide | Use a positive control inhibitor to confirm assay performance. Ensure protein and peptide are properly stored and handled. |
| Incorrect buffer components | Some buffer components can interfere with the AlphaScreen signal. Ensure compatibility of all reagents. | |
| Lot-to-lot variability in AlphaScreen beads | Optimize assay conditions, such as protein or ligand concentrations, for each new lot of beads.[1] | |
| Inconsistent Kd values in ITC | Mismatched buffers between protein and ligand | Ensure the protein and this compound are in identical buffer solutions to minimize heat of dilution effects. A dialysis step for the protein is recommended. |
| Inaccurate concentration determination | Accurately measure the concentrations of both the protein and this compound. | |
| Presence of air bubbles | Ensure no air bubbles are present in the ITC cell or syringe. | |
| Poor data quality in ITC | Protein aggregation | Centrifuge the protein solution before loading it into the ITC cell. |
| Compound precipitation | Ensure this compound is fully soluble in the assay buffer at the concentrations being used. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Assay | IC50 (nM) | Kd (nM) | Reference |
| BRD9 | AlphaScreen | 19 | - | [8] |
| ITC | - | 15 | [8] | |
| BRD7 | AlphaScreen | 117 | - | [8] |
| CECR2 | ITC | - | 187 | [9] |
| BRD4-BD1 | AlphaScreen | >100,000 | - | [8] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC50 (nM) | Reference |
| EOL-1 | Cell Proliferation | 1400 | [1] |
| U2OS | FRAP | Active at 1 µM |
Experimental Protocols
Protocol 1: Quality Control of this compound by RP-HPLC
This protocol provides a general framework for assessing the purity of a this compound batch. Specific parameters may need to be optimized.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of a reference standard of this compound at 1 mg/mL in DMSO.
-
Prepare a stock solution of the new batch of this compound at 1 mg/mL in DMSO.
-
Dilute both stock solutions to a working concentration of ~50 µg/mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run the reference standard and the new batch sample.
-
Compare the retention time of the main peak in the sample to the reference standard.
-
Calculate the purity of the new batch by dividing the area of the main peak by the total area of all peaks.
-
Protocol 2: Cell Proliferation Assay using a Resazurin-based Reagent
This protocol describes a method to determine the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium. It is recommended to prepare a 2X stock of the final concentrations.
-
Remove the old medium from the cells and add the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Reagent Addition and Measurement:
-
Add the resazurin-based viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound inhibits BRD9, a component of the SWI/SNF chromatin remodeling complex.
Caption: A workflow for the quality control of a new batch of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. adooq.com [adooq.com]
- 5. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
how to confirm cellular uptake of BI-7273
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for confirming the cellular uptake of BI-7273.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that this compound is entering my cells?
A1: Direct measurement of intracellular small molecules can be complex. Therefore, cellular uptake of this compound is typically confirmed indirectly by demonstrating its engagement with its intracellular target, Bromodomain-containing protein 9 (BRD9).[1][2] Several assays can be employed to verify this target engagement:
-
Cellular Thermal Shift Assay (CETSA): This is a powerful method to verify the physical binding of a drug to its target in a cellular environment.[3][4] The principle is that when this compound binds to BRD9, it stabilizes the protein, increasing its resistance to heat-induced denaturation.[4] This change in thermal stability is a strong indicator of target engagement and, by extension, cellular uptake.
-
Downstream Pathway Analysis: this compound has been shown to reduce lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway.[5] Observing a decrease in the phosphorylation of AKT and mTOR, or a reduction in the expression of SREBP1 and FASN via Western blot after this compound treatment, provides evidence of a biological response, thus confirming the compound has entered the cell and engaged its target.[5]
-
Fluorescence Recovery After Photobleaching (FRAP): This technique has been used to demonstrate the cellular activity of this compound.[2] In U2OS cells expressing a GFP-BRD9 fusion protein, treatment with this compound was shown to inhibit the recovery of fluorescence after photobleaching, indicating that the inhibitor was binding to BRD9 within the cell.[2]
-
Competition Assays: In cells treated with a BRD9-degrading molecule (like a PROTAC), pre-treatment with an excess of this compound can prevent the degradation of BRD9.[6] This competition for the binding site on BRD9 confirms that this compound is present and active within the cell.[6]
Q2: Can I directly visualize the cellular uptake of this compound using microscopy?
A2: Direct visualization would require a fluorescently labeled version of this compound. Currently, there are no commercially available fluorescent derivatives of this compound. While custom synthesis of a fluorescent conjugate is theoretically possible, it could alter the compound's permeability and binding characteristics. Therefore, indirect methods that measure target engagement are the most common and recommended approaches.
Q3: At what concentration should I use this compound to confirm cellular activity?
A3: The effective concentration of this compound can vary depending on the cell line and the assay. Based on published data, a concentration of 1 µM was sufficient to demonstrate target engagement in a FRAP assay using U2OS cells.[2][7] In EOL-1 leukemia cells, this compound blocked cell proliferation with an EC50 of 1.4 µM.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q4: Is this compound cell-permeable?
A4: Yes, this compound is described as a cell-permeable inhibitor of BRD9.[2][7] It has shown moderate to high absorptive permeability in assays, making it suitable for both in vitro and in vivo experiments.[8][9]
Troubleshooting Guide
Q5: I performed a CETSA experiment but did not observe a thermal shift for BRD9 after this compound treatment. What could be the issue?
A5: Several factors could lead to a lack of a discernible thermal shift:
-
Insufficient Compound Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to allow for sufficient cellular uptake and target binding. Try increasing the concentration and/or extending the incubation period (e.g., 1-2 hours).[10]
-
Suboptimal Heating Conditions: The temperature range and duration of the heating step are critical. If the temperature is too low, you won't see significant protein denaturation. If it's too high, all the protein may aggregate, even in the presence of the ligand. You must first establish a melting curve for BRD9 in your specific cell line to identify the optimal temperature for the experiment.[4]
-
Inefficient Cell Lysis: Incomplete cell lysis can lead to a loss of soluble protein and inconsistent results. Ensure your lysis protocol (e.g., freeze-thaw cycles) is effective.[4]
-
Antibody Issues: The primary antibody against BRD9 used for the final Western blot may not be sensitive or specific enough. Validate your antibody before performing the full CETSA experiment.
Q6: My Western blot results for the AKT/mTOR/SREBP1 pathway are inconsistent after this compound treatment. What should I check?
A6: Inconsistent signaling results can be due to:
-
Cell Line Specificity: The AKT/mTOR/SREBP1 pathway's response to BRD9 inhibition might be cell-type specific. The published effects were observed in HepG2 cells and in mouse models of NAFLD and obesity.[5] Confirm if this pathway is relevant in your chosen cell line.
-
Treatment Duration: The timing for observing changes in signaling pathways is crucial. A time-course experiment is recommended to identify the optimal treatment duration.
-
Basal Pathway Activity: If the basal activity of the AKT/mTOR/SREBP1 pathway is very low in your cells, it may be difficult to detect a further decrease.
-
Antibody Quality: As with any Western blot, the quality of the phospho-specific antibodies (for p-AKT, p-mTOR) and total protein antibodies is paramount. Ensure they are properly validated for your application.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published literature.
| Parameter | Target | Value | Assay | Reference |
| IC₅₀ | BRD9 | 19 nM | AlphaScreen | [7][11] |
| IC₅₀ | BRD7 | 117 nM | AlphaScreen | [7][11] |
| Kd | BRD9 | 0.75 nM | BROMOscan | [7] |
| Kd | BRD7 | 0.3 nM | BROMOscan | [7] |
| Kd | CECR2 | 88 nM | DiscoverX | [8][11] |
Table 1: In Vitro Binding Affinity of this compound.
| Parameter | Cell Line | Value | Assay | Reference |
| Effective Concentration | U2OS | 1 µM | FRAP Assay | [2][7] |
| EC₅₀ | EOL-1 | 1400 nM | Cell Proliferation | [7] |
Table 2: Cellular Activity of this compound.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol outlines the workflow for confirming the binding of this compound to BRD9 in intact cells.
-
Cell Culture and Treatment:
-
Culture your chosen cell line to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 8 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[12]
-
-
Cell Lysis:
-
Lyse the cells by performing three consecutive freeze-thaw cycles using liquid nitrogen and a room temperature water bath.[4]
-
-
Separation of Soluble and Precipitated Protein:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[4]
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration for each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blot using a validated primary antibody specific for BRD9.
-
-
Data Analysis:
-
Quantify the band intensities for BRD9 at each temperature.
-
Plot the percentage of soluble BRD9 relative to the lowest temperature control against the temperature. A rightward shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target stabilization and engagement.
-
Protocol 2: Western Blot for Downstream AKT/mTOR/SREBP1 Signaling
This protocol is for assessing the functional consequence of this compound uptake and target engagement.
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-SREBP1, anti-FASN, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of the target proteins to the loading control. For phosphorylated proteins, normalize to the total protein levels. A dose-dependent decrease in the target proteins in this compound-treated samples indicates pathway modulation.
-
Visualizations
References
- 1. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound, a BRD9 inhibitor, reduces lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. benchchem.com [benchchem.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing FRAP Assays for BI-7273
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Fluorescence Recovery After Photobleaching (FRAP) assays to study the cellular activity of BI-7273, a potent and selective dual inhibitor of BRD7 and BRD9.[1][2][3][4]
Troubleshooting Guides
This section addresses specific issues that may arise during FRAP experiments with this compound.
Question: Why am I not seeing a significant change in the fluorescence recovery rate after treating my cells with this compound?
Answer: There are several potential reasons for this observation. Consider the following troubleshooting steps:
-
Inhibitor Concentration and Incubation Time: Ensure that the concentration of this compound and the incubation time are optimal. This compound has been shown to be active in U2OS cells at 1 µM and demonstrates potency in a BRD9 FRAP assay at this concentration.[1][5][6] Verify that your cell line and experimental conditions are comparable.
-
Cellular Permeability: this compound is described as cell-permeable.[1] However, if you suspect issues with compound uptake in your specific cell model, you may need to optimize the treatment conditions or verify cellular uptake through other means.
-
Target Protein Expression: Confirm the expression and correct localization of your fluorescently-tagged target protein (e.g., GFP-BRD9). Low expression levels can lead to a poor signal-to-noise ratio, making it difficult to detect changes in protein dynamics.
-
Photobleaching Parameters: The bleaching protocol may be too harsh, causing photodamage and affecting protein mobility irrespective of inhibitor binding. Try reducing the laser power or the duration of the bleach pulse.
-
Data Analysis: Re-evaluate your data analysis workflow. Ensure you are correctly normalizing the fluorescence recovery curves and using an appropriate model for fitting the data.[7]
Question: My fluorescence signal is very noisy, making it difficult to analyze the recovery curve. What can I do to improve the signal-to-noise ratio?
Answer: A noisy signal can obscure the effects of this compound. Here are some strategies to improve data quality:
-
Increase Protein Expression: If possible, increase the expression level of your fluorescently-tagged protein. However, be cautious of overexpression artifacts that can alter protein localization and behavior.
-
Optimize Imaging Parameters:
-
Laser Power: Use the lowest possible laser power for imaging to minimize photobleaching during the recovery phase.[8]
-
Detector Gain: Increase the detector gain to amplify the signal. Be mindful that this can also amplify noise, so find a balance.
-
Frame Averaging: Acquire multiple images at each time point and average them to reduce random noise.
-
-
Use a Brighter Fluorophore: If you are using a dim fluorescent protein, consider switching to a brighter, more photostable variant.[8]
Question: The entire cell is dimming during my post-bleach image acquisition. How can I prevent this?
Answer: This phenomenon is likely due to photobleaching caused by the imaging laser during the recovery phase.
-
Reduce Imaging Laser Power: The most effective solution is to decrease the laser intensity used for post-bleach imaging.
-
Decrease Exposure Time: Limit the duration of sample exposure to the laser.[8]
-
Reduce Frame Rate: Increase the time interval between post-bleach image acquisitions if your experiment allows. This will reduce the cumulative exposure of the sample to the laser.
-
Correct for Photobleaching: During data analysis, you can measure the fluorescence intensity of a non-bleached region of the cell over time and use this to correct for photobleaching in your region of interest (ROI).
Question: I am observing a very large "immobile fraction" even in my control (untreated) cells. What could be the cause?
Answer: A large immobile fraction suggests that a significant portion of the fluorescently-tagged protein is not mobile within the timescale of your experiment.
-
Natural Protein Behavior: Your protein of interest may naturally exist in a relatively immobile state, bound to larger cellular structures.
-
Overexpression Artifacts: High levels of protein expression can lead to aggregation, which will appear as an immobile fraction. Check for visible aggregates in your cells and consider reducing the expression level.
-
Incomplete Recovery Time: The duration of your post-bleach acquisition may be too short to capture the full recovery of a slowly moving protein. Try extending the imaging time.
-
Photoswitching Effects: Some fluorescent proteins, like GFP, can enter a reversible "dark state" upon intense illumination.[9][10] This can be misinterpreted as an immobile fraction. If you suspect this is an issue, specific control experiments and data correction methods may be necessary.[10]
Frequently Asked Questions (FAQs)
What is this compound and what does it target?
This compound is a potent, selective, and cell-permeable dual inhibitor of the bromodomains of BRD7 and BRD9.[1][2][3] It has a much lower affinity for other bromodomain families, such as the BET family.[2][3]
How can a FRAP assay be used to study the effect of this compound?
A FRAP assay can measure the mobility of a fluorescently-tagged protein, such as GFP-BRD9, within a living cell.[11] When this compound binds to GFP-BRD9, it can alter its interaction with chromatin, leading to a change in its mobility. By comparing the fluorescence recovery kinetics in the presence and absence of this compound, you can quantify the extent of target engagement by the inhibitor in a cellular context. A potent inhibitor will typically cause a faster recovery rate for a chromatin-bound protein, as the inhibitor displaces the protein from its relatively static binding sites.
What is a suitable negative control for this compound in a FRAP experiment?
BI-6354 is available as a negative control for in vitro experiments.[2][4] It has a similar chemical structure but shows very weak potency on BRD9 and BRD7, making it an excellent tool to control for off-target or compound-specific effects.[2][4]
What are the key parameters to optimize for a FRAP assay with this compound?
Optimizing the following parameters is crucial for a successful experiment. The table below provides a starting point for your optimization.
| Parameter | Recommended Starting Point | Considerations |
| This compound Concentration | 1 µM | Based on reported cellular activity.[1][5][6] A dose-response curve is recommended. |
| Incubation Time | 1-2 hours | Allow sufficient time for the compound to enter the cells and engage with the target. |
| Cell Line | U2OS or other relevant line | Ensure the cell line expresses the target protein (BRD7/BRD9).[1][5][6] |
| Fluorophore | GFP or other stable variant | Choose a bright and photostable fluorescent protein to fuse with your target.[8] |
| Bleach ROI Size | 1-2 µm diameter | A smaller ROI allows for faster recovery and minimizes photodamage to the cell. |
| Pre-bleach Frames | 5-10 frames | To establish a baseline fluorescence intensity. |
| Bleach Laser Power | High (e.g., 80-100%) | Sufficient to bleach 70-80% of the initial fluorescence. |
| Bleach Duration | As short as possible | Minimize the time the high-power laser is on the sample. |
| Post-bleach Frames | 100-200 frames | Sufficient to capture the full recovery curve. |
| Post-bleach Interval | Dependent on protein mobility | Start with a short interval (e.g., 100-500 ms) and adjust as needed. |
Experimental Protocols
Detailed Methodology: FRAP Assay for this compound Target Engagement
This protocol outlines the steps to measure the effect of this compound on the mobility of GFP-tagged BRD9.
-
Cell Culture and Transfection:
-
Plate U2OS cells on glass-bottom imaging dishes.
-
Transfect the cells with a plasmid encoding a fusion of Green Fluorescent Protein (GFP) and human BRD9 (GFP-BRD9). Allow 24-48 hours for protein expression.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM).
-
For the control group, prepare a medium with the equivalent concentration of DMSO.
-
Replace the medium in the imaging dishes with the this compound or DMSO-containing medium and incubate for 1-2 hours at 37°C and 5% CO₂.
-
-
Microscope Setup:
-
Use a laser scanning confocal microscope equipped for live-cell imaging and FRAP experiments.
-
Maintain the sample at 37°C and 5% CO₂ throughout the experiment.
-
Identify a cell expressing a moderate level of GFP-BRD9, with the protein localized to the nucleus.
-
-
FRAP Data Acquisition:
-
Define a circular Region of Interest (ROI) of approximately 1-2 µm in diameter within the nucleus of the selected cell.
-
Pre-bleach Imaging: Acquire 5-10 images at low laser power to determine the initial fluorescence intensity.
-
Photobleaching: Use a high-intensity laser pulse to bleach the fluorescence within the ROI.
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images (100-200 frames) at low laser power to monitor the recovery of fluorescence into the bleached ROI.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the bleached ROI, a non-bleached control region within the same cell, and a background region outside the cell for each time point.
-
Correct for photobleaching during image acquisition using the control region intensity.
-
Normalize the fluorescence intensity of the bleached ROI.
-
Plot the normalized fluorescence intensity over time to generate the recovery curve.
-
Fit the recovery curve to an appropriate mathematical model to extract quantitative parameters such as the mobile fraction and the half-time of recovery (t½).
-
Compare the recovery parameters between the DMSO-treated (control) and this compound-treated cells.
-
Visualizations
Caption: Experimental workflow for a FRAP assay to assess this compound target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FRAP (Fluorescence Recovery After Photobleaching) - FluoroFinder [fluorofinder.com]
- 9. Fluorescence Recovery After Photobleaching (FRAP) | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 10. Minimizing the Impact of Photoswitching of Fluorescent Proteins on FRAP Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of protein and lipid dynamics using confocal fluorescence recovery after photobleaching (FRAP) - PMC [pmc.ncbi.nlm.nih.gov]
NanoBRET™ Assay Technical Support Center: Troubleshooting Low Signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal in the BI-7273 NanoBRET™ assay. The information is presented in a question-and-answer format to directly address specific problems encountered during experiments.
Troubleshooting Guide
Q1: My NanoBRET™ signal is weak or close to background. What are the potential causes and how can I troubleshoot this?
A low NanoBRET™ signal can stem from several factors, ranging from suboptimal reagent concentrations to improper instrument settings. Below is a systematic guide to identifying and resolving the root cause of a weak signal.
Potential Cause 1: Suboptimal Tracer Concentration
The concentration of the NanoBRET™ tracer is critical for a robust signal. An insufficient concentration will result in low acceptor saturation, while an excessively high concentration can lead to high background signal.
-
Troubleshooting Steps:
-
Determine the Optimal Tracer Concentration: Perform a tracer titration experiment to identify the EC50 value. The optimal concentration for target engagement assays is typically at or below the EC50 of the tracer.[1][2]
-
Ensure Proper Tracer Handling: Dilute NanoBRET™ tracers in the recommended Tracer Dilution Buffer immediately before use. Tracers can precipitate in aqueous solutions at high concentrations.[3] Avoid using polystyrene materials for tracer dilution, as the tracer can adsorb to the surface; use polypropylene (B1209903) instead.[3]
-
| Parameter | Recommendation | Rationale |
| Tracer Concentration | Titrate to determine EC50; use at or below this value.[1] | Optimizes the assay window and provides a more accurate estimation of intracellular compound affinity.[1] |
| Tracer Dilution | Use polypropylene tubes and dilute in Tracer Dilution Buffer just before use.[3] | Prevents tracer precipitation and adsorption to plasticware.[3] |
Potential Cause 2: Low Expression of NanoLuc® and HaloTag® Fusion Proteins
Insufficient expression of the donor (NanoLuc®) and acceptor (HaloTag®) fusion proteins is a common reason for a weak signal.
-
Troubleshooting Steps:
-
Optimize Transfection Conditions: Ensure high transfection efficiency. The inclusion of a carrier DNA, such as pcDNA3.1, in the transfection mix can significantly improve efficiency and lead to more consistent and robust NanoBRET™ signals.[4]
-
Verify Protein Expression: Confirm the expression of both fusion proteins using an orthogonal method like Western blotting.
-
Optimize Donor:Acceptor Ratio: The ratio of the donor and acceptor expression vectors can significantly impact the BRET signal. It is recommended to test different ratios (e.g., 1:1, 1:10, 1:100) to find the optimal balance for your specific protein pair.[5][6] Lower vector ratios (e.g., 1:1 and 1:10) often result in a larger fold change between baseline and compound-treated conditions.[5]
-
Potential Cause 3: Inefficient Energy Transfer
Even with adequate protein expression, the orientation of the NanoLuc® and HaloTag® fusions can hinder efficient BRET.
-
Troubleshooting Steps:
-
Test Different Fusion Orientations: It is crucial to test all eight possible configurations of N- and C-terminal fusions for both the donor and acceptor proteins to identify the orientation that yields the highest BRET signal.[5][7]
-
Consider a Positive Control: Use a NanoBRET® Positive Control Vector, which encodes a NanoLuc®-HaloTag® fusion protein, to confirm that the assay components and instrument settings are optimal for detecting a BRET signal.[8]
-
Potential Cause 4: Suboptimal Cell Seeding Density
The number of cells per well can affect the overall signal intensity.
-
Troubleshooting Steps:
Potential Cause 5: Improper Instrument Settings
Incorrect filter sets or plate reader settings will lead to inaccurate measurements.
-
Troubleshooting Steps:
-
Verify Filter Sets: Ensure your plate reader is equipped with the correct filters for NanoBRET™ assays: a donor filter around 450nm (e.g., 450nm/8nm bandpass) and an acceptor filter around 610nm (e.g., 600nm or 610nm long-pass).[3][12][13]
-
Optimize Read Time: Adjust the integration time to ensure a sufficiently strong signal is detected.
-
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for a NanoBRET™ assay and a logical approach to troubleshooting low signal issues.
Caption: General experimental workflow for a NanoBRET™ assay.
Caption: Troubleshooting logic for low NanoBRET™ signal.
Frequently Asked Questions (FAQs)
Q2: How do I choose the right concentration for my test compound, this compound?
To determine the intracellular affinity of a test compound like this compound, you should perform a dose-response curve. This involves titrating the compound across a range of concentrations in the presence of a fixed, optimized concentration of the NanoBRET™ tracer.[12] A typical starting point for a compound like this compound would be a serial dilution from a high concentration (e.g., 10-100 µM) down to the picomolar range.
Q3: What is the ideal incubation time for the test compound?
The incubation time for the test compound can vary depending on its binding kinetics. A common incubation time is 2 hours at 37°C.[1][3][14] However, for compounds with slow binding kinetics, a longer incubation may be necessary to reach equilibrium.[15] It is advisable to perform a time-course experiment to determine the optimal incubation time for your specific compound and target.
Q4: Can endogenous levels of the target protein interfere with the assay?
Yes, if the cell line used has high endogenous expression of the target protein, it can compete with the NanoLuc® and HaloTag® fusion proteins for binding to the tracer or test compound, potentially leading to a lower BRET signal.[16] Using a cell line with low to no endogenous expression of the protein of interest is recommended to maximize the assay window.[16]
Q5: My NanoBRET™ signal is high, but the fold change upon compound addition is low. What should I do?
A high signal with a low dynamic range can occur if the chosen fusion protein orientation is not optimal for detecting a change in the interaction. It is recommended to test all eight N- and C-terminal fusion combinations and select the one that gives the largest fold change in the presence of an inhibitor or inducer, rather than just the highest absolute BRET signal.[5] Additionally, optimizing the donor-to-acceptor plasmid ratio can improve the dynamic range.[5]
Q6: How can I be sure that a decrease in signal is due to compound binding and not cell toxicity?
It is important to assess cell viability in parallel with the NanoBRET™ assay, especially when testing new compounds. A reduction in signal due to cell death can be mistaken for compound efficacy. Multiplexing the NanoBRET™ assay with a cell viability assay, such as CellTiter-Glo®, can provide this confirmation.[13]
Signaling Pathway and Assay Principle
The NanoBRET™ Target Engagement (TE) assay is a proximity-based assay that measures the binding of a test compound to a target protein within living cells. The principle relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase (donor) fused to the target protein and a fluorescent tracer (acceptor) that binds to the same target.
References
- 1. Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NanoBRET® Positive Control [promega.co.uk]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. eubopen.org [eubopen.org]
- 12. promega.de [promega.de]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. Use of a new proximity assay (NanoBRET) to investigate the ligand‐binding characteristics of three fluorescent ligands to the human β 1‐adrenoceptor expressed in HEK‐293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: Best Practices for Using BI-6354 Negative Control with BI-7273
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use the BRD9/BRD7 inhibitor BI-7273 and its corresponding negative control, BI-6354. Adherence to these best practices will ensure the generation of robust and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What are this compound and BI-6354?
This compound is a potent and selective dual inhibitor of the bromodomains of BRD7 and BRD9, which are components of the mammalian SWI/SNF chromatin remodeling complex.[1][2][3] It is a valuable tool for studying the biological functions of these proteins in various cellular processes, including cancer.[4][5] BI-6354 is the recommended negative control for in vitro experiments.[1][2][3] It is structurally related to this compound but has very weak potency against BRD9 and BRD7, making it ideal for distinguishing on-target from off-target effects.[1][3]
Q2: Why is using BI-6354 crucial in my experiments with this compound?
Using a negative control like BI-6354 is a cornerstone of rigorous scientific methodology. It allows researchers to:
-
Attribute biological effects specifically to the inhibition of BRD7/BRD9: By comparing the results from this compound-treated samples to those treated with BI-6354, any observed effects can be more confidently attributed to the on-target activity of this compound.
-
Identify and control for off-target effects: If a biological effect is observed with both this compound and BI-6354, it suggests an off-target mechanism or a compound-specific effect unrelated to BRD7/BRD9 inhibition.
-
Control for solvent effects: Both the active compound and the negative control should be dissolved in the same solvent (e.g., DMSO) at the same concentration to ensure that the vehicle itself is not influencing the experimental outcome.
Q3: What are the recommended starting concentrations for this compound and BI-6354?
The optimal concentration will vary depending on the cell type and experimental endpoint. However, here are some general guidelines:
-
In Vitro Cell-Based Assays: A common starting concentration for this compound in cell-based assays is 1 µM.[6] For example, this compound has been shown to be active in U2OS cells at this concentration.[4][6] The EC50 for cell proliferation inhibition in EOL-1 cells was determined to be 1400 nM.[6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system. BI-6354 should be used at the same concentration as this compound.
-
In Vivo Studies: this compound has good oral bioavailability and is suitable for in vivo experiments.[1][3] In a mouse model of human AML, oral administration of a related BRD9 inhibitor showed anti-leukemic effects.[7]
Q4: How should I prepare and store stock solutions of this compound and BI-6354?
For in vitro experiments, it is recommended to first prepare a clear stock solution in a solvent like DMSO. For in vivo studies, the working solution should be freshly prepared on the day of use.[6] Specific protocols for preparing solutions for oral and intraperitoneal injections are available.[6]
Quantitative Data Summary
The following tables summarize the key biochemical and cellular activity data for this compound and BI-6354.
Table 1: Biochemical Activity of this compound and BI-6354
| Target | This compound | BI-6354 | Assay Type |
| BRD9 | IC50: 19 nM[1][2][6] | IC50: 27,192 nM[1] | AlphaScreen |
| Kd: 0.75 nM[6] | n.a. | ||
| Kd: <1 nM[1][3] | n.a. | DiscoverX | |
| Kd: 15 nM[1] | n.a. | ITC | |
| BRD7 | IC50: 117 nM[1][2][6] | IC50: 81,896 nM[1] | AlphaScreen |
| Kd: 0.3 nM[6] | n.a. | ||
| Kd: <1 nM[1][3] | n.a. | DiscoverX | |
| BRD4-BD1 | IC50: >100,000 nM[1] | IC50: >100,000 nM[1] | AlphaScreen |
n.a. - not available
Table 2: Selectivity Profile of this compound
| Off-Target | Kd (nM) | Assay Type |
| CECR2 | 8.8 nM[6] | |
| 88 nM[1][3] | DiscoverX | |
| 187 nM[1][2][3] | ITC | |
| BRPF1 | 210 nM[6] | |
| BRD1 | 2600 nM[6] | |
| CREBBP | 8600 nM[6] | |
| EP300 | 10000 nM[6] | |
| FALZ | 850 nM[1][3][6] | DiscoverX |
| TAF1(2) | 1000 nM[6] | |
| TAF1L(2) | 1200 nM[6] |
Signaling Pathway and Experimental Workflow
This compound inhibits the acetyl-lysine reader function of the BRD9 and BRD7 bromodomains, which are subunits of the SWI/SNF chromatin remodeling complex. This complex plays a critical role in regulating gene expression by altering chromatin structure. Inhibition of BRD9/BRD7 can impact the expression of key oncogenes, such as MYC, and inhibit cancer cell proliferation.[4]
Caption: Simplified signaling pathway of the SWI/SNF complex.
Caption: General experimental workflow for using this compound and BI-6354.
Troubleshooting Guide
Q5: I don't observe any effect with this compound. What could be the reason?
If you do not see the expected biological effect with this compound, consider the following troubleshooting steps:
-
Compound Concentration: The concentration of this compound may be too low for your specific cell line or assay. Perform a dose-response experiment with a wider range of concentrations.
-
Compound Integrity: Ensure that the compound has been stored correctly and has not degraded.
-
Cellular Target Engagement: Confirm that this compound is engaging its target in your cells. This can be assessed using techniques like a cellular thermal shift assay (CETSA) or a NanoBRET assay.[7]
-
Biological Relevance: The biological process you are studying may not be dependent on BRD7 or BRD9 in your experimental system.
Q6: I am seeing an effect with the negative control, BI-6354. What should I do?
An effect observed with BI-6354 suggests that the observed phenotype is not due to the specific inhibition of BRD7/BRD9. Here's how to troubleshoot:
-
Confirm the Effect: Repeat the experiment to ensure the observation is reproducible.
-
Lower the Concentration: The concentration of both compounds may be too high, leading to non-specific or toxic effects. Try a lower concentration for both this compound and BI-6354.
-
Consider Off-Target Effects: Although designed to be inactive, at high concentrations, BI-6354 might have unforeseen off-target activities.
-
Alternative Negative Control: If the issue persists, consider using a structurally unrelated negative control or a different experimental approach (e.g., genetic knockdown of BRD7/BRD9) to validate your findings.
Caption: A troubleshooting workflow for unexpected experimental results.
Experimental Protocols
General Protocol for a Cell Proliferation Assay (e.g., CCK-8)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and BI-6354 in your cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound, BI-6354, or the vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) under standard cell culture conditions.
-
Assay: Add the cell proliferation reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability for each treatment group relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Weight Loss in Mice Treated with BI-7273
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing weight loss in mice during in vivo studies with BI-7273. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause weight loss in mice?
A1: this compound is a potent and selective dual inhibitor of bromodomain-containing proteins BRD9 and BRD7.[1][2][3] These proteins are components of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. The mechanism of action of this compound involves the downregulation of the AKT/mTOR/SREBP1 signaling pathway.[4][5] This pathway is a key regulator of lipid metabolism. By inhibiting this pathway, this compound can decrease lipid accumulation, which has been observed to lead to a reduction in body weight in mouse models, particularly those on a high-fat diet.[4][5]
Q2: Is weight loss a consistently observed side effect of this compound treatment in mice?
A2: Weight loss is a potential side effect, and has been observed in preclinical studies. For instance, in a non-tumor-bearing mouse model, a similar BRD9 inhibitor, BI-9564, resulted in a modest weight change.[6][7] A study specifically on this compound demonstrated its ability to decrease mouse body weight in a high-fat diet-induced obesity model.[4][5] However, the extent of weight loss can vary depending on the dose, duration of treatment, mouse strain, and diet.
Q3: What are the critical humane endpoints to consider when mice are losing weight during a this compound study?
A3: Establishing and adhering to humane endpoints is crucial for animal welfare. For weight loss, a common humane endpoint is a 15-20% reduction in baseline body weight.[1][6] However, this can be model-specific. It is essential to combine body weight monitoring with a Body Condition Score (BCS). A BCS of 2 or less on a 5-point scale is a critical endpoint. Other clinical signs of distress, such as lethargy, hunched posture, rough coat, and decreased food and water intake, should also be considered as part of the overall assessment for humane endpoints.
Troubleshooting Guide
Problem: A mouse treated with this compound has lost more than 10% of its initial body weight.
| Potential Cause | Troubleshooting/Management Strategy |
| Pharmacological effect of this compound | - Confirm dose: Double-check the dose calculation and administration volume. - Consider dose reduction: If weight loss is significant and rapid, a reduction in the this compound dose may be necessary. - Intermittent dosing: Explore an alternative dosing schedule (e.g., every other day) to allow for recovery between treatments. |
| Reduced food and water intake | - Monitor intake: Quantify daily food and water consumption. - Provide palatable, high-energy nutritional support: Supplement the standard diet with wet mash, hydrogels, or commercially available high-calorie dietary supplements. Ensure easy access to food and water on the cage floor. |
| Dehydration | - Assess hydration status: Check for signs of dehydration such as skin tenting and sunken eyes. - Provide supplemental fluids: Administer subcutaneous injections of sterile, warm isotonic fluids (e.g., 0.9% saline) as recommended by a veterinarian. |
| General malaise or discomfort | - Increase monitoring frequency: Observe the mouse at least twice daily for any other clinical signs of distress. - Consult a veterinarian: Seek veterinary advice for potential supportive care options, such as analgesics if pain is suspected. |
Data Presentation
Table 1: Representative In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route | Dose |
| Cmax | 2,970 nM | Oral (p.o.) | 20 mg/kg |
| Tmax | 1.7 h | Oral (p.o.) | 20 mg/kg |
| Oral Bioavailability (F%) | 39% | Oral (p.o.) | 20 mg/kg |
| Clearance | 57% of liver blood flow | Intravenous (i.v.) | 5 mg/kg |
| Volume of Distribution (Vss) | 1.6 L/kg | Intravenous (i.v.) | 5 mg/kg |
This data is based on available information and should be considered as a reference. Actual values may vary between studies.[8][9]
Table 2: Example Monitoring Parameters and Intervention Thresholds for Weight Loss Management
| Parameter | Monitoring Frequency | Alert Threshold (>10% loss) | Intervention Threshold (>15% loss) | Humane Endpoint (≥20% loss or BCS <2) |
| Body Weight | Daily | Increase monitoring to twice daily. | Initiate nutritional and fluid support. Consider dose reduction. | Euthanize animal. |
| Body Condition Score (BCS) | Daily | Note any decline. | Initiate supportive care if BCS is 2. | Euthanize animal. |
| Food Intake | Daily | Provide supplemental food. | Provide high-calorie nutritional support. | - |
| Water Intake | Daily | Provide hydrogel or additional water source. | Administer subcutaneous fluids. | - |
| Clinical Signs | Twice Daily | Document any abnormal signs. | Consult with veterinary staff for appropriate interventions. | Euthanize if signs of severe distress are present. |
Experimental Protocols
Protocol 1: Monitoring and Management of Weight Loss in Mice Treated with this compound
-
Baseline Data Collection:
-
Prior to the first dose of this compound, record the body weight and Body Condition Score (BCS) of each mouse for at least three consecutive days to establish a stable baseline.
-
Calculate the average baseline body weight for each animal.
-
-
Daily Monitoring:
-
Weigh each mouse at the same time each day.
-
Calculate the percentage of weight change from the baseline.
-
Perform a visual assessment of the mouse's health, noting its posture, coat condition, activity level, and any signs of distress.
-
Determine the BCS for each mouse.
-
Monitor food and water intake.
-
-
Intervention Strategy:
-
>10% Weight Loss:
-
Increase monitoring to twice daily.
-
Provide a supplemental palatable food source (e.g., wet mash, high-calorie gel) on the cage floor.
-
-
>15% Weight Loss:
-
Continue twice-daily monitoring.
-
Administer subcutaneous fluids (e.g., 1-2 mL of warm, sterile 0.9% saline) as directed by a veterinarian.
-
Consider reducing the dose of this compound or changing to an intermittent dosing schedule after consulting the study director.
-
-
≥20% Weight Loss or BCS <2:
-
The mouse has reached the humane endpoint and must be humanely euthanized.
-
-
Protocol 2: Preparation and Administration of Supportive Care Mash
-
Ingredients:
-
Standard rodent chow pellets
-
Warm water
-
High-calorie nutritional supplement (optional)
-
-
Preparation:
-
Grind the standard chow pellets into a fine powder.
-
Slowly add warm water to the powdered chow while mixing until a smooth, paste-like consistency is achieved. The mash should be moist but not overly wet.
-
If using, mix in the recommended amount of high-calorie nutritional supplement.
-
-
Administration:
-
Place a small amount of the freshly prepared mash in a shallow dish on the cage floor.
-
Prepare fresh mash daily to prevent spoilage.
-
Monitor consumption and remove any uneaten mash from the previous day.
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to reduced lipid synthesis.
Caption: Experimental workflow for managing weight loss in mice.
References
- 1. Humane Interventions in Mice | Animals in Science [queensu.ca]
- 2. Defining body-weight reduction as a humane endpoint: a critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a BRD9 inhibitor, reduces lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Web Request Blocked [tdxstaticcontent.z13.web.core.windows.net]
- 7. Using weight loss to predict outcome and define a humane endpoint in preclinical sepsis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
- 9. Pardon Our Interruption [opnme.com]
Validation & Comparative
A Head-to-Head Comparison of BRD9 Inhibitors: BI-7273 vs. BI-9564
In the landscape of epigenetic research, the bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target, particularly in oncology. As a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, BRD9 plays a crucial role in gene expression regulation. The development of small molecule inhibitors targeting BRD9 has provided researchers with powerful tools to probe its function and assess its therapeutic potential. Among the most well-characterized inhibitors are BI-7273 and BI-9564, both developed through a collaboration between Boehringer Ingelheim and the Structural Genomics Consortium.[1][2] This guide provides a detailed, data-driven comparison of these two key chemical probes.
Quantitative Data Summary
This compound and BI-9564 are both potent and selective inhibitors of BRD9, however, they exhibit distinct profiles in terms of their affinity and selectivity for the closely related BRD7, as well as their cellular efficacy. The following tables summarize the key quantitative data for a direct comparison.
| Parameter | This compound | BI-9564 | Assay Method |
| BRD9 IC50 | 19 nM[1][3] | 75 nM[4][5] | AlphaScreen |
| BRD9 Kd | 0.75 nM[3] | 5.9 nM[4], 14 nM[5][6] | Not Specified[3], Not Specified[4], ITC[5][6] |
| BRD7 IC50 | 117 nM[1][3] | 3.4 µM[4][5] | AlphaScreen |
| BRD7 Kd | 0.3 nM[3] | 73 nM[4], 239 nM[5] | Not Specified[3], Not Specified[4], Not Specified[5] |
| EOL-1 Cell Proliferation EC50 | 1400 nM[3] | 800 nM[5] | Not Specified |
| BET Family IC50 | > 100 µM[1] | > 100 µM[5] | AlphaScreen |
Table 1: Comparative Inhibitory Potency and Cellular Activity. This table highlights the in vitro binding affinities and cellular potencies of this compound and BI-9564 against BRD9 and BRD7.
| Off-Target | This compound | BI-9564 | Assay Method |
| CECR2 Kd | 8.8 nM[3] | 77 nM[4] | Not Specified |
| BRPF1 Kd | 210 nM[3] | Not Reported | Not Specified |
| FALZ Kd | 850 nM[3] | Not Reported | Not Specified |
| TAF1(2) Kd | 1000 nM[3] | Not Reported | Not Specified |
| TAF1L(2) Kd | 1200 nM[3] | Not Reported | Not Specified |
| BRD1 Kd | 2600 nM[3] | Not Reported | Not Specified |
| CREBBP Kd | 8600 nM[3] | Not Reported | Not Specified |
| EP300 Kd | 10000 nM[3] | Not Reported | Not Specified |
Table 2: Selectivity Profile of this compound and BI-9564. This table outlines the binding affinities of the inhibitors against a panel of other bromodomains, demonstrating their selectivity.
Mechanism of Action
Both this compound and BI-9564 are small molecule inhibitors that function by competitively binding to the acetyl-lysine recognition pocket of the BRD9 bromodomain.[7] This binding event prevents the interaction of BRD9 with acetylated histones, thereby disrupting its role in chromatin remodeling and the regulation of gene expression.[7] While both compounds target the same binding site, subtle differences in their chemical structures lead to variations in their potency and selectivity.[8]
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the characterization of BRD9 inhibitors.
AlphaScreen Assay for BRD9 Inhibition
This assay is used to determine the in vitro inhibitory concentration (IC50) of compounds against the BRD9 bromodomain.
Principle: The assay relies on the proximity of a donor and an acceptor bead. When the GST-tagged BRD9 protein binds to a biotinylated histone peptide, the streptavidin-coated donor bead and the anti-GST acceptor bead are brought into close proximity, generating a chemiluminescent signal. An inhibitor will disrupt the protein-peptide interaction, leading to a decrease in the signal.
Protocol:
-
A solution containing GST-tagged BRD9 bromodomain is incubated with a biotinylated histone H4 peptide acetylated at lysine (B10760008) 12 (H4K12ac).
-
The test compound (e.g., this compound or BI-9564) at various concentrations is added to the mixture.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
Streptavidin-coated donor beads and anti-GST acceptor beads are added.
-
After a further incubation period in the dark, the plate is read on an AlphaScreen-capable plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9][10]
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity (Kd) of an inhibitor to its target protein.
Principle: ITC directly measures the heat change that occurs when two molecules interact. The inhibitor is titrated into a solution containing the target protein, and the heat released or absorbed is measured.
Protocol:
-
Purified BRD9 protein is placed in the sample cell of the ITC instrument.
-
The inhibitor (this compound or BI-9564) is loaded into the injection syringe.
-
A series of small injections of the inhibitor are made into the protein solution.
-
The heat change associated with each injection is measured.
-
The data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Cell Proliferation Assay (e.g., using EOL-1 cells)
This assay determines the effect of the inhibitor on the growth of cancer cell lines, providing an effective concentration (EC50) value.
Principle: A cell viability reagent (e.g., resazurin (B115843) or a tetrazolium salt) is added to the cells after treatment with the inhibitor. The metabolic activity of viable cells converts the reagent into a fluorescent or colored product, which can be quantified.
Protocol:
-
EOL-1 cells (an acute myeloid leukemia cell line) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the inhibitor (this compound or BI-9564) or a vehicle control (DMSO).
-
The plate is incubated for a specified period (e.g., 72 hours).
-
A cell viability reagent is added to each well, and the plate is incubated for a further 2-4 hours.
-
The fluorescence or absorbance is measured using a plate reader.
-
The EC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[3][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BRD9 signaling pathway and a typical experimental workflow for comparing BRD9 inhibitors.
Caption: BRD9 signaling pathway and points of inhibition by this compound and BI-9564.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. scbt.com [scbt.com]
- 8. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. amsbio.com [amsbio.com]
BI-7273: A Comparative Analysis of Cross-Reactivity with Other Bromodomains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bromodomain inhibitor BI-7273 with other alternatives, focusing on its cross-reactivity profile. The information presented is supported by experimental data to aid in the selection of appropriate chemical probes for research and drug development.
This compound is a potent and selective dual inhibitor of BRD9 and BRD7, components of the non-canonical BAF (ncBAF) and PBAF subtypes of the SWI/SNF chromatin remodeling complex, respectively.[1][2][3] Its selectivity is a critical attribute, as off-target effects can lead to confounding experimental results and potential toxicity. This guide delves into the specifics of this compound's binding affinities across the bromodomain family and compares it with other known inhibitors.
Comparative Binding Affinities of Bromodomain Inhibitors
The selectivity of this compound has been evaluated across a broad panel of bromodomains. The following tables summarize the quantitative data on its binding affinities (IC₅₀ and Kd values) for its primary targets and key off-targets, alongside comparative data for other relevant inhibitors.
Table 1: this compound Binding Affinities for Primary Targets and Select Off-Targets
| Target Bromodomain | This compound IC₅₀ (nM) | This compound Kd (nM) | Assay Type |
| BRD9 | 19[1][4][5] | 0.75[4], 15[1] | AlphaScreen, ITC |
| BRD7 | 117[1][4] | 0.3[4] | AlphaScreen |
| CECR2 | - | 88[1][2], 187[1][2] | DiscoverX, ITC |
| FALZ | - | 850[1][2][4] | DiscoverX |
| BRD4-BD1 | >100,000[1] | >10,000[6] | AlphaScreen, DSF |
| BRPF1 | - | 210[4] | - |
| BRD1 | - | 2600[4] | - |
| CREBBP | - | 8600[4] | - |
| EP300 | - | 10000[4] | - |
| TAF1(2) | - | 1000[4] | - |
| TAF1L(2) | - | 1200[4] | - |
Data compiled from multiple sources. Note that variations in experimental conditions can lead to differences in reported values.
Table 2: Comparison of this compound with Other BRD9 Inhibitors
| Inhibitor | BRD9 IC₅₀ (nM) | BRD7 IC₅₀ (nM) | BRD4-BD1 IC₅₀ (nM) | Key Features |
| This compound | 19[1][4][5] | 117[1][4] | >100,000[1] | Potent dual BRD7/BRD9 inhibitor with excellent selectivity against the BET family.[1][2] |
| BI-9564 | ~90 (at 0.1 µM)[7] | - | >10,000[6] | Isomer of this compound, also a potent BRD9 inhibitor.[6] |
| I-BRD9 | 7.9 | - | - | A selective BRD9 inhibitor.[8] |
| LP99 | - | - | - | The first reported selective BRD7/9 inhibitor.[9] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the binding affinity tables.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based proximity assay is used to measure the binding of a bromodomain to an acetylated histone peptide.[8]
-
Principle: The assay utilizes two types of beads: donor beads that are conjugated to a photosensitizer and acceptor beads that contain a chemiluminescent substrate. One binding partner (e.g., a His-tagged bromodomain) is attached to the donor bead, and the other (e.g., a biotinylated acetylated histone peptide) is attached to the acceptor bead. When the two partners interact, the beads are brought into close proximity. Upon excitation of the donor bead with a laser, singlet oxygen is generated, which diffuses to the acceptor bead and initiates a chemiluminescent reaction, producing a detectable signal.[8] A competitive inhibitor will disrupt this interaction, leading to a decrease in the signal.
-
Protocol Outline:
-
A master mixture containing the assay buffer, biotinylated histone peptide, and the bromodomain protein is prepared.
-
The test inhibitor, dissolved in a suitable solvent like DMSO, is added to the wells of a microtiter plate.
-
The master mixture is dispensed into the wells containing the inhibitor.
-
The plate is incubated to allow for binding to reach equilibrium.
-
Acceptor beads (e.g., streptavidin-coated) are added, followed by another incubation period to allow for binding to the biotinylated peptide.
-
Donor beads (e.g., anti-His antibody-coated) are added, followed by a final incubation in the dark.
-
The plate is read on an AlphaScreen-capable microplate reader to measure the luminescent signal.
-
IC₅₀ values are calculated by plotting the signal against the inhibitor concentration.[10][11]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of an inhibitor to a bromodomain, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[12][13][14]
-
Principle: An ITC instrument consists of a reference cell and a sample cell. The sample cell contains the bromodomain protein, and a syringe contains the inhibitor. The inhibitor is titrated into the sample cell in small aliquots. The instrument measures the heat absorbed or released upon each injection.
-
Protocol Outline:
-
The bromodomain protein and the inhibitor are extensively dialyzed into the same buffer to minimize heat of dilution effects.
-
The bromodomain solution is loaded into the sample cell, and the inhibitor solution is loaded into the injection syringe.
-
A series of small, precisely measured injections of the inhibitor are made into the sample cell.
-
The heat change after each injection is measured and integrated to generate a binding isotherm.
-
The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.[12][14]
-
DiscoverX KINOMEscan™
This is a competition binding assay platform used to quantitatively measure the interactions between a test compound and a large panel of kinases and other protein families, including bromodomains.
-
Principle: The assay involves a kinase or bromodomain protein tagged with DNA, an immobilized ligand, and the test compound. The test compound competes with the immobilized ligand for binding to the active site of the protein. The amount of protein bound to the immobilized ligand is quantified using qPCR of the attached DNA tag. A lower amount of bound protein indicates a stronger interaction between the test compound and the protein.[5]
-
Protocol Outline:
-
The DNA-tagged bromodomain protein is incubated with the test compound and the immobilized ligand.
-
After an incubation period to allow for binding to reach equilibrium, the unbound protein is washed away.
-
The amount of protein remaining bound to the solid support is quantified using qPCR.
-
The results are typically reported as a percentage of control, and Kd values can be determined from dose-response curves.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a cell-based assay used to assess the on-target efficacy and cell permeability of bromodomain inhibitors by measuring the mobility of fluorescently tagged bromodomain proteins within the nucleus of living cells.[4][15]
-
Principle: A bromodomain protein is fused to a fluorescent protein (e.g., GFP) and expressed in cells. A specific region of the nucleus is photobleached using a high-intensity laser, destroying the fluorescence in that area. The rate at which fluorescence recovers in the bleached region is monitored over time. This recovery is dependent on the movement of unbleached fluorescent proteins from surrounding areas. The binding of the bromodomain to chromatin slows its diffusion; therefore, an effective inhibitor that displaces the bromodomain from chromatin will result in a faster fluorescence recovery rate.[4][16]
-
Protocol Outline:
-
Cells are transfected with a plasmid encoding the fluorescently tagged bromodomain protein.
-
The cells are treated with the test inhibitor or a vehicle control.
-
A small region of interest within the nucleus is photobleached using a confocal microscope.
-
A time-lapse series of images is acquired to monitor the recovery of fluorescence in the bleached area.
-
The fluorescence intensity in the bleached region is quantified over time, and the half-maximal recovery time (t₁/₂) is calculated. An increase in mobility (decreased t₁/₂) indicates inhibitor activity.[3][4]
-
Signaling Pathway and Experimental Workflow
BRD9, as a subunit of the SWI/SNF complex, plays a crucial role in regulating gene expression, and its dysregulation has been implicated in various cancers.[17][18] One of the pathways influenced by BRD9 is the Wnt/β-catenin signaling pathway. The following diagram illustrates the role of BRD9 in this pathway.
Caption: Role of BRD9 in Wnt/β-catenin signaling.
The diagram below illustrates a typical experimental workflow for assessing the cross-reactivity of a bromodomain inhibitor like this compound.
Caption: Experimental workflow for inhibitor cross-reactivity.
References
- 1. BRD9 promotes the malignant phenotype of thyroid cancer by activating the MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the SWI/SNF family complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chayon.co.kr [chayon.co.kr]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tainstruments.com [tainstruments.com]
- 14. news-medical.net [news-medical.net]
- 15. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescence Recovery after Photobleaching (FRAP) and its Offspring | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 17. dovepress.com [dovepress.com]
- 18. SWI/SNF - Wikipedia [en.wikipedia.org]
Genetic Knockdown of BRD9: A Comparative Guide to Validate the Phenotype of BI-7273
This guide provides a comprehensive comparison of genetic knockdown methods for Bromodomain-containing protein 9 (BRD9) with the pharmacological inhibition by BI-7273. It is intended for researchers, scientists, and drug development professionals seeking to validate the on-target effects of this compound and understand the role of BRD9 in various biological processes. This document summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes complex biological pathways and workflows.
Introduction to BRD9 and this compound
BRD9 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that act as epigenetic readers, recognizing acetylated lysine (B10760008) residues on histones and other proteins.[1] This recognition is a key mechanism in the regulation of gene transcription. BRD9 is a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, which plays a crucial role in controlling gene expression.[1][2] Dysregulation of BRD9 has been implicated in several diseases, including various cancers such as acute myeloid leukemia (AML), synovial sarcoma, and malignant rhabdoid tumors.[1][2][3][4]
This compound is a potent and selective small molecule inhibitor of BRD9 and its close homolog, BRD7.[2][5][6][7] It binds to the bromodomain of these proteins, preventing their interaction with acetylated histones and thereby disrupting their function in gene regulation. Validating that the phenotypic effects observed with this compound are indeed due to the inhibition of BRD9 is a critical step in its development as a therapeutic agent. Genetic knockdown of BRD9 serves as a gold-standard method for this validation.
Comparison of this compound and Genetic Knockdown of BRD9
The primary goal of comparing pharmacological inhibition with genetic knockdown is to ascertain whether the effects of the compound are a direct result of its intended target modulation. An ideal inhibitor should phenocopy the effects of genetically depleting its target.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the reported effects of BRD9 knockdown.
Table 1: this compound Binding Affinity and Potency
| Parameter | Value | Notes |
| BRD9 IC50 | 19 nM | AlphaScreen assay.[2][7] |
| BRD7 IC50 | 117 nM | AlphaScreen assay.[2][5][7] |
| BRD9 Kd | 0.75 nM | [5] |
| BRD7 Kd | 0.3 nM | [5] |
| EOL-1 cell proliferation EC50 | 1400 nM | [5] |
| Selectivity | Excellent selectivity versus the BET family.[2][6][7] | Weak activity against CECR2 and FALZ.[2][6] |
Table 2: Comparison of Phenotypes: this compound vs. BRD9 Knockdown
| Phenotype | This compound Treatment | BRD9 Knockdown (shRNA/siRNA) | References |
| Cell Proliferation | Decreased proliferation in AML and uterine fibroid cells.[3][8] | Impaired cell proliferation in malignant rhabdoid tumor and colon cancer cells.[9][10] | [3][8][9][10] |
| Apoptosis | Induction of apoptosis in uterine fibroid cells.[8][11] | Increased apoptosis in colon cancer cells.[10] | [8][10][11] |
| Cell Cycle | Cell cycle arrest in uterine fibroid cells.[8][11] | Not explicitly stated in the provided results. | [8][11] |
| Gene Expression | Downregulation of c-Myc.[4] | Downregulation of c-Myc.[1] | [1][4] |
| Signaling Pathways | Impacts cell cycle and ECM-related pathways.[8][11] Downregulates AKT/mTOR/SREBP1 signaling.[12] | Modulates Notch signaling and p53 pathway.[1][8][13] Facilitates oncogenic Nrf2 pathway.[14] | [1][8][11][12][13][14] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
Protocol 1: BRD9 Knockdown using shRNA
This protocol describes the use of lentiviral-mediated shRNA to achieve stable knockdown of BRD9 in a cell line of interest.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cells (e.g., AML or colon cancer cell line)
-
pLKO.1-puro vector containing shRNA targeting BRD9 (or non-targeting control)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
DMEM and appropriate growth medium for target cells
-
Polybrene
-
6-well plates and 10 cm dishes
-
Western blot reagents
Procedure:
-
Lentivirus Production: a. Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection. b. Co-transfect the pLKO.1-shBRD9 vector along with the packaging plasmids into HEK293T cells using a suitable transfection reagent according to the manufacturer's instructions. c. Collect the virus-containing supernatant at 48 and 72 hours post-transfection. d. Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be used immediately or stored at -80°C.
-
Transduction of Target Cells: a. Seed the target cells in a 6-well plate to be 50-60% confluent on the day of transduction. b. Add the lentiviral supernatant to the cells at various multiplicities of infection (MOI) in the presence of polybrene (8 µg/mL). c. Incubate for 24 hours.
-
Selection of Stable Knockdown Cells: a. Replace the virus-containing medium with fresh medium containing puromycin at a pre-determined optimal concentration for your cell line. b. Continue selection for 3-5 days, replacing the medium with fresh puromycin-containing medium every 2 days, until non-transduced control cells are all dead.
-
Validation of Knockdown: a. Expand the puromycin-resistant cells. b. Lyse the cells and perform Western blotting to confirm the reduction of BRD9 protein levels compared to cells transduced with a non-targeting shRNA control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[15][16] The principle is that ligand binding stabilizes the target protein, leading to a higher denaturation temperature.[16]
Materials:
-
Target cells
-
This compound and DMSO (vehicle control)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Liquid nitrogen and 37°C water bath
-
Centrifuge
-
Western blot reagents
Procedure:
-
Cell Treatment: a. Culture target cells to 80-90% confluency. b. Treat cells with this compound at the desired concentration (e.g., 1 µM) or DMSO for 1-2 hours at 37°C.
-
Cell Harvesting and Lysis: a. Harvest cells and wash twice with ice-cold PBS containing protease inhibitors. b. Resuspend the cell pellet in PBS with protease inhibitors.
-
Heat Challenge: a. Aliquot the cell suspension into PCR tubes. b. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.[16]
-
Protein Extraction: a. Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 37°C water bath.[15] b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: a. Collect the supernatant (soluble protein fraction). b. Analyze the amount of soluble BRD9 in each sample by Western blotting. c. A positive result is indicated by a higher amount of soluble BRD9 at elevated temperatures in the this compound-treated samples compared to the DMSO control, demonstrating thermal stabilization.
Visualizations
The following diagrams illustrate the BRD9 signaling pathway and the experimental workflows described above.
Caption: BRD9 signaling pathway and the mechanism of action of this compound.
References
- 1. Gene - BRD9 [maayanlab.cloud]
- 2. Pardon Our Interruption [opnme.com]
- 3. L-Università ta' Malta [um.edu.mt]
- 4. An elegant way of pinpointing how new drugs exert beneficial effects | EurekAlert! [eurekalert.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells [mdpi.com]
- 9. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD9 Inhibition by Natural Polyphenols Targets DNA Damage/Repair and Apoptosis in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a BRD9 inhibitor, reduces lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. ashpublications.org [ashpublications.org]
- 15. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Validating BI-7273 On-Target Effects: A Comparative Guide to Thermal Shift Assays
For researchers and drug development professionals investigating the selective BRD9/BRD7 inhibitor BI-7273, confirming its direct engagement with its intended targets is a critical step in validating its mechanism of action.[1][2][3] The cellular thermal shift assay (CETSA) and its biochemical counterpart, the thermal shift assay (TSA), are powerful techniques for verifying such on-target effects.[4][5][6] This guide provides a comparative overview of using thermal shift assays to validate this compound's target engagement, supported by experimental data and detailed protocols.
This compound Target Affinity and Selectivity
This compound is a potent and selective dual inhibitor of the bromodomains of BRD9 and BRD7, which are components of the SWI/SNF chromatin remodeling complex.[2][3][7] Its high affinity for these targets and selectivity against other bromodomain families, such as the BET family, are key attributes. The following table summarizes the binding affinities of this compound for its primary targets and selected off-targets.
| Target | Assay Type | Value | Reference |
| BRD9 | IC50 | 19 nM | [1] |
| Kd | <1 nM - 15 nM | [2][3] | |
| BRD7 | IC50 | 117 nM | [1][3] |
| Kd | <1 nM | [2][3] | |
| CECR2 | Kd | 8.8 nM - 88 nM | [1][2] |
| FALZ | Kd | 850 nM | [1][2] |
| BRPF1 | Kd | 210 nM | [1] |
| BRD1 | Kd | 2600 nM | [1] |
| BRD4-BD1 | IC50 | >100,000 nM | [3] |
Principles of Thermal Shift Assays
Thermal shift assays are based on the principle that the binding of a ligand, such as this compound, to its target protein increases the protein's thermal stability.[8][9] This increased stability results in a higher melting temperature (Tm), and the change in melting temperature (ΔTm) is indicative of target engagement. In a typical TSA experiment using a fluorescent dye, the dye binds to hydrophobic regions of the protein that become exposed as the protein denatures with increasing temperature, leading to an increase in fluorescence.[8] The presence of a binding ligand shifts this unfolding curve to higher temperatures.
Experimental Workflow: Thermal Shift Assay
Caption: Workflow for a typical thermal shift assay (TSA).
Signaling Pathway Context: BRD9 in the SWI/SNF Complex
Caption: Inhibition of BRD9 by this compound disrupts its role in the SWI/SNF complex.
Detailed Experimental Protocol: Thermal Shift Assay
This protocol provides a general framework for validating the on-target effects of this compound on purified BRD9 protein.
Materials:
-
Purified recombinant human BRD9 protein (ensure high purity, >90%)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange fluorescent dye (5000x stock in DMSO)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument capable of thermal ramping
Procedure:
-
Protein Preparation: Dilute purified BRD9 protein to a working concentration of 2 µM in the assay buffer.
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute these stocks into the assay buffer to create a 2x working concentration series (e.g., ranging from 0.1 µM to 100 µM). Prepare a vehicle control with the same final DMSO concentration.
-
Dye Preparation: Dilute the 5000x SYPRO Orange stock to a 20x working concentration in the assay buffer.
-
Assay Plate Setup:
-
In each well of the PCR plate, add 10 µL of the 2 µM BRD9 protein solution.
-
Add 10 µL of the 2x this compound serial dilutions or the 2x vehicle control to the respective wells.
-
Add 5 µL of the 20x SYPRO Orange dye solution to each well.
-
The final volume in each well will be 25 µL, with a final BRD9 concentration of 0.8 µM and a final dye concentration of 4x. The final DMSO concentration should be consistent across all wells.
-
-
Thermal Denaturation and Data Collection:
-
Seal the plate with an optically clear adhesive film and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal melting protocol:
-
Hold at 25°C for 2 minutes.
-
Increase the temperature from 25°C to 95°C with a ramp rate of 0.5°C per minute.
-
Acquire fluorescence data at each temperature increment.
-
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature for each well.
-
Fit the resulting curves to a Boltzmann sigmoidal equation to determine the melting temperature (Tm), which is the midpoint of the transition.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle control from the Tm of each this compound concentration.
-
A dose-dependent increase in Tm confirms the binding of this compound to BRD9.
-
Comparison with Alternative Target Engagement Methods
While thermal shift assays are robust and widely used, other methods can also validate and quantify target engagement, each with its own advantages and limitations.[10][11][12]
| Method | Principle | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein in intact cells or tissue lysates.[4][5] | Label-free, reflects physiological conditions in cells, can be used in vivo.[5][10] | Not all protein-ligand interactions result in a significant thermal shift; can be lower throughput.[10] |
| NanoBRET™ Target Engagement Assay | Measures the binding of a compound to a NanoLuc® luciferase-tagged protein in live cells via bioluminescence resonance energy transfer. | High sensitivity, quantitative, suitable for high-throughput screening in live cells.[13] | Requires genetic modification of the target protein, potential for steric hindrance from the tag.[10] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolysis.[11][12] | Label-free, does not require compound modification, useful for identifying unknown targets of natural products.[11][14] | Signal can be subtle, data may be less quantitative than other methods due to variability in digestion.[11] |
| Thermal Proteome Profiling (TPP/CETSA-MS) | A proteome-wide extension of CETSA that uses quantitative mass spectrometry to identify proteins with altered thermal stability upon compound treatment.[14][15] | Unbiased, proteome-wide analysis allows for the simultaneous assessment of on-target and off-target effects.[16] | Requires specialized mass spectrometry equipment and complex data analysis. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axxam.com [axxam.com]
- 9. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An update of label-free protein target identification methods for natural active products [thno.org]
- 16. benchchem.com [benchchem.com]
how does BI-7273 selectivity compare to other BRD9 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the BRD9 inhibitor BI-7273 with other notable alternatives, focusing on selectivity and potency. The information is supported by experimental data to assist researchers in selecting the most appropriate chemical probe for their studies of the non-canonical BAF (ncBAF) chromatin remodeling complex and its role in disease, particularly in oncology.
Introduction to BRD9 and Its Inhibition
Bromodomain-containing protein 9 (BRD9) is a key component of the SWI/SNF chromatin remodeling complex. Through its bromodomain, BRD9 recognizes and binds to acetylated lysine (B10760008) residues on histones, a critical step in the regulation of gene expression. Dysregulation of BRD9-containing complexes has been implicated in several cancers, including acute myeloid leukemia (AML), making it a compelling target for therapeutic development. Small molecule inhibitors that occupy the acetyl-lysine binding pocket of the BRD9 bromodomain can disrupt its function, leading to downstream effects on gene transcription and cancer cell proliferation. This guide focuses on the comparative selectivity of this compound, a potent BRD9 inhibitor, against other widely used chemical probes.
Quantitative Selectivity and Potency Analysis
The following tables summarize the in vitro potency and selectivity of this compound compared to two other well-characterized BRD9 inhibitors, I-BRD9 and LP99. The data has been compiled from various biochemical and cellular assays.
Table 1: Inhibitor Potency against BRD9 and BRD7
| Inhibitor | Target | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| This compound | BRD9 | ITC | 15 | - | [1] |
| AlphaScreen | - | 19 | [1] | ||
| DiscoverX | <1 | - | [1] | ||
| BRD7 | AlphaScreen | - | 117 | [1] | |
| DiscoverX | <1 | - | [1] | ||
| I-BRD9 | BRD9 | DiscoveRx | 1.9 | - | [2] |
| TR-FRET | - | pIC50 = 7.3 | [3] | ||
| BRD7 | DiscoveRx | 380 | - | [2] | |
| LP99 | BRD9 | ITC | 99 | - | [4] |
| TR-FRET | - | 325 | [5] | ||
| BRD7 | ITC | 909 | - | [6] |
Table 2: Selectivity Profile Against Other Bromodomains
| Inhibitor | Off-Target | Assay Type | Kd (nM) | Selectivity vs. BRD9 | Reference |
| This compound | CECR2 | DiscoverX | 88 | - | [1] |
| ITC | 187 | - | [1] | ||
| FALZ | DiscoverX | 850 | - | [1] | |
| BRD4-BD1 | AlphaScreen | >100,000 | >5263-fold | [1] | |
| I-BRD9 | BET Family | - | - | >700-fold | [3][7] |
| BRD7 | - | - | >200-fold | [7] | |
| LP99 | Panel of 48 Bromodomains | - | - | Selective at 10 µM | [6] |
BRD9 Signaling Pathway and Mechanism of Inhibition
BRD9 is a subunit of the non-canonical BAF (ncBAF) SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering chromatin structure. In acute myeloid leukemia (AML), the ncBAF complex, through BRD9, is required to maintain the expression of oncogenes such as MYC. BRD9 inhibitors, like this compound, competitively bind to the acetyl-lysine binding pocket of the BRD9 bromodomain, preventing its engagement with acetylated histones on chromatin. This disrupts the function of the ncBAF complex, leading to the downregulation of MYC and subsequent anti-proliferative effects and induction of differentiation in AML cells.
Caption: Mechanism of BRD9 inhibition in AML.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based proximity assay is used to measure the disruption of protein-protein interactions.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound by measuring its ability to disrupt the interaction between a bromodomain and an acetylated histone peptide.
Materials:
-
GST-tagged bromodomain protein (e.g., BRD9)
-
Biotinylated acetylated histone peptide
-
AlphaLISA Glutathione (GSH) Acceptor beads
-
AlphaScreen Streptavidin Donor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Test inhibitor serially diluted in DMSO
-
384-well microplate
Procedure:
-
A master mix of the GST-tagged bromodomain protein and the biotinylated histone peptide is prepared in the assay buffer.
-
The master mix is dispensed into the wells of a 384-well plate.
-
The test inhibitor or DMSO (vehicle control) is added to the respective wells.
-
The plate is incubated to allow the inhibitor to bind to the bromodomain.
-
A solution of AlphaLISA GSH Acceptor beads is added to each well and incubated in the dark.
-
A solution of AlphaScreen Streptavidin Donor beads is added to each well and incubated in the dark.
-
The plate is read on an AlphaScreen-compatible microplate reader. The resulting signal is inversely proportional to the inhibitory activity of the compound.
-
Data is plotted as signal versus inhibitor concentration, and the IC50 value is determined using a dose-response curve fit.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
Objective: To determine the dissociation constant (Kd) of an inhibitor binding to a bromodomain.
Materials:
-
Purified bromodomain protein
-
Test inhibitor
-
ITC Buffer (e.g., degassed PBS or HEPES)
-
Isothermal Titration Calorimeter
Procedure:
-
The protein and inhibitor solutions are prepared in the same degassed ITC buffer.
-
The sample cell of the calorimeter is filled with the protein solution.
-
The injection syringe is filled with the inhibitor solution.
-
A series of small, sequential injections of the inhibitor into the protein solution is performed.
-
The heat released or absorbed during each injection is measured.
-
The data is plotted as heat change per injection versus the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of binding.
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay
This assay measures protein-protein interactions in live cells by detecting energy transfer between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (HaloTag®).
Objective: To measure the displacement of a bromodomain from chromatin by an inhibitor in a cellular context.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-bromodomain fusion protein and HaloTag®-histone fusion protein
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Test inhibitor
-
White, opaque 96-well or 384-well assay plates
Procedure:
-
Cells are co-transfected with the NanoLuc®-bromodomain and HaloTag®-histone expression vectors.
-
Transfected cells are plated in the assay plate.
-
The HaloTag® NanoBRET™ 618 Ligand is added to the cells and incubated to allow for labeling of the HaloTag® fusion protein.
-
The test inhibitor is added to the wells at various concentrations.
-
The NanoBRET™ Nano-Glo® Substrate is added, and the plate is read immediately on a luminometer capable of measuring donor and acceptor emission wavelengths simultaneously.
-
The BRET ratio is calculated by dividing the acceptor emission by the donor emission.
-
The data is plotted as the BRET ratio versus inhibitor concentration to determine the IC50 value.
Conclusion
This compound is a potent dual inhibitor of BRD9 and its close homolog BRD7.[1] While it exhibits excellent selectivity against the broader bromodomain family, particularly the BET subfamily, its dual activity on BRD7 should be considered when interpreting experimental results.[1] For studies requiring highly specific inhibition of BRD9, I-BRD9 offers superior selectivity over BRD7.[7] LP99, while being the first-in-class selective inhibitor for BRD7/9, shows lower potency compared to this compound and I-BRD9.[4][6] The choice of inhibitor should be guided by the specific experimental goals, with this compound serving as a valuable tool for potent, dual inhibition of BRD9 and BRD7, and I-BRD9 as the preferred probe for dissecting the specific functions of BRD9.
References
- 1. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. NanoBRET™ Protein:Protein Interaction System Protocol [promega.co.uk]
- 4. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to the In Vivo Efficacy of BRD9/7 Inhibitors: BI-7273 vs. BI-9564
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the bromodomain inhibitors BI-7273 and BI-9564, focusing on their in vivo efficacy and supporting experimental data. Both compounds, developed by Boehringer Ingelheim, are potent and selective inhibitors of the bromodomains of BRD9 and BRD7, components of the SWI/SNF chromatin remodeling complex.[1][2][3][4]
While both molecules were designed as valuable chemical probes to explore BRD9 bromodomain biology in both in vitro and in vivo settings, key differences in their selectivity and published in vivo data exist. This guide will delve into their mechanism of action, comparative in vitro potency, pharmacokinetic profiles, and critically, the available in vivo efficacy data.
Mechanism of Action: Targeting the SWI/SNF Complex
This compound and BI-9564 exert their effects by inhibiting the bromodomains of BRD9 and BRD7.[1][3] These proteins are integral components of the mammalian switch/sucrose nonfermentable (SWI/SNF) chromatin remodeling complex.[1][3] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. By binding to the acetyl-lysine binding pockets of BRD9 and BRD7, these inhibitors prevent the recruitment of the SWI/SNF complex to specific gene loci, leading to downstream effects on gene transcription and cellular processes like proliferation.[1][3] The dysregulation of the SWI/SNF complex has been implicated in various cancers, making its components attractive therapeutic targets.[1][4]
In Vitro Potency and Selectivity
Both compounds are potent inhibitors of BRD9, with this compound showing slightly higher potency. However, a key distinction lies in their selectivity for BRD7. This compound is a dual inhibitor of BRD7 and BRD9, while BI-9564 is more selective for BRD9.[2][5] Both compounds exhibit excellent selectivity against the BET family of bromodomains.[1][3]
| Parameter | This compound | BI-9564 | Reference |
| BRD9 IC50 (nM) | 19 | 75 | [6][7] |
| BRD7 IC50 (nM) | 117 | 3,400 | [6][7] |
| BRD9 Kd (nM) | 0.75 | 14 | [6][7] |
| BRD7 Kd (nM) | 0.3 | 239 | [6][7] |
| EOL-1 Cell Proliferation EC50 (nM) | 1400 | 800 | [2][6] |
| BET Family IC50 (µM) | >100 | >100 | [1][7] |
Pharmacokinetic Profiles
Both this compound and BI-9564 have been profiled for their drug metabolism and pharmacokinetic (DMPK) properties and are deemed suitable for in vivo studies.[1][8][9] this compound has good oral bioavailability and moderate to high absorptive permeability.[1][10] Similarly, BI-9564 demonstrates an attractive ADME/PK profile with high oral bioavailability.[3][7][9]
| Parameter | This compound (Mouse) | BI-9564 (Mouse) | Reference |
| Oral Bioavailability (F%) | 39 (at 20 mg/kg) | High | [1][9] |
| Clearance (% QH) | 57 (i.v. 5 mg/kg) | Moderate | [5][9] |
| Vss (L/kg) | 1.6 (i.v. 5 mg/kg) | - | [5] |
| Cmax (nM) | 2,970 (p.o. 20 mg/kg) | - | [5] |
| tmax (h) | 1.7 (p.o. 20 mg/kg) | - | [5] |
In Vivo Efficacy
A significant point of divergence between the two compounds is the availability of published in vivo efficacy data.
BI-9564:
BI-9564 has demonstrated in vivo activity in a disseminated mouse model of human acute myeloid leukemia (AML) using the EOL-1 cell line.[7][9] In this model, oral administration of BI-9564 at a dose of 180 mg/kg resulted in a modest but significant survival benefit of 2 days compared to the control group.[7] The treatment was well-tolerated, with a medium weight change of -3.8% on day 7 in non-tumor-bearing mice.
This compound:
Despite having a favorable pharmacokinetic profile for in vivo experiments, there are no published in vivo pharmacological studies for this compound.[1][5][10]
Experimental Protocols
BI-9564 In Vivo Efficacy Study in a Disseminated AML Mouse Model:
-
Cell Line: Human acute myeloid eosinophilic leukemia cell line EOL-1 was used as it was identified as the most sensitive to BRD9 inhibition in vitro.
-
Animal Model: Female CIEA-NOG mice were used for the disseminated AML model.
-
Tolerability Study: Prior to the efficacy study, a 1-week tolerability study was conducted with a daily oral dose of 180 mg/kg of BI-9564 in non-tumor-bearing mice.
-
Efficacy Study: The efficacy of BI-9564 was evaluated in the disseminated EOL-1 AML mouse model at a dose of 180 mg/kg administered orally.[7]
-
Endpoint: The primary endpoint was survival benefit compared to a control group.[7]
Conclusion
Both this compound and BI-9564 are valuable chemical probes for studying the function of BRD9 and BRD7. This compound is a potent dual inhibitor, while BI-9564 offers greater selectivity for BRD9 over BRD7. A critical difference for researchers focused on in vivo applications is the existence of published efficacy data for BI-9564 in an AML xenograft model, demonstrating its potential as an in vivo tool. While this compound possesses a suitable pharmacokinetic profile for in vivo studies, the lack of published efficacy data limits direct comparison in a therapeutic context. The choice between these two inhibitors will therefore depend on the specific research question, with BI-9564 being the preferred tool for studies requiring demonstrated in vivo efficacy and BRD9 selectivity, and this compound being an option for in vitro studies or in vivo explorations where dual BRD7/9 inhibition is desired and the user is prepared to conduct the initial in vivo pharmacology.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. opnme.com [opnme.com]
- 4. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. opnme.com [opnme.com]
- 10. Pardon Our Interruption [opnme.com]
A Comparative Guide to the Synergistic Potential of BI-7273 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the hypothesized synergistic effects of BI-7273, a potent and selective dual BRD7/BRD9 inhibitor, when used in combination with other targeted agents.[1][2][3][4] While direct experimental data on synergistic combinations involving this compound is not yet broadly published, a strong mechanistic rationale exists for its use, particularly with BCL-2 inhibitors in hematological malignancies like Acute Myeloid Leukemia (AML).
This compound acts as a selective inhibitor of the bromodomains of BRD9 and BRD7, which are components of the SWI/SNF chromatin remodeling complex.[2][3] In AML, BRD9 has been identified as a critical dependency, required to sustain the transcription of oncogenes such as MYC, which drives proliferation and blocks cell differentiation.[5][6][7] Therefore, inhibition of BRD9 by this compound presents a targeted therapeutic strategy.
This guide will present the scientific basis for combining this compound with other agents, using illustrative data from functionally similar molecules (BET inhibitors) to highlight the expected synergistic outcomes. It also provides detailed experimental protocols for researchers to validate these hypotheses in their own work.
Mechanistic Rationale for Synergy: this compound and BCL-2 Inhibition
A compelling strategy for inducing apoptosis in cancer cells is the dual targeting of transcriptional control and direct cell survival pathways. Bromodomain and Extra-Terminal (BET) protein inhibitors, a class of drugs functionally related to BRD9 inhibitors, are known to suppress the transcription of key survival genes like MYC and BCL2. This action reduces the cell's overall pro-survival capacity.
When combined with a direct BCL-2 inhibitor, such as venetoclax, a powerful synergistic effect is anticipated. This compound would act to lower the expression of anti-apoptotic proteins, thereby priming the cell for apoptosis. Venetoclax can then more effectively neutralize the remaining BCL-2, leading to the activation of the intrinsic apoptotic cascade.
Illustrative Performance Data
While specific data for this compound combinations are pending publication, the following tables summarize representative data from studies combining other BET inhibitors with BCL-2 or MCL-1 inhibitors in AML models. This data illustrates the quantitative synergy researchers can anticipate and measure.
Table 1: Comparative Cell Viability (IC50) in AML Cell Lines
This table shows the half-maximal inhibitory concentration (IC50) for single agents versus the combination, demonstrating increased potency when the pathways are targeted simultaneously.
| Cell Line | Drug | IC50 (nM) - Single Agent | IC50 (nM) - Combination |
| MOLM-13 | BETi (ABBV-075) | 250 | 50 (in presence of 25 nM Venetoclax) |
| BCL-2i (Venetoclax) | 100 | 25 (in presence of 50 nM ABBV-075) | |
| MV4-11 | BETi (ABBV-075) | 150 | 30 (in presence of 50 nM Venetoclax) |
| BCL-2i (Venetoclax) | 200 | 50 (in presence of 30 nM ABBV-075) |
Note: Data is illustrative and based on published results for BET inhibitors, not this compound specifically.
Table 2: Synergy Quantification using Combination Index (CI)
The Combination Index (CI), calculated using the Chou-Talalay method, provides a quantitative measure of drug interaction. A CI value < 1 indicates synergy.
| Cell Line | Drug Combination | Effect Level (Fraction Affected) | Combination Index (CI) | Interpretation |
| MOLM-13 | ABBV-075 + Venetoclax | 0.50 (50% inhibition) | 0.45 | Synergy |
| 0.75 (75% inhibition) | 0.38 | Strong Synergy | ||
| MV4-11 | ABBV-075 + Venetoclax | 0.50 (50% inhibition) | 0.52 | Synergy |
| 0.75 (75% inhibition) | 0.41 | Strong Synergy |
Note: Data is illustrative. CI values are derived from representative studies of BETi + BCL-2i combinations.
Table 3: Induction of Apoptosis in Primary AML Patient Samples
This table shows the percentage of apoptotic cells (Annexin V positive) after treatment, highlighting the enhanced cell-killing effect of the combination therapy.
| Patient Sample | Treatment (48h) | % Apoptotic Cells |
| AML Patient 1 | Vehicle Control | 8% |
| BETi (100 nM) | 22% | |
| Venetoclax (50 nM) | 31% | |
| Combination | 75% | |
| AML Patient 2 | Vehicle Control | 12% |
| BETi (100 nM) | 28% | |
| Venetoclax (50 nM) | 35% | |
| Combination | 81% |
Note: Data is illustrative and represents typical results for synergistic combinations in primary AML samples.
Experimental Protocols
To enable researchers to test the synergistic potential of this compound, detailed protocols for key experiments are provided below.
Protocol 1: Cell Viability and Synergy Analysis using CellTiter-Glo®
This assay determines the number of viable cells by quantifying ATP, an indicator of metabolic activity.[8][9][10][11]
-
Cell Plating: Seed AML cells in opaque-walled 96-well plates at a predetermined optimal density in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Drug Treatment: Prepare serial dilutions of this compound and the partner drug. Treat cells with each drug alone and in combination at constant ratios across a range of concentrations. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells to determine the percent viability.
-
Calculate IC50 values for each drug alone and in combination using non-linear regression.
-
Input the dose-response data into a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.[12][13][14][15] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12][13]
-
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[16][17][18]
-
Cell Culture and Treatment: Seed 1-2 x 10^6 cells in appropriate culture flasks or plates and treat with single agents or the combination for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells once with 1 mL of cold 1X PBS, centrifuge again, and discard the supernatant.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.[17][18]
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC).[17][19]
-
Add 1-2 µL of Propidium Iodide (PI) staining solution.[16]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16][17][18]
-
-
Sample Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry.[16][18]
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatments.
-
By employing these methodologies, researchers can rigorously assess the synergistic potential of this compound with various combination partners, providing the quantitative data necessary to advance promising therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. scbt.com [scbt.com]
- 5. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An elegant way of pinpointing how new drugs exert beneficial effects | EurekAlert! [eurekalert.org]
- 7. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OUH - Protocols [ous-research.no]
- 9. promega.com [promega.com]
- 10. scribd.com [scribd.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. punnettsquare.org [punnettsquare.org]
- 13. mythreyaherbal.com [mythreyaherbal.com]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. kumc.edu [kumc.edu]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Validating Cellular Target Engagement of BI-7273: A Comparative Guide
BI-7273 is a potent, cell-permeable dual inhibitor of bromodomain-containing protein 9 (BRD9) and BRD7, which are critical components of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][2][3] Validating that a chemical probe like this compound engages its intended cellular targets is a crucial step in drug discovery to understand its biological effects and therapeutic potential. This guide provides a comparative overview of this compound and other BRD9 inhibitors, alongside detailed experimental protocols for validating cellular target engagement.
Comparison of BRD9 Inhibitors
Several chemical probes have been developed to investigate the function of BRD9. Below is a comparison of this compound with other well-characterized BRD9 inhibitors.
| Inhibitor | Scaffold | Target(s) | Cellular Potency (IC50/EC50) | Selectivity Highlights | Reference(s) |
| This compound | Pyridinone-like | BRD9/BRD7 | ~1 µM (FRAP) | Potent dual inhibitor of BRD9 and BRD7.[4] Excellent selectivity versus the BET family.[2][3] | [2][4] |
| BI-9564 | Pyridinone-like | BRD9 | ~100 nM (FRAP) | Enhanced selectivity for BRD9 over BRD7 compared to this compound.[4][5] | [4] |
| I-BRD9 | Thienopyridone | BRD9 | ~158 nM (NanoBRET) | >700-fold selective over BET family; >200-fold over BRD7. | [1] |
| LP99 | Methylquinolinone | BRD9/BRD7 | 5.1 µM (NanoBRET, BRD9-H3.3) | First potent and selective inhibitor of BRD9 and BRD7. | [1] |
Key Experimental Techniques for Target Engagement Validation
Several robust methods can be employed to validate the cellular target engagement of this compound. These include Fluorescence Recovery After Photobleaching (FRAP), Cellular Thermal Shift Assay (CETSA), and NanoBRET.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP measures the mobility of a fluorescently-tagged protein, which is altered upon ligand binding.
-
Cell Culture and Transfection:
-
Culture U2OS cells in an appropriate medium.
-
Transfect cells with a vector expressing a green fluorescent protein (GFP)-BRD9 fusion protein.
-
Plate the transfected cells in glass-bottom dishes suitable for microscopy.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of this compound or other inhibitors for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
To enhance the signal, a histone deacetylase inhibitor like SAHA can be added to increase histone acetylation.[4]
-
-
Photobleaching and Imaging:
-
Identify a region of interest (ROI) within the nucleus of a transfected cell.
-
Use a high-intensity laser to photobleach the GFP signal within the ROI.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.[1]
-
-
Data Analysis:
-
Measure the fluorescence intensity of the bleached region over time.
-
Normalize the recovery data to account for photobleaching during image acquisition.
-
Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t½). A change in these parameters upon inhibitor treatment indicates an effect on BRD9 mobility and target engagement.[1]
-
Caption: Workflow for FRAP-based target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293) to a high confluence.
-
Treat the cells with this compound or a vehicle control for a defined period.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Analysis:
-
Separate the soluble protein fraction (supernatant) from the precipitated proteins by centrifugation.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble BRD9 in each sample by Western blotting using an anti-BRD9 antibody.[1]
-
-
Data Analysis:
-
Quantify the band intensities for BRD9 at each temperature for both treated and control samples.
-
Plot the percentage of soluble BRD9 relative to the non-heated control against the temperature to generate melting curves. A shift in the melting curve for the inhibitor-treated sample indicates target stabilization and engagement.[1]
-
Caption: Workflow for CETSA-based target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures the binding of a compound to a target protein in live cells using bioluminescence resonance energy transfer (BRET).
-
Cell Preparation:
-
Co-transfect HEK293 cells with a vector expressing BRD9 fused to NanoLuc® luciferase and a histone H3.3-HaloTag® fusion vector.
-
Plate the transfected cells in 96-well plates and incubate for 24 hours.[1]
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and control compounds.
-
Add the NanoBRET® tracer at a final concentration determined by prior optimization.
-
Add the serially diluted compounds to the wells.
-
Incubate the plate for 2 hours at 37°C.[1]
-
-
Signal Detection:
-
Prepare the Nano-Glo® Live Cell detection reagent containing the substrate and an extracellular inhibitor.
-
Add the detection reagent to all wells.
-
Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration to generate a dose-response curve and determine the IC50 value, which reflects the compound's affinity for the target in a cellular environment.
-
Caption: Workflow for NanoBRET-based target engagement.
BRD9 Signaling and Inhibition
BRD9 is a subunit of the BAF (SWI/SNF) chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering nucleosome positioning. The bromodomain of BRD9 recognizes and binds to acetylated lysine (B10760008) residues on histones, tethering the complex to specific chromatin regions. Inhibition of the BRD9 bromodomain by molecules like this compound disrupts this interaction, leading to changes in gene expression, which can result in anti-proliferative effects in certain cancers like acute myeloid leukemia (AML).[4][5]
Caption: BRD9 signaling and point of inhibition by this compound.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of BI-7273
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like BI-7273 are critical for maintaining laboratory safety and environmental protection. As a potent and selective dual inhibitor of BRD7 and BRD9 bromodomains, this compound requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides a procedural framework for the safe disposal of this compound, ensuring compliance with standard laboratory safety practices.
Core Safety Principles: Given that the toxicological properties of many research chemicals are not fully characterized, this compound should be handled as a potentially hazardous substance. According to safety data for a bromodomain inhibitor set containing this compound, the compound is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects[1]. Therefore, all disposal procedures must be conducted in accordance with institutional Environmental Health and Safety (EHS) guidelines and local regulations for hazardous waste.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound in solid form and as liquid waste.
1. Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
2. Waste Segregation and Collection: Proper segregation of hazardous waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal[2][3][4][5].
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused or expired compound, contaminated weighing papers, pipette tips, and gloves, in a designated hazardous solid chemical waste container[2][6].
-
This container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound"[4][7].
-
-
Liquid Waste:
-
Collect all solutions containing this compound, including unused stock solutions, experimental media, and the initial solvent rinses of "empty" containers, in a dedicated, leak-proof hazardous liquid waste container[2][3][6].
-
The container must be compatible with the solvent used (e.g., a glass container for organic solvents like DMSO).
-
Segregate liquid waste based on the solvent. For instance, halogenated solvent waste should be collected separately from non-halogenated solvent waste[8].
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s), and the estimated concentration[6].
-
3. Decontamination of Labware: Proper decontamination of reusable labware is essential to prevent cross-contamination.
-
Initial Rinse: Rinse glassware that has been in contact with this compound three times with a suitable solvent that can dissolve the compound. This rinsate is considered hazardous and must be collected in the designated hazardous liquid waste container[3][6][7].
-
Standard Washing: After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water.
4. Disposal of Empty Containers: Even "empty" containers that held this compound must be handled as hazardous waste until properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent[7][8].
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic waste[3][8].
5. Storage and Final Disposal: Accumulated hazardous waste must be stored safely pending collection.
-
Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory[2].
-
Ensure containers are kept tightly closed except when adding waste and are stored in secondary containment to prevent spills[2][3][7].
-
Arrange for a chemical waste pickup with your institution's EHS department. Provide them with all necessary information about the waste[2][4]. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain [2][3].
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not publicly available, the following table summarizes key hazard information from the Safety Data Sheet for a similar bromodomain inhibitor set, which informs the stringent disposal procedures.
| Parameter | Value/Classification | Source |
| Acute Toxicity | Oral, Category 4 (Harmful if swallowed) | Cayman Chemical SDS[1] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Cayman Chemical SDS[1] |
| Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Cayman Chemical SDS[1] |
| Target Organ Toxicity | Category 3 (May cause respiratory irritation) | Cayman Chemical SDS[1] |
| Aquatic Toxicity | Acute, Category 2; Chronic, Category 2 (Toxic to aquatic life with long lasting effects) | Cayman Chemical SDS[1] |
Experimental Protocols
The disposal procedures outlined above are based on standard best practices for handling hazardous laboratory chemicals and do not originate from a specific experimental publication on this compound disposal. The core principle is risk mitigation based on the known hazards of the compound class.
Visual Guidance: Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the decision-making and procedural flow for handling this compound waste.
Caption: Decision workflow for segregating and disposing of this compound waste.
Caption: Step-by-step decontamination process for this compound contaminated labware.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling BI-7273
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, operational procedures, and disposal guidelines for the handling of BI-7273, a potent and selective dual inhibitor of the bromodomains of BRD7 and BRD9. Adherence to these guidelines is essential to ensure laboratory safety and maintain experimental integrity.
Immediate Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from related compounds and safety information for a bromodomain inhibitor set containing this compound indicate the following potential hazards. A conservative approach to handling is strongly recommended.
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.
-
Harmful if Swallowed: May be harmful if ingested.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[1]
-
Skin Contact: Wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation develops.
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound in both solid and solution forms.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To protect skin from accidental contact. |
| Eye Protection | Safety goggles with side shields | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | To prevent inhalation of aerosols or dust, especially when handling the solid compound. |
Operational Plan for Handling
3.1. Engineering Controls:
-
Solid this compound: All weighing and aliquoting of the solid compound must be conducted in a certified chemical fume hood or a ventilated enclosure to minimize the risk of inhalation.
-
This compound Solutions: Preparation and handling of solutions should be performed in a chemical fume hood to contain any potential splashes or vapors.
3.2. Storage and Stability:
-
Solid Form: Store lyophilized at -20°C, kept desiccated. The chemical is stable for at least 36 months under these conditions.
-
In Solution: Store solutions at -20°C and use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze-thaw cycles.
3.3. Solubility and Solution Preparation:
| Solvent | Solubility |
| DMSO | 62 mg/mL (175.43 mM) |
| Ethanol | 62 mg/mL (175.43 mM) |
| Water | Insoluble |
Note: The actual solubility may vary slightly between batches.
Stock Solution Preparation (Example): To prepare a 10 mM stock solution in DMSO, dissolve 3.53 mg of this compound (Molecular Weight: 353.41 g/mol ) in 1 mL of DMSO.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste.
4.1. Waste Segregation:
-
Solid Waste: Collect unused solid this compound, contaminated lab supplies (e.g., pipette tips, microfuge tubes), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Sharps: Dispose of any sharps (e.g., needles, razor blades) contaminated with this compound in a designated sharps container for chemical waste.
4.2. Decontamination:
-
Glassware: Reusable glassware should be decontaminated by rinsing multiple times with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.
4.3. Institutional Guidelines:
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Adherence to local, state, and federal regulations is mandatory.
This compound Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of the bromodomains of BRD9 and BRD7, which are components of the SWI/SNF chromatin remodeling complex.[2][3][4] By binding to these bromodomains, this compound prevents their interaction with acetylated histones, thereby modulating gene expression.[2] One of the key pathways affected by this compound is the AKT/mTOR/SREBP1 signaling pathway, which plays a role in lipid metabolism.[5]
Caption: this compound inhibits BRD9/BRD7, downregulating the AKT/mTOR/SREBP1 signaling pathway.
Experimental Protocols
6.1. Cell Proliferation Assay (General Protocol):
This protocol provides a framework for assessing the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., AML cell lines)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the cells for the desired time points (e.g., 48, 72, 96 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.
6.2. Western Blotting for Protein Expression Analysis (General Protocol):
This protocol can be used to detect changes in the expression of target proteins upon treatment with this compound.
Materials:
-
Cells treated with this compound and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., BRD9, p-AKT, total AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Caption: A logical workflow for handling, experimenting with, and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
